molecular formula C22H18O12 B8070877 L-Chicoric acid

L-Chicoric acid

Cat. No.: B8070877
M. Wt: 474.4 g/mol
InChI Key: YDDGKXBLOXEEMN-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Chicoric Acid (C 22 H 18 O 12 , CAS Number 70831-56-0), a derivative of caffeic and tartaric acid, is a significant hydroxycinnamic acid compound sourced from plants like Echinacea purpurea and chicory ( Cichorium intybus ) . This analytically pure reagent is specifically designed for research applications and is Not For Human Consumption . Research Applications & Value: this compound is a promising candidate for investigating therapeutic strategies across multiple disease models. Its primary research value lies in its multifaceted pharmacological potential. It exhibits antiviral activity , functioning as an inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase, thereby disrupting viral replication in vitro . Furthermore, it demonstrates anti-inflammatory and immunomodulatory properties by stimulating phagocytosis and inhibiting hyaluronidase, an enzyme critical in bacterial infections . Its neuroprotective and insulin-sensitizing effects are also under investigation, with studies suggesting potential for managing metabolic and neurological conditions . Recent research also explores its anticancer potential , as it has been shown to induce apoptosis in human colon cancer cells . Mechanism of Action: The compound's activity is attributed to several distinct pathways. It acts as an allosteric inhibitor of protein tyrosine phosphatases (PTPs) , including bacterial YopH from Yersinia enterocolitica and human PTP1B, which play roles in bacterial virulence and diabetes, respectively . This inhibition is irreversible and not mediated by the oxidation of catalytic cysteine residues . Additionally, its potent antioxidant activity helps protect against oxidative stress-induced cellular damage . This compound also modulates signaling pathways, such as suppressing NF-κB to reduce inflammation and upregulating Nrf2/ARE/HO-1 signaling to combat oxidative stress .

Properties

IUPAC Name

2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDGKXBLOXEEMN-FCXRPNKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC(C(=O)O)C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-Chicoric Acid Biosynthesis in Echinacea purpurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea purpurea (L.) Moench is a medicinal plant of significant interest due to its immunomodulatory properties, which are largely attributed to a class of compounds known as phenylpropanoids. Among these, L-chicoric acid stands out as a key bioactive marker. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in Echinacea purpurea, offering a valuable resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug development. This document details the enzymatic steps, regulatory mechanisms, quantitative data on key metabolites, and experimental protocols for their analysis.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Echinacea purpurea is a multi-step enzymatic process that originates from the general phenylpropanoid pathway. The pathway can be broadly divided into three main stages: the formation of the precursor caffeoyl-CoA, the synthesis of the intermediates caftaric acid and chlorogenic acid, and the final condensation to form chicoric acid.

Phenylpropanoid Pathway: Synthesis of Caffeoyl-CoA

The initial steps of the pathway leading to the formation of caffeoyl-CoA, a central precursor for many phenolic compounds, are well-established.

  • Phenylalanine Ammonia-Lyase (PAL): The pathway begins with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by PAL. This is a key regulatory point in the phenylpropanoid pathway[1].

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to p-coumaric acid by C4H.

  • 4-Coumarate:CoA Ligase (4CL): Subsequently, p-coumaric acid is activated by the addition of a coenzyme A (CoA) molecule, forming p-coumaroyl-CoA, in a reaction catalyzed by 4CL.

  • p-Coumarate 3'-Hydroxylase (C3'H): p-coumaroyl-CoA is then hydroxylated to produce caffeoyl-CoA. This reaction is catalyzed by C3'H.

Synthesis of Caftaric Acid and Chlorogenic Acid

Caffeoyl-CoA serves as the acyl donor for the formation of two key intermediates, caftaric acid and chlorogenic acid. These reactions are catalyzed by specific hydroxycinnamoyltransferases (HCTs) in the cytosol.[2][3]

  • Hydroxycinnamoyl-CoA:Tartaric Acid Hydroxycinnamoyl Transferase (HTT): This enzyme catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to tartaric acid, forming caftaric acid (caffeoyltartaric acid)[2][3].

  • Hydroxycinnamoyl-CoA:Quinate Hydroxycinnamoyl Transferase (HQT): Simultaneously, HQT catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to quinic acid, resulting in the formation of chlorogenic acid (caffeoylquinic acid)[2][3].

Final Synthesis of this compound

The final step in the biosynthesis of this compound occurs in the vacuole and involves a unique transacylation reaction.

  • Chicoric Acid Synthase (CAS): This enzyme, a serine carboxypeptidase-like acyltransferase, utilizes caftaric acid as the acyl acceptor and chlorogenic acid as the acyl donor to produce this compound (dicaffeoyltartaric acid).[4][5] This mechanism appears to be specific to Echinacea species.[4]

Quantitative Data

The concentration of this compound and its precursors can vary significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of Chicoric Acid and its Precursors in Different Tissues of Echinacea purpurea

CompoundPlant PartConcentration (mg/g dry weight)Reference
Chicoric Acid Roots2.27 (summer), 1.68 (autumn)[6]
Tops (aerial parts)2.02 (summer), 0.52 (autumn)[6]
Flowers2.11 - 26.7[7][8]
Leaves2.32 - 42.4[7][8]
Stems0.36[7]
Caftaric Acid Roots0.40 (summer), 0.35 (autumn)[6]
Tops (aerial parts)0.82 (summer), 0.18 (autumn)[6]
Chlorogenic Acid RootsPresent, but concentration varies[9]
Tops (aerial parts)Present, but concentration varies[9]

Note: Concentrations can vary widely based on genetic and environmental factors.

Experimental Protocols

Quantification of Chicoric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the extraction and quantification of chicoric acid from Echinacea purpurea plant material.

3.1.1. Materials and Reagents

  • Dried Echinacea purpurea plant material (roots, leaves, flowers)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Chicoric acid standard

  • Mortar and pestle or grinder

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 column

3.1.2. Sample Preparation

  • Grind the dried plant material to a fine powder using a mortar and pestle or a grinder.

  • Accurately weigh approximately 100 mg of the powdered sample into a centrifuge tube.

  • Add 10 mL of 70% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Extract the sample in an ultrasonic bath for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.1.3. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid or TFA) and solvent B (methanol or acetonitrile (B52724) with 0.1% formic acid or TFA). A typical gradient might be: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

3.1.4. Quantification

Prepare a calibration curve using a series of chicoric acid standards of known concentrations. The concentration of chicoric acid in the samples can be determined by comparing the peak area of chicoric acid in the sample chromatogram to the calibration curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay measures the activity of PAL by monitoring the formation of cinnamic acid.

3.2.1. Materials and Reagents

  • Fresh Echinacea purpurea tissue

  • Liquid nitrogen

  • Extraction buffer: 0.1 M sodium borate (B1201080) buffer (pH 8.8) containing 2 mM β-mercaptoethanol and polyvinylpyrrolidone (B124986) (PVP)

  • Substrate solution: 50 mM L-phenylalanine in extraction buffer

  • Spectrophotometer

3.2.2. Enzyme Extraction

  • Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a centrifuge tube and add ice-cold extraction buffer (e.g., 1:3 w/v).

  • Vortex the mixture and then centrifuge at 12,000 x g for 20 minutes at 4 °C.

  • The supernatant contains the crude enzyme extract.

3.2.3. Enzyme Assay

  • In a quartz cuvette, mix the crude enzyme extract with the L-phenylalanine substrate solution.

  • Monitor the increase in absorbance at 290 nm for 10-15 minutes at 30 °C. The formation of cinnamic acid results in an increase in absorbance at this wavelength.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.

  • Enzyme activity is typically expressed as µmol of cinnamic acid formed per minute per milligram of protein. The molar extinction coefficient for cinnamic acid at 290 nm is approximately 9630 M⁻¹cm⁻¹.

Signaling Pathways and Regulation

The biosynthesis of this compound in Echinacea purpurea is tightly regulated by a network of signaling pathways, with the jasmonate signaling pathway playing a central role.

Jasmonate Signaling Pathway

Elicitors such as methyl jasmonate (MeJA) have been shown to induce the expression of genes encoding key enzymes in the chicoric acid biosynthesis pathway.[10] The signaling cascade is thought to involve the following key components:

  • JAZ Repressors: In the absence of a stimulus, JAZ (Jasmonate ZIM-domain) proteins repress the activity of transcription factors.

  • COI1: Upon perception of the jasmonate signal, the F-box protein COI1 targets JAZ proteins for degradation by the 26S proteasome.

  • Transcription Factors (EpMYC2 and EpMYB2): The degradation of JAZ repressors releases transcription factors such as EpMYC2 and EpMYB2, which can then activate the expression of chicoric acid biosynthetic genes.[2][10] EpMYC2 can activate the expression of EpMYB2, which in turn positively regulates both primary and specialized metabolic genes involved in chicoric acid biosynthesis.[2][10]

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway cluster_cytosol Cytosol cluster_vacuole Vacuole Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL CafCoA Caffeoyl-CoA CouCoA->CafCoA C3'H Caftaric Caftaric Acid CafCoA->Caftaric HTT Chlorogenic Chlorogenic Acid CafCoA->Chlorogenic HQT Chicoric This compound Caftaric->Chicoric CAS Chlorogenic->Chicoric Tartaric Tartaric Acid Tartaric->Caftaric Quinic Quinic Acid Quinic->Chlorogenic PAL PAL C4H C4H FourCL 4CL C3H C3'H HTT HTT HQT HQT CAS CAS

Caption: this compound Biosynthesis Pathway in Echinacea purpurea.

Jasmonate Signaling Pathway Regulating Chicoric Acid Biosynthesis

Jasmonate Signaling Pathway MeJA Methyl Jasmonate (MeJA) (Elicitor) COI1 COI1 MeJA->COI1 activates JAZ JAZ Repressor COI1->JAZ targets for degradation Proteasome 26S Proteasome JAZ->Proteasome degraded by EpMYC2 EpMYC2 JAZ->EpMYC2 represses EpMYB2 EpMYB2 EpMYC2->EpMYB2 activates BiosynthesisGenes Chicoric Acid Biosynthesis Genes (PAL, C4H, 4CL, C3'H, HTT, HQT, CAS) EpMYB2->BiosynthesisGenes activates transcription ChicoricAcid This compound Accumulation BiosynthesisGenes->ChicoricAcid leads to Experimental Workflow start Start: E. purpurea Plant Material drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (e.g., 70% Methanol) grinding->extraction sonication Ultrasonication extraction->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC Analysis (C18 column, UV 330 nm) filtration->hplc quantification Quantification (vs. Standard Curve) hplc->quantification end End: Chicoric Acid Concentration quantification->end

References

L-Chicoric Acid in the Plant Kingdom: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a dicaffeoyltartaric acid, is a prominent phenylpropanoid found throughout the plant kingdom, with particularly high concentrations in the Asteraceae family. Esteemed for its wide range of pharmacological activities, including antiviral, antioxidant, and immunomodulatory effects, this compound is a subject of intense research interest. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants. It details quantitative data on its prevalence in various species and outlines robust experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the biosynthetic pathway of this compound and key pharmacological signaling pathways it modulates, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is widely distributed across the plant kingdom, having been identified in numerous families. However, its accumulation is most significant in a select group of plants, making them key targets for natural product extraction and research.

Major Plant Families and Species

The Asteraceae (sunflower) family stands out as the primary source of this compound. Several genera within this family are known to accumulate high concentrations of this compound.

  • Echinacea (B1179865) : The genus Echinacea, particularly Echinacea purpurea (purple coneflower), is the most well-known and commercially utilized source of this compound.[1][2] Different parts of the plant contain varying concentrations, with the flowers and leaves generally exhibiting the highest levels.[3]

  • Cichorium : Cichorium intybus (chicory) is another significant source, from which the compound was first isolated.[4]

  • Taraxacum : Taraxacum officinale (dandelion) is a common weed that contains notable amounts of this compound, particularly in its leaves.

  • Other Asteraceae members : this compound has also been quantified in other species such as Lactuca sativa (lettuce) and various other traditional medicinal plants.

Beyond the Asteraceae, this compound has been identified in other plant families, though typically in lower concentrations.

Quantitative Distribution in Plant Tissues

The concentration of this compound can vary significantly depending on the plant species, the specific organ, developmental stage, and growing conditions. The following tables summarize the quantitative data on this compound content in various plants, expressed in milligrams per gram of dry weight (mg/g DW), unless otherwise specified.

Table 1: this compound Content in Echinacea purpurea

Plant PartThis compound Content (mg/g DW)Reference(s)
Flowers13 - 42[3][5]
Leaves12 - 17[5]
Stems~7.6[6]
Roots17 - 34[5]
Aerial Parts (vegetative phase)28[5]
Aerial Parts (seed formation)~6-7[5]

Table 2: this compound Content in Other Asteraceae Species

Plant SpeciesPlant PartThis compound Content (mg/g DW)Reference(s)
Cichorium intybus (Chicory)Leaves1.535 (fresh weight)[1]
Taraxacum officinale (Dandelion)Leaves2.2[1]
Lactuca sativa (Romaine Lettuce)Leaves0.023 - 1.388 (fresh weight)[3]

Table 3: this compound Content in Various Other Plant Species

Plant SpeciesFamilyPlant PartThis compound Content (mg/g DW)Reference(s)
Ocimum basilicum (Basil)LamiaceaeLeaves0.003 - 0.278[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, primarily focusing on Echinacea purpurea as a model.

Extraction of this compound

Objective: To efficiently extract this compound from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Echinacea purpurea roots or aerial parts)

  • 40-50% aqueous ethanol (B145695) (v/v)

  • Reflux apparatus or ultrasonic bath

  • Filtration system (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

Protocol:

  • Weigh 50g of dried, powdered Echinacea purpurea material.

  • Add 200-300 mL of 40-50% aqueous ethanol to the plant material in a flask.[1]

  • Method A: Reflux Extraction. Heat the mixture to 70-90°C and reflux for 2 hours. Repeat the extraction process three times with fresh solvent.[1]

  • Method B: Ultrasound-Assisted Extraction (UAE). Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes).

  • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol, yielding a concentrated aqueous solution of chicoric acid.[1]

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the crude extract.

Materials and Reagents:

  • Concentrated aqueous chicoric acid extract

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 6N)

  • Macroporous adsorption resin (e.g., HPD100)

  • Deionized water

  • Ethanol (various concentrations, e.g., 10-30%)

  • Centrifuge

Protocol:

  • Acidify the concentrated aqueous extract to a pH of ≤ 3 with an acid solution (e.g., 6N HCl).[1] This will precipitate some impurities.

  • Centrifuge the acidified solution to separate the supernatant from the precipitate.

  • Resin Chromatography: a. Pack a chromatography column with a suitable macroporous adsorption resin. b. Load the supernatant onto the prepared column at a flow rate of 2-3 bed volumes per hour (Bv/h).[7] c. Wash the column with 0.5-2 Bv of deionized water to remove unretained impurities.[7] d. Elute the chicoric acid from the resin using a stepwise or gradient elution with 10-30% aqueous ethanol at a flow rate of 1-3 Bv/h.[7]

  • Collect the fractions containing chicoric acid.

  • Evaporate the solvent from the collected fractions to obtain the purified chicoric acid product.

  • Crystallization (for high purity): a. Dissolve the purified chicoric acid in water. b. Adjust the pH of the solution to 1-3 with an acid solution. c. Cool the solution to induce crystallization. d. Collect the crystals by filtration to obtain high-purity this compound (>96%).[1]

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of this compound in plant extracts.

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD)

  • Column: C18 reversed-phase column (e.g., Macherey-Nagel EC 250/4.6 Nucleodur)[8]

  • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (e.g., 70:30 v/v)[8]

  • Flow Rate: 0.8 mL/min[8]

  • Detection Wavelength: 230 nm[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Protocol:

  • Sample Preparation: a. Accurately weigh a known amount of dried extract. b. Dissolve the extract in the mobile phase or a suitable solvent (e.g., 70% methanol (B129727) with 0.1% phosphoric acid).[8] c. Filter the sample solution through a 0.22 µm syringe filter before injection.[8]

  • Standard Preparation: a. Prepare a stock solution of a certified this compound reference standard in a suitable solvent. b. Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Analysis: a. Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration). b. Inject the prepared sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Biosynthesis and Pharmacological Signaling Pathways

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis involves a series of enzymatic reactions starting from the amino acid phenylalanine.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid Caffeic_acid Caffeic acid p_Coumaric_acid->Caffeic_acid Caffeoyl_CoA Caffeoyl-CoA Caffeic_acid->Caffeoyl_CoA Caftaric_acid Caftaric acid Caffeoyl_CoA->Caftaric_acid Chlorogenic_acid Chlorogenic acid Caffeoyl_CoA->Chlorogenic_acid L_Chicoric_acid This compound Caftaric_acid->L_Chicoric_acid Chlorogenic_acid->L_Chicoric_acid PAL PAL PAL->Phenylalanine:e C4H C4H C4H->Cinnamic_acid:e C3H C3'H C3H->p_Coumaric_acid:e _4CL 4CL _4CL->Caffeic_acid:e HCT HCT HCT->Caffeoyl_CoA:n HTT HTT HTT->Caftaric_acid:n HQT HQT HQT->Chlorogenic_acid:n CAS CAS CAS->L_Chicoric_acid:n

Caption: Biosynthesis of this compound.

Pharmacological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

3.2.1. Modulation of the Keap1/Nrf2 Pathway

This compound can activate the Keap1/Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. This compound can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus LCA This compound Keap1 Keap1 LCA->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: this compound and the Keap1/Nrf2 Pathway.

3.2.2. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation LCA This compound LCA->IKK Inhibits Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: this compound's Inhibition of the NF-κB Pathway.

Conclusion

This compound remains a phytochemical of significant interest due to its widespread distribution in edible and medicinal plants and its potent biological activities. This guide provides a foundational resource for professionals in the fields of phytochemistry, pharmacology, and drug development by consolidating information on its natural sources, providing detailed analytical protocols, and illustrating its biosynthetic and pharmacological pathways. Further research into the synergistic effects of this compound with other plant metabolites and its clinical efficacy will continue to be a promising area of investigation.

References

The Pharmacokinetic Profile of L-Chicoric Acid: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a prominent phenolic compound found in plants such as Echinacea purpurea, has garnered significant interest for its diverse biological activities. However, its therapeutic potential is intrinsically linked to its pharmacokinetic properties and bioavailability, which are known to be limiting. This technical guide provides a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound. We present a synthesis of quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of key processes to serve as a resource for researchers in the fields of pharmacology and drug development.

Pharmacokinetics of this compound

The systemic exposure to this compound following oral administration is generally low, a characteristic attributed to its poor absorption and extensive metabolism. Preclinical studies, primarily in rat models, have sought to quantify its pharmacokinetic parameters.

In Vivo Pharmacokinetic Parameters in Rats

Oral administration of this compound in Sprague-Dawley rats has yielded key pharmacokinetic insights. The data, summarized in the tables below, demonstrate the compound's absorption and elimination characteristics.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats following a Single Oral Dose.

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)t1/2 (h)Reference
501630 ± 2504.026140 ± 44304.53 ± 1.44[1]
20439.2 ± 1233.0--[2]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life. Values are presented as mean ± SD.

Improving Bioavailability with Chitosan (B1678972)

The inherently low bioavailability of this compound has prompted research into strategies to enhance its absorption. Co-administration with chitosan, a natural polysaccharide, has shown promise in improving its systemic exposure.

Table 2: Comparative Pharmacokinetic Parameters of this compound (20 mg/kg, oral) in Rats With and Without Co-administration of 0.5% Chitosan.

TreatmentCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative BioavailabilityReference
This compound439.2 ± 1233.02345.1 ± 678.3-[2]
This compound + Chitosan764.5 ± 189.72.04080.5 ± 987.6174%[2]

Values are presented as mean ± SD. The relative bioavailability of this compound with chitosan was increased by 1.74-fold compared to this compound alone[2].

Tissue Distribution and Plasma Protein Binding

Following absorption, this compound distributes to various tissues, with the highest concentrations typically observed in the liver, lungs, and kidneys. It exhibits a high degree of binding to plasma proteins, which can influence its distribution and elimination.

  • Tissue Distribution: A study in rats showed the following decreasing order of this compound concentration in tissues: liver > lung > kidney > heart > spleen > brain[1].

  • Plasma Protein Binding: The plasma protein binding rates of chicoric acid are high, reported to be 98.3% in rat plasma and 96.9% in human plasma[1].

Intestinal Absorption and Transport Mechanisms

The primary barrier to this compound's bioavailability is its poor absorption across the intestinal epithelium. In vitro studies using Caco-2 cell monolayers, a model for the human intestinal barrier, have elucidated the mechanisms governing its transport.

The absorption of this compound is characterized by low permeability, with apparent permeability (Papp) values in the range of 8.2 × 10⁻⁸ to 2.1 × 10⁻⁷ cm/s in the absorptive (apical to basolateral) direction[2]. This suggests that passive diffusion plays a limited role.

The transport of this compound across the intestinal monolayer is influenced by pH and involves the action of specific transporters. It has been shown to be a substrate for the efflux transporter P-glycoprotein (P-gp) and the uptake transporter OATP2B1[2]. The involvement of P-gp contributes to its low intracellular accumulation and subsequent poor absorption.

Metabolism of this compound

Once absorbed, this compound undergoes extensive metabolism. In vivo studies in rats have identified a total of nineteen metabolites in plasma, urine, and feces[3]. The primary metabolic transformations include:

  • Hydrolysis: Cleavage of the ester bonds to release caffeic acid and tartaric acid.

  • Reduction

  • Methylation

  • Sulfation

  • Glucuronidation

  • Acetylation

  • Isomerization

  • Deoxygenation [3]

The major metabolites identified are caftaric acid and caffeic acid, which are formed through Phase I metabolism in the liver[4].

Below is a diagram illustrating the main metabolic pathways of this compound.

metabolic_pathways LCA This compound CA Caffeic Acid LCA->CA Hydrolysis TA Tartaric Acid LCA->TA Hydrolysis Caftaric Caftaric Acid LCA->Caftaric Metabolism PhaseII Phase II Metabolites (Glucuronides, Sulfates, etc.) CA->PhaseII Conjugation Other Other Metabolites (Methylated, Reduced, etc.) CA->Other Caftaric->PhaseII Conjugation

Metabolic pathways of this compound.

Experimental Protocols

This section provides an overview of the methodologies employed in the pharmacokinetic and bioavailability studies of this compound.

In Vivo Pharmacokinetic Study in Rats

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study.

pk_workflow cluster_prestudy Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis animal_acclimation Animal Acclimation (Sprague-Dawley Rats) fasting Overnight Fasting animal_acclimation->fasting dosing Oral Gavage (e.g., 20 or 50 mg/kg) fasting->dosing blood_collection Serial Blood Collection (e.g., 0-24h) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep sample_extraction Sample Extraction plasma_prep->sample_extraction hplc_ms HPLC-MS/MS Analysis sample_extraction->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis

Workflow for a pharmacokinetic study.

  • Animals: Male Sprague-Dawley rats are typically used. Animals are acclimatized to laboratory conditions before the experiment and are often fasted overnight with free access to water prior to dosing.

  • Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered via oral gavage at a specific dose.

  • Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) or via retro-orbital puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Method: HPLC-MS/MS

Quantification of this compound in plasma and other biological matrices is typically performed using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) or by liquid-liquid extraction. An internal standard (e.g., ferulic acid) is added to correct for extraction efficiency and matrix effects[1].

  • Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and the internal standard to ensure selectivity and sensitivity.

In Vitro Intestinal Permeability: Caco-2 Cell Monolayer Assay

The Caco-2 cell permeability assay is a standard in vitro model to predict intestinal drug absorption.

caco2_workflow cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seeding Seed Caco-2 cells on Transwell inserts differentiation Culture for ~21 days to form monolayer seeding->differentiation teer_measurement Verify monolayer integrity (TEER measurement) differentiation->teer_measurement add_compound Add this compound to apical side teer_measurement->add_compound incubation Incubate at 37°C add_compound->incubation sampling Sample from basolateral side at time points incubation->sampling quantification Quantify this compound (HPLC-MS/MS) sampling->quantification papp_calculation Calculate Papp value quantification->papp_calculation

Workflow for a Caco-2 permeability assay.

  • Cell Culture: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Transport Experiment: The transport of this compound is assessed in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, secretory) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time points.

  • Quantification and Permeability Calculation: The concentration of this compound in the collected samples is determined by HPLC-MS/MS, and the apparent permeability coefficient (Papp) is calculated.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to poor intestinal absorption and extensive metabolism. The involvement of efflux transporters like P-glycoprotein presents a significant hurdle to its systemic delivery. While formulation strategies, such as the use of chitosan, have shown potential in enhancing its absorption, further research is warranted to optimize its delivery and improve its therapeutic efficacy. A thorough understanding of its ADME properties is crucial for the rational design of future studies aiming to harness the pharmacological benefits of this promising natural compound. Future investigations should focus on developing novel formulation approaches, exploring the impact of metabolic inhibitors, and conducting human pharmacokinetic studies to bridge the translational gap from preclinical models.

References

L-Chicoric Acid: An In-Depth Technical Guide to its In Vitro Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid, a prominent phenolic compound found in various plants such as Echinacea purpurea and chicory, has garnered significant attention for its potent antioxidant properties. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its mechanisms of action, summarizing quantitative data from key antioxidant assays, and outlining the experimental protocols for its evaluation. Furthermore, this guide illustrates the signaling pathways modulated by this compound in exerting its antioxidant effects, offering valuable insights for researchers and professionals in the fields of pharmacology, nutrition, and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Antioxidants are crucial for mitigating oxidative stress by neutralizing ROS. This compound (CA) has emerged as a powerful natural antioxidant, and understanding its in vitro activity is fundamental to harnessing its therapeutic potential.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, such as the superoxide (B77818) anion and hydroxyl radicals, thereby terminating the damaging chain reactions they initiate.

  • Modulation of Antioxidant Enzymes: It enhances the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which are critical components of the cellular defense system against oxidative stress.

  • Regulation of Signaling Pathways: this compound modulates key signaling pathways involved in the cellular response to oxidative stress, primarily the Keap1-Nrf2 and NF-κB pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays. The following tables summarize the available data from the most common assays: DPPH, ABTS, and FRAP.

Table 1: DPPH Radical Scavenging Activity of this compound

Concentration (µM)% Scavenging ActivityReference Compound% Scavenging Activity of Reference
0.5~10%Quercetin (0.5 µM)~15%
1~18%Quercetin (1 µM)~25%
2~30%Quercetin (2 µM)~45%
5~60%Quercetin (5 µM)~80%
8~85%Quercetin (8 µM)~95%

Data presented is an approximate representation based on graphical data from scientific publications.[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

Concentration (mg/mL)Oxygen-Reduction Activity (µg/mL)Reference Compound (Vitamin C)Oxygen-Reduction Activity of Reference (µg/mL)
95> Vitamin C at same doseVitamin C (95 mg/mL)Not specified
190> Vitamin C at same doseVitamin C (190 mg/mL)Not specified
3801.87Vitamin C (380 mg/mL)< 1.87

This table is based on a study that compared the oxygen-reduction activity of this compound to Vitamin C.[2]

Note on ABTS Assay: While several studies mention the ABTS radical scavenging activity of this compound, specific IC50 values or percentage scavenging at defined concentrations for pure this compound are not consistently reported in a manner that allows for direct comparison in a table. However, it is consistently reported to have strong ABTS radical scavenging capabilities.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Experimental Workflow:

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare 0.1 mM DPPH solution in methanol Mix Mix 1 mL of DPPH solution with 1 mL of sample/control DPPH_sol->Mix Sample_sol Prepare this compound solutions of varying concentrations Sample_sol->Mix Control_sol Prepare positive control (e.g., Ascorbic Acid) Control_sol->Mix Incubate Incubate in the dark at room temperature for 30 minutes Mix->Incubate Measure Measure absorbance at 517 nm Incubate->Measure Calculate Calculate % scavenging activity Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Experimental Workflow:

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Prepare 7 mM ABTS solution and 2.45 mM potassium persulfate solution ABTS_radical Mix and incubate in the dark for 12-16 hours to form ABTS•+ ABTS_stock->ABTS_radical ABTS_working Dilute ABTS•+ solution with buffer to an absorbance of 0.70 at 734 nm ABTS_radical->ABTS_working Mix Mix 2 mL of ABTS•+ working solution with 200 µL of sample ABTS_working->Mix Sample_sol Prepare this compound solutions Sample_sol->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure Measure absorbance at 734 nm Incubate->Measure Calculate Calculate % inhibition Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

Calculation: The percentage of ABTS•+ inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

  • A_control is the absorbance of the ABTS•+ solution without the sample.

  • A_sample is the absorbance of the ABTS•+ solution with the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Experimental Workflow:

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement FRAP_reagent Prepare FRAP reagent (acetate buffer, TPTZ, and FeCl3 solution) Mix Mix 1.5 mL of FRAP reagent with 50 µL of sample/standard FRAP_reagent->Mix Sample_sol Prepare this compound solutions Sample_sol->Mix Standard_sol Prepare FeSO4 standards Standard_sol->Mix Incubate Incubate at 37°C for 4 minutes Mix->Incubate Measure Measure absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value from the standard curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Calculation: The FRAP value is determined by comparing the change in absorbance in the sample mixture with a standard curve prepared using known concentrations of Fe²⁺. The results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Modulation of Signaling Pathways

This compound's antioxidant activity is intricately linked to its ability to modulate key cellular signaling pathways.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. This compound can disrupt the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for proteins like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA This compound Keap1_Nrf2 Keap1-Nrf2 Complex CA->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Increased Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, which is closely linked to oxidative stress. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of NF-κB.[2][3][4] By suppressing NF-κB activation, this compound can reduce the expression of pro-inflammatory mediators, thereby mitigating inflammation-associated oxidative damage.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Oxidative_Stress->IKK activates CA This compound CA->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Degradation Degradation IkB_p->Degradation Proinflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Proinflammatory_Genes binds & activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

This compound demonstrates significant in vitro antioxidant activity through a combination of direct radical scavenging and modulation of key cellular signaling pathways. Its ability to activate the protective Keap1-Nrf2 pathway and inhibit the pro-inflammatory NF-κB pathway underscores its potential as a valuable natural compound for combating oxidative stress-related conditions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic or preventative agent. Future studies should focus on further elucidating its bioavailability and in vivo efficacy to translate these promising in vitro findings into clinical applications.

References

L-Chicoric Acid: A Technical Guide to its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Chicoric acid (L-CA), a dicaffeoyltartaric acid, is a naturally occurring phenolic compound found in various plants, including Echinacea purpurea and chicory (Cichorium intybus). Emerging scientific evidence has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for the development of novel therapeutics for inflammatory disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It focuses on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This document summarizes quantitative data from pertinent studies, outlines detailed experimental methodologies, and provides visual representations of the signaling cascades and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to the pathogenesis of various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. This compound has demonstrated significant potential in mitigating inflammatory responses in both in vitro and in vivo models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators through the inhibition of critical intracellular signaling pathways.

Core Mechanism of Action: Modulation of Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory genes. The most well-documented pathways are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory cytokines, chemokines, and enzymes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway at multiple points[1][2][3][4]. Studies have demonstrated that L-CA can prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit[2]. This leads to a significant reduction in the expression of NF-κB-dependent pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[1][2].

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TNFR TNFR LPS->TNFR IKK IKK TNFR->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB_IkappaB NF-κB-IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates NFkB_IkappaB->NFkB releases LCA This compound LCA->IKK inhibits LCA->IkappaB prevents degradation LCA->NFkB inhibits nuclear translocation DNA DNA NFkB_nuc->DNA binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->ProInflammatory_Genes induces

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. These kinases are activated by various extracellular stimuli and play a crucial role in the production of inflammatory cytokines and enzymes.

This compound has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases such as p38 MAPK[3]. By suppressing the activation of the MAPK pathway, L-CA can further reduce the expression of pro-inflammatory genes, contributing to its overall anti-inflammatory effect.

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates AP1 AP-1 p38->AP1 activates LCA This compound LCA->p38 inhibits phosphorylation ProInflammatory_Genes Pro-inflammatory Gene Expression AP1->ProInflammatory_Genes

Figure 2: Modulation of the MAPK Signaling Pathway by this compound.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another important cascade in cytokine signaling. While the direct and detailed mechanistic actions of this compound on the JAK-STAT pathway are not as extensively documented as its effects on NF-κB and MAPK, its ability to modulate cytokine production suggests a potential indirect influence. Further research is warranted to fully elucidate the role of L-CA in regulating the JAK-STAT pathway in the context of inflammation.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound
Cell LineInflammatory StimulusL-CA ConcentrationMeasured ParameterResultReference
RAW 264.7 MacrophagesLPS10, 20, 40 µMNO ProductionDose-dependent decrease[2]
RAW 264.7 MacrophagesLPS10, 20, 40 µMPGE₂ ProductionDose-dependent decrease[2]
RAW 264.7 MacrophagesLPS40 µMiNOS Protein ExpressionSignificant reduction[2]
RAW 264.7 MacrophagesLPS40 µMCOX-2 Protein ExpressionSignificant reduction[2]
RAW 264.7 MacrophagesLPS10, 20, 40 µMTNF-α ProductionDose-dependent decrease[2]
RAW 264.7 MacrophagesLPS10, 20, 40 µMIL-1β ProductionDose-dependent decrease[2]
Human Umbilical Vein Endothelial Cells (HUVECs)oxLDL12.5, 50, 100 µMROS ProductionDose-dependent inhibition[3][5]
Human Umbilical Vein Endothelial Cells (HUVECs)oxLDL100 µMNF-κB (p65) Nuclear TranslocationSignificant inhibition[5]
BV-2 Microglial CellsLPSNot specifiediNOS, COX-2, IL-1β, TNF-αReduction in levels[1]
Table 2: In Vivo Anti-inflammatory Effects of this compound
Animal ModelInflammatory ChallengeL-CA DosageMeasured ParameterResultReference
C57BL/6J MiceLPS (intraperitoneal injection)0.05% in drinking waterBrain iNOS, COX-2, IL-1β, TNF-α levelsSignificant reduction[1]
RatsDextran (B179266) Sulfate (B86663) Sodium (DSS)-induced colitis100 mg/kgColonic IL-1β, TNF-α, MPO, COX-2, PGE₂Significant decrease[6]

Note: This is a summary of available data and may not be exhaustive. Concentrations and dosages may vary between studies.

Experimental Protocols

The following sections outline the general methodologies employed in studies investigating the anti-inflammatory effects of this compound.

In Vitro Assays
  • Cell Culture and Treatment:

    • Murine macrophage cell lines (e.g., RAW 264.7) or human cell lines (e.g., THP-1, HUVECs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitric Oxide (NO) Assay:

    • The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandin (B15479496) E₂ (PGE₂) in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p-IκBα, p-p38).

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from cells, and cDNA is synthesized.

    • qRT-PCR is performed using specific primers for target genes to quantify their mRNA expression levels.

In Vivo Models
  • Animal Models of Inflammation:

    • Commonly used models include LPS-induced systemic inflammation in mice or DSS-induced colitis in rodents.

    • Animals are administered this compound (e.g., via oral gavage or in drinking water) prior to or concurrently with the inflammatory challenge.

  • Sample Collection and Analysis:

    • At the end of the experiment, animals are euthanized, and relevant tissues (e.g., brain, colon) and blood are collected.

    • Tissue homogenates and serum are used for ELISA, Western blot, and other biochemical assays to measure inflammatory markers.

  • Histological Analysis:

    • Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and tissue damage.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound cell_culture->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Cell Lysis stimulation->cell_lysis elisa ELISA (Cytokines, PGE₂) supernatant_collection->elisa griess Griess Assay (NO) supernatant_collection->griess western_blot Western Blot (iNOS, COX-2, p-p65) cell_lysis->western_blot q_pcr qRT-PCR (Gene Expression) cell_lysis->q_pcr animal_model Animal Model of Inflammation lca_admin This compound Administration animal_model->lca_admin inflammation_induction Induce Inflammation lca_admin->inflammation_induction sample_collection Sample Collection (Tissues, Blood) inflammation_induction->sample_collection biochemical_analysis Biochemical Analysis (ELISA, Western Blot) sample_collection->biochemical_analysis histology Histological Analysis sample_collection->histology

References

L-Chicoric Acid: A Potent Inhibitor of HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Human Immunodeficiency Virus Type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. This critical function makes it a prime target for antiretroviral therapy. L-Chicoric acid, a dicaffeoyltartaric acid, has emerged as a potent and specific inhibitor of HIV-1 integrase. This technical guide provides a comprehensive overview of this compound's inhibitory activity, including its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key in vitro and cell-based assays are presented, alongside visual representations of the underlying biological pathways and experimental workflows, to support further research and drug development efforts in this area.

Introduction

The HIV-1 integrase (IN) is a 32 kDa enzyme that catalyzes two key reactions in the viral replication cycle: 3'-processing and strand transfer.[1] In the cytoplasm, IN, as part of the pre-integration complex, processes the 3'-ends of the viral DNA. Following translocation to the nucleus, the same enzyme facilitates the insertion of this processed viral DNA into the host chromosome, a process known as strand transfer.[1] Inhibition of either of these steps effectively halts viral replication. This compound has been identified as a natural compound that exhibits potent inhibitory activity against HIV-1 integrase.[2] This document serves as a technical resource, consolidating the current knowledge on this compound as an HIV-1 integrase inhibitor.

Mechanism of Action

Below is a diagram illustrating the proposed mechanism of HIV-1 integrase inhibition by this compound.

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_inhibition Mechanism of Inhibition HIV_entry HIV Entry Reverse_Transcription Reverse Transcription HIV_entry->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Pre_Integration_Complex Pre-Integration Complex (PIC) Viral_DNA->Pre_Integration_Complex Nuclear_Import Nuclear Import Pre_Integration_Complex->Nuclear_Import Integration Integration Nuclear_Import->Integration Provirus Provirus Integration->Provirus Transcription_Translation Transcription & Translation Provirus->Transcription_Translation New_Virions New Virions Transcription_Translation->New_Virions HIV_Integrase HIV-1 Integrase Inactive_Integrase Inactive Integrase Complex HIV_Integrase->Inactive_Integrase L_Chicoric_Acid This compound L_Chicoric_Acid->Inactive_Integrase Inactive_Integrase->Integration Inhibition

Mechanism of HIV-1 Integrase Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The potency of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key inhibitory concentrations.

Table 1: In Vitro Inhibition of HIV-1 Integrase by this compound

Assay TypeHIV-1 StrainIC50 (nM)Reference
Integrase ActivityHIV-1 NL4-3200-400[4]
Integrase ActivityNot Specified60-660 (as µg/ml)[6][7]

Table 2: Antiviral and Cytotoxic Activity of this compound

Cell LineHIV-1 StrainEndpointED50 (µM)CC50 (µM)Selectivity Index (CC50/ED50)Reference
MT-2HIV-1 LAICytopathic Effect2 (as µg/ml)333 (as µg/ml)166.5[6]
CEMHIV-1Not Specified1.7 - 2040 - 60~2-35[8]
MT-4HIV-1, HIV-2Not Specified1.7 - 2040 - 60~2-35[8]
C8166HIV-1 NL4-3Cytopathic Effect0.4>200>500[4]
C8166HIV-1 LAICytopathic Effect~4Not SpecifiedNot Specified[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro HIV-1 Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This assay measures the ability of a compound to inhibit the catalytic activities of recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide Substrates:

    • Donor DNA (DD): A double-stranded oligonucleotide mimicking the HIV-1 LTR U5 end.

    • Target DNA (TD): A double-stranded oligonucleotide representing a segment of host DNA.

  • Assay Buffer: Typically contains HEPES or MOPS, DTT, MgCl2 or MnCl2, and NaCl.

  • This compound or other test compounds.

  • 96-well plates.

  • Detection System: Can be radioactivity-based (e.g., 32P-labeled oligonucleotides and phosphorimaging) or fluorescence-based (e.g., labeled oligonucleotides and fluorescence plate reader).

Protocol:

  • 3'-Processing Assay: a. Prepare a reaction mixture containing assay buffer, a defined concentration of recombinant HIV-1 integrase, and the labeled donor DNA oligonucleotide. b. Add varying concentrations of this compound to the reaction wells. Include a no-inhibitor control and a no-enzyme control. c. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). d. Stop the reaction by adding a stop solution (e.g., EDTA, formamide). e. Analyze the products by denaturing polyacrylamide gel electrophoresis followed by autoradiography or fluorescence imaging to visualize the cleaved product. f. Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

  • Strand Transfer Assay: a. Prepare a reaction mixture similar to the 3'-processing assay, but include the target DNA oligonucleotide. b. Add varying concentrations of this compound. c. Incubate at 37°C to allow for both 3'-processing and strand transfer to occur. d. Stop the reaction and analyze the products by gel electrophoresis. The strand transfer product will be a higher molecular weight band. e. Quantify the strand transfer product to determine the IC50 for this step.

Integrase_Assay_Workflow start Start prepare_reaction Prepare Reaction Mix (Integrase, Donor DNA, Buffer) start->prepare_reaction add_inhibitor Add this compound (Varying Concentrations) prepare_reaction->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Products by Gel Electrophoresis stop_reaction->analyze quantify Quantify Inhibition & Calculate IC50 analyze->quantify end End quantify->end

Workflow for In Vitro HIV-1 Integrase Inhibition Assay.

Cell-Based HIV-1 Antiviral Activity Assay (MT-2 Cell Assay)

This assay determines the ability of a compound to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-2 cells (or other susceptible T-cell lines like C8166, CEM).

  • HIV-1 viral stock (e.g., HIV-1 LAI, HIV-1 NL4-3).

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, penicillin, and streptomycin).

  • This compound or other test compounds.

  • 96-well cell culture plates.

  • Reagents for measuring cell viability (e.g., MTT, XTT) or viral replication (e.g., p24 ELISA kit).

Protocol:

  • Cell Seeding: a. Seed MT-2 cells into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) in complete culture medium.

  • Compound Addition: a. Prepare serial dilutions of this compound in culture medium. b. Add the diluted compound to the appropriate wells. Include a no-drug control (virus control) and a cell control (no virus, no drug).

  • Viral Infection: a. Add a standardized amount of HIV-1 stock to all wells except the cell control wells. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • Endpoint Measurement: a. Cytopathic Effect (CPE) Assay: i. After incubation, observe the cells under a microscope for the formation of syncytia (for syncytium-inducing strains). ii. Add a cell viability reagent (e.g., MTT) to all wells and incubate according to the manufacturer's instructions. iii. Read the absorbance on a microplate reader. The absorbance is proportional to the number of viable cells. b. p24 Antigen ELISA: i. Collect the culture supernatant from each well. ii. Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's protocol to quantify the amount of viral capsid protein produced.

  • Data Analysis: a. Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. b. Determine the 50% effective dose (ED50) from the dose-response curve. c. Separately, determine the 50% cytotoxic concentration (CC50) of the compound in uninfected cells. d. Calculate the Selectivity Index (SI = CC50/ED50).

Antiviral_Assay_Workflow start Start seed_cells Seed MT-2 Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound infect_cells Infect Cells with HIV-1 add_compound->infect_cells incubate Incubate at 37°C for 4-5 Days infect_cells->incubate measure_endpoint Measure Endpoint (CPE or p24 ELISA) incubate->measure_endpoint calculate_results Calculate ED50, CC50, and Selectivity Index measure_endpoint->calculate_results end End calculate_results->end

Workflow for Cell-Based HIV-1 Antiviral Activity Assay.

Conclusion

This compound demonstrates significant potential as a lead compound for the development of novel anti-HIV-1 therapeutics targeting the integrase enzyme. Its potent in vitro inhibitory activity and favorable selectivity index in cell-based assays warrant further investigation. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon in the ongoing search for more effective HIV-1 treatments. The noncompetitive and reversible nature of its inhibition offers a distinct mechanism that could be advantageous in combination therapies and in combating drug resistance. Further studies focusing on optimizing its pharmacokinetic properties and in vivo efficacy are crucial next steps in translating the promise of this compound into clinical applications.

References

Methodological & Application

Application Note: Quantification of L-Chicoric Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Chicoric acid, a dicaffeoyltartaric acid, is a significant phytochemical found in various plants, including Echinacea (B1179865) purpurea, chicory (Cichorium intybus), and seagrasses like Posidonia oceanica.[1][2][3][4] It is recognized for its potential health benefits, including immunostimulatory and anti-HIV activities.[1][5] Accurate and reliable quantification of this compound in plant materials and derived products is crucial for quality control, standardization, and formulation development in the pharmaceutical and nutraceutical industries. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in a sample extract. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Detection is typically performed using an ultraviolet (UV) detector, as this compound exhibits strong absorbance at specific wavelengths. Quantification is accomplished by comparing the peak area of this compound in the sample to that of a certified reference standard.

Experimental Protocols

1. Sample Preparation (Extraction)

The extraction procedure is a critical step to ensure the efficient recovery of this compound from the sample matrix.[2][6] The following protocol is a general guideline and may require optimization depending on the specific sample type.

Materials:

  • Plant material (e.g., dried and powdered leaves, roots, or flowers)

  • Ethanol (B145695) (50-80%) or Methanol

  • Deionized water

  • Hydrochloric acid (2 N) (optional, for acidified extraction)

  • Ethyl acetate (B1210297) (optional, for liquid-liquid extraction)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh approximately 1-5 g of the homogenized and dried plant material.

  • Add a suitable volume of extraction solvent (e.g., 200 mL of 50% aqueous ethanol for 5g of sample) in a flask.[1]

  • For enhanced extraction, the mixture can be infused in a water bath at 40°C for 3 hours with a reflux system in darkness.[1]

  • Alternatively, sonication or maceration can be employed.

  • After extraction, filter the solution to remove solid plant debris.

  • For further purification, the ethanol can be evaporated under vacuum, the solution acidified with 2 N HCl, and then extracted with ethyl acetate.[1]

  • Evaporate the final extract to dryness and reconstitute the residue in a known volume of the HPLC mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Method

Instrumentation and Conditions: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.

ParameterCondition 1Condition 2
HPLC System Hewlett Packard 1100 series or equivalent[1][5]Shimadzu LC-20AT or equivalent[7]
Column Super Co. Inc. Waters S Spheripor ODS (5 µm, 4.6 x 250 mm)[1][5]Newcrom R1 or other suitable C18 column[8]
Mobile Phase Water:Acetonitrile:Acetic Acid (84:14:2, v/v/v)[1][5]Acetonitrile, Water, and Phosphoric Acid (specific ratios may vary)[8]
Flow Rate 1.2 mL/min[1][5]1.0 - 1.5 mL/min (typical)
Detection UV at 254 nm[1][5] or 330 nm[9]UV/DAD at 330 nm (maximum absorption with a 300 nm shoulder)[6]
Injection Volume 5 µL[9]10 - 20 µL (typical)
Column Temperature 26°C[9]Ambient or controlled (e.g., 25-30°C)

3. Standard Preparation and Calibration

  • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 - 0.5 mg/mL).[9]

  • Inject each calibration standard into the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be >0.999.[10]

4. Quantification

  • Inject the prepared sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Data Presentation

The following table summarizes quantitative data for this compound found in different plant materials from various studies.

Plant SpeciesPlant PartExtraction SolventThis compound Content (µg/g or mg/g dry weight)Reference
Posidonia oceanicaYoung Leaves50% Aqueous Ethanol138.6 µg/g[1][5][1][5]
Echinacea purpureaFlowersNot Specified38.3 mg/g[9][9]
Echinacea purpureaRootsNot Specified1.20 mg/g (alkamide)[9]
Echinacea purpureaStemsNot Specified0.4 mg/g[9][9]
Cichorium intybusLeaves80% Ethanol16.2 mg/g[11][11]
Cichorium intybusLeavesEthanol: Acetic Acid0.37 mg/g[11][11]

Method Validation

For use in a regulated environment, the HPLC method should be validated according to ICH guidelines.[10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity to remain unaffected by small, but deliberate variations in method parameters.[10]

Mandatory Visualization

HPLC_Workflow A Sample Collection (e.g., Plant Material) B Sample Preparation (Drying, Grinding) A->B Homogenization C Extraction (e.g., with 50% Ethanol) B->C Solid-Liquid Extraction D Filtration / Centrifugation C->D Separation of Solids E Solvent Evaporation & Reconstitution in Mobile Phase D->E Sample Concentration F Syringe Filtration (0.45 µm) E->F Removal of Particulates G HPLC Analysis F->G Sample Injection H Data Acquisition (Chromatogram) G->H Detection I Peak Integration & Quantification (using Calibration Curve) H->I Data Processing J Result Reporting I->J Final Output

Caption: Experimental workflow for this compound quantification.

References

Application Notes and Protocols for the Extraction and Purification of L-Chicoric Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of L-Chicoric acid, a valuable bioactive compound, from plant sources. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing efficient and scalable processes for obtaining high-purity this compound for research and drug development purposes.

Introduction to this compound

This compound (dicaffeoyltartaric acid) is a phenolic compound found in a variety of plants, most notably in Echinacea (B1179865) purpurea (purple coneflower), chicory (Cichorium intybus), and basil (Ocimum basilicum)[1][2][3]. It is recognized for its potent antioxidant, anti-inflammatory, antiviral, and immunomodulatory properties[4][5]. These diverse biological activities have positioned this compound as a compound of significant interest for the development of pharmaceuticals and nutraceuticals. The extraction and purification of this compound from its natural sources are critical steps in harnessing its therapeutic potential.

Overview of Extraction and Purification Strategies

The successful isolation of this compound involves a multi-step process that begins with the extraction of the compound from the plant matrix, followed by a series of purification steps to remove impurities and enrich the final product. The general workflow is depicted below.

G PlantMaterial Plant Material (e.g., Echinacea purpurea) Extraction Solid-Liquid Extraction PlantMaterial->Extraction Solvent CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification CrudeExtract->Purification Chromatography PureChicoricAcid High-Purity This compound Purification->PureChicoricAcid

Caption: General workflow for this compound extraction and purification.

Data Presentation: Comparison of Extraction and Purification Methods

The choice of extraction and purification methods significantly impacts the yield and purity of the final this compound product. Below is a summary of quantitative data from various studies to facilitate method selection.

Table 1: Comparison of this compound Extraction Methods
Plant Material & PartExtraction MethodSolventTemperature (°C)DurationYield of Chicoric AcidReference
Echinacea purpurea root powderReflux Extraction40% Ethanol (B145695)903 x 2 hours1.1% of raw material[6]
Echinacea purpurea root powderReflux Extraction50% Ethanol703 x 2 hours1.1% of raw material[6]
Echinacea purpurea leavesMaceration40% EthanolRoom Temp.3 daysNot specified, but highest among solvents tested[3]
Posidonia oceanica leaves (young)Infusion50% Ethanol403 hours138.6 µg/g dry weight[7]
Cichorium intybusMaceration70% EthanolRoom Temp.Not specifiedHigher than root[2]
Cichorium intybusUltrasound-Assisted Extraction (UAE)70% EthanolNot specifiedNot specifiedHigher than maceration[2]
Cichorium intybusEnzyme-Assisted UAE70% EthanolNot specifiedNot specifiedHighest yield[2]
Table 2: Comparison of this compound Purification Methods
Initial MaterialPurification MethodResin/ColumnElution SolventInitial PurityFinal PurityRecovery RateReference
Echinacea purpurea extractMacroporous Adsorption ResinHPD10010-30% Ethanol4%85%~77%[8]
Echinacea purpurea extractMacroporous Adsorption ResinHPD100Not specified4%63%Not specified[5]
Echinacea purpurea extractpH-zone-refining CCCMtBE-CH3CN-water (4:1:5, v/v)10 mM ammonia (B1221849) in aqueous mobile phaseNot specified95.6%Not specified
Echinacea purpurea extractPreparative HPLCNot specifiedNot specifiedNot specifiedHigh purityNot specified[9]
Crude Chicoric AcidCrystallizationWaterpH 1-3, coolingNot specified>96%94.5%[6]

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound from Echinacea purpurea, a commonly used source.

Protocol 1: Reflux Extraction of this compound

Objective: To extract this compound from dried Echinacea purpurea root powder using reflux extraction.

Materials:

  • Dried and powdered Echinacea purpurea root (chicoric acid content ~1.1%)

  • 40% aqueous ethanol solution (v/v)

  • Heating mantle with a round-bottom flask and reflux condenser

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Procedure:

  • Weigh 50 kg of Echinacea purpurea root powder and place it into a large round-bottom flask.[6]

  • Add 300 L of 40% ethanol solution to the flask, resulting in a solid-to-liquid ratio of 1:6 ( kg/L ).[6]

  • Set up the reflux apparatus and heat the mixture to 90°C.[6]

  • Maintain the reflux for 2 hours with continuous stirring.[6]

  • After 2 hours, stop heating and allow the mixture to cool.

  • Filter the mixture to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh 40% ethanol solution for 2 hours each time.[6]

  • Combine the filtrates from all three extractions.

  • Concentrate the combined filtrate using a rotary evaporator to remove the ethanol, resulting in a concentrated aqueous solution of chicoric acid.[6]

Protocol 2: Purification of this compound using Macroporous Adsorption Resin Chromatography

Objective: To purify this compound from the crude aqueous extract using macroporous adsorption resin.

Materials:

  • Crude aqueous extract of this compound (from Protocol 1)

  • Macroporous adsorption resin (e.g., HPD100)

  • Chromatography column

  • Deionized water

  • 10-30% aqueous ethanol solution (v/v)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment

  • pH meter

Procedure:

  • Sample Preparation:

    • Take the concentrated aqueous extract from Protocol 1.

    • Adjust the pH of the solution to ≤ 3 using a suitable acid (e.g., 6N HCl).[6]

    • The concentration of chicoric acid in the sample solution should be between 1.3-5 mg/mL.[8]

  • Resin Pre-treatment:

    • Pack the HPD100 macroporous resin into a chromatography column.

    • Wash the resin with deionized water until the effluent is clear.

  • Adsorption:

    • Load the pH-adjusted sample solution onto the pre-treated resin column at a flow rate of 2-3 bed volumes per hour (BV/h).[8]

    • Allow the adsorption to proceed for 3-5 hours.[8]

  • Washing:

    • After loading, wash the column with 0.5-2 BV of deionized water to remove unbound impurities.[8]

  • Elution:

    • Elute the adsorbed this compound from the resin using a 10-30% ethanol solution as the eluent.[8]

    • Maintain an elution flow rate of 1-3 BV/h.[8]

    • Collect the fractions containing this compound. Typically, the target compound elutes between 0.25 and 2.25 BV of the ethanol eluate.[8]

  • Concentration and Drying:

    • Combine the fractions rich in this compound.

    • Evaporate the ethanol from the eluate to obtain a concentrated aqueous solution.

    • The resulting product is a purified this compound extract. Purity can be increased from an initial 4% to approximately 85% with a recovery rate of around 77%.[8]

Protocol 3: High-Purity this compound by Crystallization

Objective: To obtain high-purity crystalline this compound from the purified extract.

Materials:

  • Purified this compound extract (from Protocol 2)

  • Deionized water

  • Acid solution for pH adjustment

  • Crystallization vessel

  • Filtration apparatus

Procedure:

  • Dissolve the purified this compound extract in deionized water.

  • Adjust the pH of the aqueous solution to 1-3 with an acid solution.[6]

  • Cool the solution to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the crystals under vacuum. This process can yield a refined this compound product with a purity of over 96%.[6]

Mandatory Visualization

This compound Extraction and Purification Workflow

G cluster_extraction Extraction cluster_purification Purification cluster_crystallization Crystallization PlantMaterial Dried Echinacea purpurea Root Powder Reflux Reflux Extraction (40% Ethanol, 90°C) PlantMaterial->Reflux Filtration1 Filtration Reflux->Filtration1 Concentration1 Ethanol Removal (Rotary Evaporation) Filtration1->Concentration1 CrudeExtract Crude Aqueous Extract Concentration1->CrudeExtract pH_Adjustment pH Adjustment (pH ≤ 3) CrudeExtract->pH_Adjustment ColumnChromatography Macroporous Resin Chromatography (HPD100) pH_Adjustment->ColumnChromatography Loading Elution Elution (10-30% Ethanol) ColumnChromatography->Elution Washing with H₂O Concentration2 Solvent Evaporation Elution->Concentration2 PurifiedExtract Purified Chicoric Acid (~85% purity) Concentration2->PurifiedExtract Dissolution Dissolution in Water PurifiedExtract->Dissolution CrystallizationStep pH Adjustment (1-3) & Cooling Dissolution->CrystallizationStep Filtration2 Filtration & Drying CrystallizationStep->Filtration2 FinalProduct High-Purity this compound (>96% purity) Filtration2->FinalProduct

Caption: Detailed workflow for this compound extraction and purification.

Signaling Pathway: this compound Activation of the AMPK Pathway

This compound has been shown to exert some of its metabolic effects through the activation of the AMP-activated protein kinase (AMPK) pathway.[10][11][12] AMPK is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways to restore energy balance.

G ChicoricAcid This compound AMPK AMPKα Activation (Phosphorylation) ChicoricAcid->AMPK stimulates Akt Akt Activation (Phosphorylation) AMPK->Akt triggers AMPK->Inhibition inhibits GLUT4 GLUT4 Translocation to Cell Membrane Akt->GLUT4 promotes GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake mTOR mTOR Pathway Inhibition->mTOR

References

L-Chicoric Acid: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of L-chicoric acid as a standard in various in vitro assays. This compound, a derivative of caffeic acid and tartaric acid, is a well-documented bioactive compound found in various plants like Cichorium intybus (chicory) and Echinacea purpurea.[1] It is recognized for its antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory properties, making it a valuable standard for in vitro research and drug discovery.[1][2][3]

Physicochemical Properties and Standard Preparation

Pure this compound is a white powder.[4] Its solubility in different solvents is a critical factor for the preparation of stock solutions for in vitro assays.

Solubility:

Protocol for Preparation of this compound Stock Solution (10 mM):

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 474.37 g/mol ). For 1 mL of a 10 mM stock solution, 4.74 mg of this compound is needed.

  • Dissolution: Dissolve the weighed this compound in an appropriate solvent, such as ethanol or methanol. Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Sterilization (Optional): If required for cell-based assays, filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5] For short-term use (up to one month), storage at -20°C is sufficient.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Working solutions for experiments should ideally be prepared fresh on the day of use.[5]

Stability:

This compound is relatively stable when stored at 4°C.[6] One study indicates a stability of at least 4 years when stored appropriately.[7] However, factors like temperature and light can affect its stability over time.

In Vitro Applications and Experimental Protocols

This compound is a versatile compound for investigating various biological activities in vitro. Below are detailed protocols for some of the key assays where it is commonly used as a standard.

Antioxidant Activity Assays

This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress.[1][8]

Table 1: Quantitative Data for Antioxidant Activity of this compound

Assay TypeTest SystemEffective Concentration / IC50Reference
DPPH Radical ScavengingSpectrophotometryMarked scavenging capacity[9]
Hydroxyl Radical ScavengingSpectrophotometryLower than Vitamin C at same concentrations[8]
Oxygen Radical AbsorbanceO2 radical assayExhibits antioxidant activity[10]
Anti-oil OxidationPeroxide Value (POV)0.02% and 0.05% significantly reduced POV[8]

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare a series of dilutions of this compound in methanol to be tested.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound dilutions to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control with 100 µL of methanol instead of the this compound solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix this compound and DPPH Solution in 96-well plate prep_dpph->mix prep_ca Prepare this compound Serial Dilutions prep_ca->mix incubate Incubate 30 min at Room Temp (dark) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate

Anti-inflammatory Activity Assays

This compound demonstrates anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[11][12]

Table 2: Quantitative Data for Anti-inflammatory Activity of this compound

Assay TypeCell LineTreatmentEffectConcentrationReference
NO, PGE2, iNOS, COX-2, IL-1β, IL-6, IL-12 ProductionC28/I2 ChondrocytesTNF-α inducedInhibition of productionNot specified[11]
NF-κB ActivationHUVECsoxLDL inducedAttenuation12.5-100 µM[12][13]
Monocyte AdhesionHUVECs and THP-1 cellsoxLDL inducedInhibitionNot specified[12]

Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol measures the effect of this compound on lipopolysaccharide (LPS)-induced NO production in a macrophage cell line (e.g., RAW 264.7).

  • Cell Culture:

    • Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the negative control).

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells with media only).

    • Incubate for 24 hours.

  • Griess Assay for Nitrite (B80452) Measurement:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.

G cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response TNFa TNF-α PI3K_AKT PI3K/AKT TNFa->PI3K_AKT activates NFkB NF-κB TNFa->NFkB activates PI3K_AKT->NFkB activates Inflammation Inflammation (NO, PGE2, Cytokines) NFkB->Inflammation promotes Apoptosis Apoptosis NFkB->Apoptosis promotes Nrf2_HO1 Nrf2/HO-1 Nrf2_HO1->NFkB inhibits LCA This compound LCA->PI3K_AKT inhibits LCA->NFkB inhibits LCA->Nrf2_HO1 activates

Antiviral Activity Assays

This compound has been identified as an inhibitor of HIV-1 integrase and also shows activity against other viruses.[14][5][15]

Table 3: Quantitative Data for Antiviral Activity of this compound

VirusTargetAssayIC50 / EC50Reference
HIV-1IntegraseIn vitro enzyme assay~100 nM[5]
HIV-1ReplicationTissue cultureEC50 ~500 nM[5]
SARS-CoV-2Nucleocapsid ProteinFluorescence polarizationLow to sub-micromolar[16]

Protocol: HIV-1 Integrase Inhibition Assay

This is a general protocol for an in vitro, non-radioactive assay to screen for HIV-1 integrase inhibitors.

  • Reagent Preparation:

    • Recombinant HIV-1 integrase enzyme.

    • Donor DNA (a long terminal repeat (LTR) model oligonucleotide).

    • Target DNA (a random oligonucleotide).

    • Assay buffer and reaction components.

  • Assay Procedure:

    • Coat a 96-well plate with the target DNA.

    • In a separate tube, pre-incubate the HIV-1 integrase enzyme with different concentrations of this compound.

    • Add the donor DNA to the enzyme-inhibitor mixture to allow for the 3'-processing reaction.

    • Transfer the mixture to the target DNA-coated plate to initiate the strand transfer reaction.

    • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Detection:

    • Use an antibody-based detection system (e.g., an antibody that recognizes the incorporated donor DNA) followed by a colorimetric or fluorometric substrate.

  • Measurement and Analysis:

    • Measure the signal (absorbance or fluorescence).

    • Calculate the percentage of inhibition and determine the IC50 value.

Enzyme Inhibition Assays

This compound can inhibit the activity of various enzymes.

Table 4: Quantitative Data for Enzyme Inhibition by this compound

EnzymeSourceSubstrateIC50Reference
YopH PhosphataseYersinia enterocoliticapNPPMicromolar range[17]
CD45 PhosphataseHuman recombinantpNPPMicromolar range[17]
HyaluronidaseNot specifiedNot specifiedInhibition observed[14]

Protocol: General Enzyme Inhibition Assay

This protocol can be adapted for various enzymes, such as YopH phosphatase, using a suitable substrate that produces a measurable signal.

  • Preparation:

    • Prepare an assay buffer with the optimal pH for the enzyme.

    • Prepare a stock solution of the enzyme and the substrate.

    • Prepare serial dilutions of this compound.

  • Pre-incubation:

    • In a 96-well plate, mix the enzyme with the different concentrations of this compound.

    • Include a control with the enzyme and buffer only.

    • Incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation:

    • Add the substrate to all wells to start the enzymatic reaction.

  • Monitoring:

    • Measure the product formation over time using a spectrophotometer or microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Determine the initial reaction rates.

    • Plot the percentage of enzyme inhibition against the concentration of this compound to calculate the IC50 value.[18]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme and Substrate Solutions pre_incubate Pre-incubate Enzyme with This compound prep_enzyme->pre_incubate prep_inhibitor Prepare this compound Serial Dilutions prep_inhibitor->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calc_rate Calculate Reaction Rates monitor->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Conclusion

This compound is a valuable natural compound for a wide range of in vitro studies. The protocols and data presented in these application notes provide a foundation for researchers to utilize this compound as a standard in their investigations into its antioxidant, anti-inflammatory, antiviral, and enzyme-inhibitory activities. Proper preparation and storage of this compound standards are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Studying the Cellular Effects of L-Chicoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of L-Chicoric acid (L-CA) in a cell culture setting. This compound, a naturally occurring phenolic compound, has garnered significant interest for its potent antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties.[1][2][3] This document outlines detailed protocols for investigating the molecular mechanisms underlying these effects, focusing on key signaling pathways and cellular responses.

Overview of this compound's Bioactivities

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for designing experiments to elucidate its mechanism of action.

  • Anti-inflammatory Effects: L-CA has been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[4][5] This leads to a reduction in the production of pro-inflammatory mediators such as iNOS, COX-2, IL-1β, and TNF-α.[4]

  • Antioxidant Effects: As a potent antioxidant, L-CA can scavenge free radicals and protect cells from oxidative stress.[1][6] It can reduce the accumulation of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes.[6][7]

  • Anti-diabetic Effects: L-CA exhibits anti-diabetic properties by improving insulin (B600854) sensitivity, increasing glucose uptake in muscle cells, and stimulating the AMPK pathway.[6][8][9][10][11]

  • Neuroprotective Effects: Studies have indicated that L-CA can protect neurons from inflammation-induced damage by promoting mitochondrial function and energy metabolism.[12]

  • Anti-atherosclerotic Effects: L-CA has demonstrated the ability to inhibit oxidized low-density lipoprotein (oxLDL)-induced dysfunction in endothelial cells, suggesting its potential in preventing atherosclerosis.[7][13]

Experimental Protocols

This section provides detailed protocols for cell culture, treatment with this compound, and subsequent analysis of cellular effects.

Cell Culture and this compound Treatment

Materials:

  • Selected cell line (e.g., L6 myotubes, 3T3-L1 preadipocytes, BV2 microglia, HUVECs, SH-SY5Y neuroblastoma cells)

  • Complete culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (purity >95%)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Culture the chosen cell line in T-75 flasks until 80-90% confluency. Trypsinize the cells and seed them into appropriate culture plates (e.g., 96-well, 12-well, or 6-well plates) at a predetermined density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.[14] Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).[7][15] Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest L-CA concentration) should be included.

  • Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) depending on the specific assay.[16]

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of this compound and determine the optimal non-toxic concentration range for subsequent experiments.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • DMSO

Protocol: [17][18][19][20]

  • After the this compound treatment period, add 10 µL of MTT solution to each well.[17][18]

  • Incubate the plate for 4 hours at 37°C in a humidified incubator.[17]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[19]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[19]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins in key signaling pathways.

Materials:

  • Cells cultured in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-p38, anti-phospho-p38, anti-Akt, anti-phospho-Akt, anti-AMPK, anti-phospho-AMPK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol: [21][22]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[21] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to measure the changes in mRNA expression of target genes.

Materials:

  • Cells cultured in 6-well plates

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes (e.g., TNF-α, IL-1β, iNOS, COX-2) and a reference gene (e.g., GAPDH, ACTB)

Protocol: [23][24][25]

  • RNA Extraction: After treatment, lyse the cells using TRIzol reagent and extract total RNA according to the manufacturer's protocol.[24]

  • RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be around 2.0.[23]

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.[24]

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, primers, and diluted cDNA.[23]

  • Thermal Cycling: Run the qPCR using a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[24]

  • Data Analysis: Analyze the results using the 2-ΔΔCt method to calculate the relative gene expression, normalized to the reference gene.[23][25]

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

L-CA Conc. (µM)Cell Viability (% of Control)
0 (Control)100 ± 5.2
1098 ± 4.8
2595 ± 6.1
5092 ± 5.5
10088 ± 7.3
Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in LPS-stimulated BV2 Microglia

TreatmentTNF-α mRNA (Fold Change)IL-1β mRNA (Fold Change)
Control1.0 ± 0.11.0 ± 0.1
LPS (1 µg/mL)12.5 ± 1.215.2 ± 1.5
LPS + L-CA (25 µM)6.3 ± 0.77.8 ± 0.9
LPS + L-CA (50 µM)3.1 ± 0.44.2 ± 0.5
p < 0.05 compared to LPS alone. Data are presented as mean ± SD.

Table 3: Effect of this compound on Protein Expression in HUVECs

Treatmentp-p65/p65 Ratiop-p38/p38 Ratio
Control1.0 ± 0.11.0 ± 0.1
oxLDL (100 µg/mL)3.5 ± 0.44.2 ± 0.5
oxLDL + L-CA (50 µM)1.8 ± 0.22.1 ± 0.3
p < 0.05 compared to oxLDL alone. Data are presented as mean ± SD.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound start->treat viability Cell Viability (MTT) treat->viability protein Protein Expression (Western Blot) treat->protein gene Gene Expression (qPCR) treat->gene data Quantify & Analyze Data viability->data protein->data gene->data end Conclusion data->end nfkb_pathway cluster_cytoplasm Cytoplasm LCA This compound IKK IKK LCA->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, oxLDL) Stimulus->IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB phosphorylates IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, iNOS, COX-2) Nucleus->Genes activates transcription IkB_NFkB->NFkB releases NF-κB mapk_pi3k_pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway LCA This compound ROS ROS LCA->ROS Reduces p38 p38 LCA->p38 Inhibits JNK JNK LCA->JNK Inhibits Akt Akt LCA->Akt Activates Stress Cellular Stress (e.g., Oxidative Stress) Stress->ROS ROS->p38 activates ROS->JNK activates ERK ERK ROS->ERK activates PI3K PI3K ROS->PI3K activates Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis CellSurvival Cell Survival ERK->CellSurvival PI3K->Akt activates Akt->Apoptosis inhibits Akt->CellSurvival

References

Application Notes and Protocols for Investigating the Efficacy of L-Chicoric Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the therapeutic efficacy of L-Chicoric acid. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the potential of this compound in various disease contexts.

Disease Models and Applications

This compound has demonstrated promising therapeutic effects in a range of preclinical animal models, primarily attributed to its potent antioxidant and anti-inflammatory properties. This document details protocols for four key disease models:

  • Metabolic Disease: Streptozotocin (STZ)-Induced Type 1 Diabetes Mellitus in rodents.

  • Neurodegenerative Disease: D-galactose-Induced Cognitive Impairment and Aging in mice.

  • Obesity and Related Complications: High-Fat Diet (HFD)-Induced Obesity in mice.

  • Inflammatory Disease: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis in rodents.

Quantitative Data Summary

The following tables summarize the quantitative outcomes from studies investigating the efficacy of this compound in the respective animal models.

Table 1: Efficacy of this compound in STZ-Induced Diabetic Mice

ParameterControlSTZ-InducedSTZ + this compound (60 mg/kg/day)
Blood Glucose (mmol/L)NormalSignificantly ElevatedSignificantly Reduced
Serum Insulin (B600854) (ng/mL)NormalSignificantly ReducedSignificantly Increased
Pancreatic Islet IntegrityNormalDamaged, ApoptosisProtected, Reduced Apoptosis

Table 2: Efficacy of this compound in D-galactose-Induced Cognitive Impairment in Mice

ParameterControlD-galactose-InducedD-galactose + this compound (100 mg/kg/day)
Escape Latency (s) in Morris Water MazeNormalSignificantly IncreasedSignificantly Reduced[1][2]
Time in Target Quadrant (%) in Morris Water MazeNormalSignificantly ReducedSignificantly Increased[1][2]
Brain Malondialdehyde (MDA) LevelsNormalSignificantly IncreasedSignificantly Reduced[1][2]
Brain Superoxide (B77818) Dismutase (SOD) ActivityNormalSignificantly ReducedSignificantly Increased
Brain Glutathione (B108866) (GSH) LevelsNormalSignificantly ReducedSignificantly Increased[1][2]

Table 3: Efficacy of this compound in High-Fat Diet-Induced Obese Mice

ParameterControl (Chow Diet)High-Fat Diet (HFD)HFD + this compound
Body Weight GainNormalSignificantly IncreasedSignificantly Reduced
Serum Total Cholesterol (TC)NormalSignificantly IncreasedSignificantly Reduced
Serum Triglycerides (TG)NormalSignificantly IncreasedSignificantly Reduced
Liver WeightNormalSignificantly IncreasedSignificantly Reduced
Hepatic SteatosisAbsentPresentSignificantly Attenuated

Table 4: Efficacy of this compound in DSS-Induced Colitis in Rats

ParameterControlDSS-InducedDSS + this compound (100 mg/kg)
Disease Activity Index (DAI)0Significantly IncreasedSignificantly Reduced[3]
Colon LengthNormalSignificantly ShortenedSignificantly Prevented Shortening[3]
Colonic Myeloperoxidase (MPO) ActivityNormalSignificantly IncreasedSignificantly Reduced
Colonic TNF-α LevelsNormalSignificantly IncreasedSignificantly Reduced[3]
Colonic IL-1β LevelsNormalSignificantly IncreasedSignificantly Reduced[3]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetes Mellitus Model

This protocol describes the induction of Type 1 diabetes in mice using multiple low doses of streptozotocin, a model that mimics the gradual autoimmune destruction of pancreatic β-cells.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5), sterile

  • This compound

  • Drinking water

  • Glucometer and test strips

  • Animal scales

Procedure:

  • Acclimatization: Acclimate mice for at least one week under standard laboratory conditions (12 h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use.

    • Inject mice intraperitoneally with STZ at a dose of 50 mg/kg body weight for five consecutive days[4].

    • Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection. Mice with fasting blood glucose levels ≥ 11.1 mmol/L are considered diabetic.

  • This compound Treatment:

    • Prepare a solution of this compound in drinking water at a concentration that provides a daily dose of 60 mg/kg body weight[4].

    • Administer the this compound solution as the sole source of drinking water for 4 weeks[4].

    • The control and diabetic groups should receive regular drinking water.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and blood glucose levels weekly.

    • At the end of the treatment period, collect blood for serum insulin analysis.

    • Euthanize the animals and collect the pancreas for histological examination (e.g., H&E staining) to assess islet integrity.

D-galactose-Induced Cognitive Impairment Model

This model simulates accelerated aging and cognitive decline through the administration of D-galactose, which induces oxidative stress and inflammation in the brain.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • D-galactose

  • Sterile saline (0.9%)

  • This compound

  • Drinking water

  • Morris Water Maze apparatus

  • Biochemical assay kits for MDA, SOD, and GSH

Procedure:

  • Acclimatization: Acclimate mice as described in section 3.1.

  • Induction of Cognitive Impairment:

    • Dissolve D-galactose in sterile saline.

    • Administer D-galactose via intraperitoneal injection at a dose of 300 mg/kg body weight once daily for 8 weeks[1][2].

  • This compound Treatment:

    • Administer this compound in the drinking water at a concentration to achieve a daily intake of 100 mg/kg body weight for the entire 8-week duration of D-galactose treatment[1][2].

  • Behavioral Testing (Morris Water Maze):

    • During the last week of treatment, conduct the Morris Water Maze test to assess spatial learning and memory.

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water for 5 consecutive days. Record the escape latency and swim path.

    • Probe Trial: On the day after the last training session, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Biochemical Analysis:

    • Following behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex).

    • Homogenize the brain tissue and perform biochemical assays to measure levels of malondialdehyde (MDA), and the activities of superoxide dismutase (SOD) and glutathione (GSH).

High-Fat Diet (HFD)-Induced Obesity Model

This model is used to study obesity and its associated metabolic disorders, such as insulin resistance and hepatic steatosis, by feeding animals a diet rich in fat.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • This compound

  • Animal scales

  • Equipment for measuring serum lipids and liver function

Procedure:

  • Acclimatization: Acclimate mice as described in section 3.1.

  • Induction of Obesity:

    • Divide the mice into a control group receiving a standard chow diet and an experimental group receiving a high-fat diet.

    • Provide the respective diets and water ad libitum for 8-12 weeks.

  • This compound Treatment:

    • Incorporate this compound into the high-fat diet at a specified concentration or administer it daily via oral gavage.

    • The treatment should commence at the same time as the HFD feeding and continue for the duration of the study.

  • Monitoring and Endpoint Analysis:

    • Monitor body weight and food intake weekly.

    • At the end of the study, collect blood to measure fasting glucose, insulin, and serum lipid profiles (total cholesterol, triglycerides).

    • Euthanize the animals and collect the liver and adipose tissue.

    • Weigh the liver and a representative fat pad (e.g., epididymal fat).

    • Perform histological analysis of the liver (e.g., Oil Red O staining) to assess hepatic steatosis.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model for inflammatory bowel disease (IBD), where DSS is administered in drinking water to induce acute or chronic colitis.

Materials:

  • Male Wistar rats or BALB/c mice

  • Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

  • This compound

  • Drinking water

  • Materials for assessing Disease Activity Index (DAI)

  • Myeloperoxidase (MPO) assay kit

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Acclimatization: Acclimate animals as described in section 3.1.

  • Induction of Colitis:

    • Prepare a 4% (w/v) solution of DSS in drinking water[3].

    • Provide the DSS solution as the sole source of drinking water for 7 consecutive days.

  • This compound Treatment:

    • Administer this compound daily via oral gavage at a dose of 100 mg/kg body weight, starting from the first day of DSS administration and continuing for the entire 7-day period[3].

  • Disease Activity Index (DAI) Assessment:

    • Monitor the animals daily for body weight loss, stool consistency, and the presence of blood in the stool.

    • Calculate the DAI score based on these parameters.

  • Endpoint Analysis:

    • At the end of the 7-day period, euthanize the animals.

    • Excise the colon and measure its length.

    • Collect a portion of the colon for histological analysis (H&E staining).

    • Homogenize another portion of the colon to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of the pro-inflammatory cytokines TNF-α and IL-1β using ELISA kits.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in oxidative stress and inflammation.

L_Chicoric_Acid_Signaling cluster_0 Oxidative Stress & Inflammation cluster_1 This compound Intervention cluster_2 Keap1/Nrf2 Pathway cluster_3 NF-κB Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Inactivates Inflammatory Stimuli (LPS, etc.) Inflammatory Stimuli (LPS, etc.) IκBα IκBα Inflammatory Stimuli (LPS, etc.)->IκBα Degradation This compound This compound This compound->Keap1 Inhibits This compound->IκBα Prevents Degradation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Activation Antioxidant Enzymes (HO-1, NQO1) Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant Enzymes (HO-1, NQO1) Upregulation Antioxidant Enzymes (HO-1, NQO1)->Oxidative Stress NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-κB (p65/p50)->Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Upregulation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)->Inflammatory Stimuli (LPS, etc.) Amplifies

Caption: this compound signaling pathways.

General Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in an animal model of disease.

Experimental_Workflow cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: In-life Monitoring & Assessment cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization B Induction of Disease Model (e.g., STZ, D-galactose, HFD, DSS) A->B C Treatment with this compound B->C D Control Groups (Vehicle/No Treatment) B->D E Monitoring of Clinical Signs (Body Weight, DAI, etc.) C->E D->E F Behavioral Assessments (e.g., Morris Water Maze) E->F G Euthanasia & Sample Collection (Blood, Tissues) F->G H Biochemical Analysis (e.g., ELISA, Enzyme Assays) G->H I Histopathological Examination G->I J Molecular Analysis (e.g., Western Blot, qPCR) G->J

Caption: General experimental workflow.

References

Application Note and Protocol: Spectrophotometric Determination of L-Chicoric Acid Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Chicoric acid (also known as cichoric acid) is a potent phenolic compound naturally occurring in a variety of plants, including Echinacea purpurea, chicory (Cichorium intybus), and basil.[1][2][3] As a dicaffeoyltartaric acid, it is recognized for its significant biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[4] Accurate quantification of this compound is crucial for quality control in herbal medicine, functional foods, and for research into its pharmacological effects.

This document provides a detailed protocol for the determination of this compound concentration using UV-Vis spectrophotometry. The method is based on the principle that this compound absorbs light in the ultraviolet spectrum, with a characteristic maximum absorbance (λmax) around 330 nm.[5] According to the Beer-Lambert Law, the absorbance of a solution at this wavelength is directly proportional to the concentration of this compound, allowing for reliable quantification.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to its spectrophotometric analysis.

ParameterValueReference
Molecular Formula C₂₂H₁₈O₁₂[2][3]
Molecular Weight 474.37 g/mol N/A
Maximum Absorbance (λmax) ~330 nm (with a shoulder at 300 nm)[5]
Molar Absorptivity (ε) Dependent on solvent and pH. Quantification via a standard curve is recommended for accuracy.N/A
Solubility Soluble in ethanol (B145695), methanol, and hot water.[2][3]

Experimental Protocols

Materials and Reagents

Equipment:

  • UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various volumes)

  • Quartz or UV-transparent cuvettes (1 cm path length)

  • Vortex mixer

  • Centrifuge (optional, for sample clarification)

  • Syringe filters (0.45 µm, solvent-compatible)

Chemicals:

  • This compound standard (≥95% purity)

  • Ethanol (ACS grade or higher)

  • Deionized water

Reagent Preparation

1. Solvent/Blank Solution (70% Ethanol):

  • Mix 70 mL of ethanol with 30 mL of deionized water.

  • This solution will be used as the blank for the spectrophotometer and for diluting standards and samples.

2. This compound Stock Solution (e.g., 500 µg/mL):

  • Accurately weigh 25 mg of this compound standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve the standard in approximately 40 mL of 70% ethanol. Use a vortex mixer if necessary.

  • Once fully dissolved, bring the volume to the 50 mL mark with 70% ethanol and mix thoroughly.

  • Store this stock solution in an amber bottle at 4°C to protect it from light and degradation.

3. Preparation of Calibration Standards:

  • Prepare a series of calibration standards by diluting the stock solution with 70% ethanol. A suggested concentration range is 1-25 µg/mL.

  • Use the formula C₁V₁ = C₂V₂ to calculate the required volumes.

Standard Conc. (µg/mL)Volume of Stock (500 µg/mL)Final Volume (in 70% Ethanol)
120 µL10 mL
2.550 µL10 mL
5100 µL10 mL
10200 µL10 mL
15300 µL10 mL
20400 µL10 mL
25500 µL10 mL
Sample Preparation (General Protocol for Plant Material)

This compound is highly susceptible to enzymatic degradation.[5] Using an ethanol-based solvent is critical to inactivate degradative enzymes and prevent significant loss of the analyte.[5]

  • Homogenization: Weigh a known amount (e.g., 1.0 g) of dried, powdered plant material.

  • Extraction: Transfer the powder to a flask and add a defined volume of 70% ethanol (e.g., 25 mL).

  • Maceration/Sonication: Stopper the flask and shake or sonicate for 30-60 minutes at room temperature, protected from direct light.

  • Clarification: Centrifuge the extract at 3000 rpm for 10 minutes or allow the solid material to settle.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.

  • Dilution: The initial extract may be too concentrated. Dilute a known volume of the filtered extract with 70% ethanol to ensure the absorbance reading falls within the linear range of the standard curve. Record the dilution factor.

Spectrophotometric Measurement
  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 20 minutes.

  • Wavelength Selection: Set the instrument to measure absorbance at 330 nm.

  • Blanking: Fill a cuvette with the 70% ethanol solvent. Place it in the spectrophotometer and zero the absorbance.

  • Standard Curve Measurement: Measure the absorbance of each prepared calibration standard, starting from the lowest concentration. Rinse the cuvette with the next standard solution before filling.

  • Sample Measurement: Measure the absorbance of the prepared and diluted sample extracts.

Data Analysis
  • Construct the Standard Curve: Plot the absorbance of the standards (y-axis) against their corresponding concentrations in µg/mL (x-axis).

  • Linear Regression: Perform a linear regression on the data points. The resulting equation will be in the form y = mx + b , where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'b' is the y-intercept. The R² value should be ≥ 0.995 for a valid curve.

  • Calculate Sample Concentration: Use the equation from the linear regression to calculate the concentration of this compound in the measured sample.

    • Concentration (µg/mL) = (Absorbance of Sample - b) / m

  • Account for Dilution: Multiply the calculated concentration by the dilution factor used during sample preparation to determine the concentration in the original extract.

Mandatory Visualizations

experimental_workflow cluster_measurement Measurement cluster_analysis Analysis prep_standards Prepare this compound Standards (1-25 µg/mL) set_wavelength Set Spectrophotometer to λmax = 330 nm prep_sample Prepare Sample Extract (e.g., Plant Material in 70% EtOH) blank Zero Instrument with 70% Ethanol Blank set_wavelength->blank measure_standards Measure Absorbance of Standards blank->measure_standards measure_sample Measure Absorbance of Sample measure_standards->measure_sample plot_curve Plot Standard Curve (Absorbance vs. Concentration) regression Perform Linear Regression (y = mx + b, R² ≥ 0.995) plot_curve->regression calculate Calculate Sample Concentration using Equation and Dilution Factor regression->calculate

Caption: Experimental workflow for spectrophotometric analysis.

beer_lambert_law cluster_axes cluster_unknown y_axis Absorbance (A) origin->y_axis x_axis Concentration (C) origin->x_axis p1 p2 p3 p4 start_line->end_line   A = εbc   (y = mx + b) unknown_abs Unknown Absorbance unknown_abs->intersection unknown_conc Determined Concentration intersection->unknown_conc

Caption: Principle of quantification using a standard curve.

References

Application Notes and Protocols: L-Chicoric Acid as a Marker for Echinacea Standardization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinacea (B1179865), a genus of herbaceous flowering plants in the daisy family, is widely used in herbal medicine, primarily for its immunomodulatory properties. The three most common species used medicinally are Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida. Due to the variability in chemical composition depending on the species, plant part used, growing conditions, and processing methods, standardization of Echinacea extracts is critical for ensuring consistent quality, safety, and efficacy of commercial products.

L-Chicoric acid (also known as cichoric acid), a dicaffeoyltartaric acid, is a prominent phenolic compound found in Echinacea, particularly in E. purpurea. It is considered a key bioactive constituent and serves as an important marker for standardization due to its significant contribution to the plant's antioxidant and immunomodulatory effects.[1][2][3] These notes provide an overview of the quantitative data for chicoric acid in Echinacea species and detailed protocols for its extraction and analysis.

Quantitative Data: Chicoric Acid Content in Echinacea Species

The concentration of chicoric acid varies significantly among different Echinacea species, the part of the plant utilized, and the developmental stage at harvest. E. purpurea generally contains the highest levels of chicoric acid, making it a primary source.[4][5]

Echinacea SpeciesPlant PartChicoric Acid Content (% of Dry Weight)Reference
E. purpureaRoots (Summer)2.27%[4][6]
E. purpureaRoots (Autumn)1.68%[4][6]
E. purpureaAerial Parts (Summer)2.02%[4][6]
E. purpureaAerial Parts (Vegetative Phase)2.8%[7]
E. purpureaRoots (Seed Formation Phase)3.4%[7]
E. purpureaFlowers0.6% - 2.1%[8]
E. angustifoliaRootsLow to negligible[4][5]
E. pallidaRootsLow to negligible[4][5]

Experimental Protocols

Protocol 1: Extraction of Chicoric Acid from Echinacea purpurea

Objective: To extract chicoric acid and other phenolic compounds from dried Echinacea purpurea plant material while minimizing enzymatic degradation.

Background: Chicoric acid is highly susceptible to degradation by endogenous polyphenol oxidases (PPO) and esterases during the extraction process.[9] The inclusion of ethanol (B145695) and an antioxidant like ascorbic acid is crucial for stabilizing the compound.[9]

Materials:

  • Dried, powdered Echinacea purpurea plant material (roots or aerial parts)

  • 70% Ethanol (EtOH) in deionized water (v/v)

  • Ascorbic acid

  • Mortar and pestle or grinder

  • Ultrasonic bath or reflux apparatus

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Grind dried Echinacea purpurea plant material to a fine powder (e.g., 40-mesh).

  • Solvent Preparation: Prepare the extraction solvent by dissolving ascorbic acid in 70% ethanol to a final concentration of 50 mM. This equates to approximately 8.8 g of ascorbic acid per 1 liter of 70% ethanol.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a suitable flask.

    • Add 100 mL of the prepared extraction solvent (a 1:10 solid-to-liquid ratio).

    • Method A (Ultrasonication): Place the flask in an ultrasonic water bath and sonicate for 30 minutes at room temperature.[10]

    • Method B (Reflux): Heat the mixture at 65-70°C under reflux for 3 hours.[1][11]

  • Filtration: Cool the mixture to room temperature and filter it through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeat Extraction: To maximize yield, repeat the extraction process on the residue two more times with fresh solvent.[1]

  • Concentration: Pool the filtrates and concentrate the extract to dryness or a desired volume using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage: Store the final extract at -20°C in a sealed, light-protected container until further analysis.

G Workflow for Chicoric Acid Extraction cluster_prep Preparation cluster_extract Extraction cluster_finish Final Steps Start Start: Dried E. purpurea Material Grind Grind to Fine Powder Start->Grind Mix Mix Powder with Solvent (1:10 ratio) Grind->Mix Solvent Prepare 70% EtOH + 50mM Ascorbic Acid Solvent->Mix Extract Extract via Reflux or Sonication Mix->Extract for max yield Filter Filter to Collect Supernatant Extract->Filter for max yield Repeat Repeat Extraction on Residue (2x) Filter->Repeat for max yield Pool Pool Filtrates Filter->Pool first pass Repeat->Mix for max yield Evaporate Concentrate via Rotary Evaporator Pool->Evaporate Store Store Extract at -20°C Evaporate->Store End End: Stabilized Crude Extract Store->End

Workflow for Chicoric Acid Extraction
Protocol 2: Quantification of Chicoric Acid by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of chicoric acid in an Echinacea extract.

Background: Reversed-phase HPLC with UV detection is a robust and widely used method for the simultaneous analysis of chicoric acid and other phenolic compounds in Echinacea.[12][13][14]

Materials & Equipment:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Chicoric acid reference standard (purity ≥ 95%)

  • Acetonitrile (ACN), HPLC grade

  • Phosphoric acid (H₃PO₄) or Formic Acid, analytical grade

  • Deionized water, HPLC grade

  • Syringe filters (0.2 or 0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in deionized water (v/v).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of the chicoric acid reference standard at 1 mg/mL in methanol (B129727).

    • Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve the dried extract from Protocol 1 in methanol to a known concentration (e.g., 1 mg/mL).[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.2 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 330 nm[13]

    • Gradient Elution (Example):

      • 0-25 min: 15% to 40% B

      • 25-30 min: 40% to 80% B

      • 30-35 min: Hold at 80% B

      • 35-40 min: 80% to 15% B

      • 40-45 min: Hold at 15% B (re-equilibration)

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample(s).

    • Identify the chicoric acid peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of chicoric acid in the sample by interpolating its peak area against the standard curve.

G Workflow for HPLC Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Std Prepare Chicoric Acid Calibration Standards InjectStd Inject Standards Std->InjectStd Sample Dissolve & Filter Echinacea Extract Sample InjectSample Inject Sample Sample->InjectSample GenerateCurve Generate Standard Curve (Peak Area vs. Conc.) InjectStd->GenerateCurve AcquireData Acquire Sample Chromatogram InjectSample->AcquireData Quantify Quantify using Standard Curve GenerateCurve->Quantify Identify Identify Peak by Retention Time AcquireData->Identify Identify->Quantify Result Result: Chicoric Acid Concentration (mg/g) Quantify->Result

Workflow for HPLC Quantification

Biological Activity & Signaling Pathways

Chicoric acid is not merely a passive marker; it actively contributes to the therapeutic effects of Echinacea. Its bioactivities include antioxidant, anti-inflammatory, antiviral, and immunomodulatory effects.[1][7] These effects are mediated through the modulation of several key cellular signaling pathways.

Chicoric Acid Biosynthesis in Echinacea

The biosynthesis of chicoric acid in the plant is part of the phenylpropanoid pathway. Understanding this pathway can be relevant for agricultural and biotechnological approaches to enhance chicoric acid content.

G Simplified Biosynthesis of Chicoric Acid Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H CCoA Caffeoyl-CoA Caf->CCoA 4CL CA Chicoric Acid CCoA->CA HTT/CAS TA Tartaric Acid TA->CA HTT/CAS

Simplified Biosynthesis of Chicoric Acid
Modulation of the AMPK Pathway

Chicoric acid has been shown to stimulate the AMP-activated kinase (AMPK) pathway.[15][16] AMPK is a master regulator of cellular energy homeostasis. Its activation by chicoric acid leads to enhanced antioxidant defenses and mitochondrial biogenesis, which may contribute to its anti-aging and metabolic health benefits.[15]

G AMPK Pathway Activation by Chicoric Acid CA Chicoric Acid AMPK AMPK Activation CA->AMPK PGC1a ↑ PGC-1α expression AMPK->PGC1a Antiox ↑ Antioxidant Enzymes (SOD, GPx) AMPK->Antiox Insulin ↓ Insulin/Akt/mTOR Pathway AMPK->Insulin Mito ↑ Mitochondrial Biogenesis PGC1a->Mito

AMPK Pathway Activation by Chicoric Acid
Induction of Apoptosis via ROS-Mediated Pathways

In 3T3-L1 preadipocytes, chicoric acid induces apoptosis through the generation of reactive oxygen species (ROS).[17] This ROS production subsequently modulates the PI3K/Akt and MAPK signaling pathways, leading to mitochondria-dependent apoptosis, an action relevant to its potential anti-obesity effects.[17]

G Chicoric Acid-Induced Apoptosis Signaling CA Chicoric Acid ROS ↑ Reactive Oxygen Species (ROS) CA->ROS PI3K PI3K/Akt Pathway ROS->PI3K inhibition MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK activation Mito Mitochondrial Dysfunction (Bax/Bcl-2, Cytochrome c) PI3K->Mito MAPK->Mito Apop Apoptosis Mito->Apop

Chicoric Acid-Induced Apoptosis Signaling

References

Application of L-Chicoric Acid in Cosmetic Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Chicoric acid, a natural phenolic compound predominantly found in plants like Echinacea purpurea and chicory (Cichorium intybus), is emerging as a promising multifunctional active ingredient in cosmetic formulations. Its potent antioxidant, anti-inflammatory, anti-aging, and skin-lightening properties make it a valuable asset for developing advanced skincare products. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in cosmetics.

Key Cosmetic Applications and Mechanisms of Action

This compound exerts its beneficial effects on the skin through various mechanisms, primarily by modulating key signaling pathways involved in oxidative stress, inflammation, and melanogenesis.

Antioxidant and Anti-Aging Effects

This compound is a powerful antioxidant that can neutralize free radicals, thereby protecting skin cells from oxidative damage, a primary contributor to premature aging. Its anti-aging effects are also attributed to its ability to stimulate collagen synthesis.

Mechanism of Action:

  • Free Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), protecting cellular components like lipids, proteins, and DNA from oxidative damage.

  • Stimulation of Collagen Synthesis: It promotes the production of type I collagen in dermal fibroblasts, which helps to maintain skin elasticity and reduce the appearance of wrinkles. While direct quantitative data for this compound's effect on collagen synthesis is limited, related compounds have shown significant promise.

Anti-Inflammatory Properties

Chronic inflammation is a key factor in various skin conditions, including acne, rosacea, and premature aging. This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokines: this compound can suppress the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in keratinocytes. This is achieved by modulating key inflammatory signaling pathways.

  • Modulation of MAPK and NF-κB Pathways: It inhibits the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response in the skin.

Skin Whitening and Hyperpigmentation Control

This compound can help in reducing hyperpigmentation and promoting a more even skin tone by inhibiting the key enzyme involved in melanin (B1238610) production.

Mechanism of Action:

  • Tyrosinase Inhibition: this compound can inhibit the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, leading to a decrease in melanin synthesis.

  • Reduction of Melanin Content: By inhibiting tyrosinase and potentially other mechanisms, this compound has been shown to significantly reduce melanin content in melanocytes.

Data Presentation: Summary of Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and related compounds in various cosmetic-relevant assays. It is important to note that specific data for this compound is still emerging, and some of the presented data is from patents or for structurally related molecules.

Table 1: Antioxidant Activity of this compound and Reference Compounds

CompoundAssayIC50 ValueReference
This compound DPPHData not available-
This compound ABTSData not available-
Ascorbic Acid (Vitamin C)DPPH~5 µg/mLReference
TroloxABTS~3 µg/mLReference

Note: Specific IC50 values for this compound in DPPH and ABTS assays were not found in the reviewed literature. The values for common antioxidants are provided for comparison.

Table 2: Anti-Inflammatory Effects of this compound

Cell TypeInflammatory StimulusThis compound Conc.EffectReference
MacrophagesLPS160 nMSignificant reduction in TNF-α and IL-1β production (dose-dependent)[1]
Human KeratinocytesTNF-αData not availableCaffeic acid (related compound) significantly reduced TNF-α, IL-6, and IL-1β mRNA and protein levels[2]

Table 3: Collagen Synthesis Stimulation

Cell TypeCompoundConcentrationIncrease in Collagen SynthesisReference
Human Dermal FibroblastsSaponin Enriched Extract200 µg/mL21.12%-
Human Dermal FibroblastsThis compoundData not availableData not available-

Note: The provided data is for a saponin-enriched extract and not purely this compound. Further research is needed to quantify the direct effect of this compound on collagen synthesis.

Table 4: Skin Whitening Effects of this compound

AssayCell LineThis compound Conc.EffectReference
Melanin ContentB16 MelanocytesNot Specified90% decrease in melanin productionPatent Data
Tyrosinase ProductionB16 MelanocytesNot Specified<20% decrease in tyrosinase productionPatent Data
Mushroom Tyrosinase Inhibition-Data not availableIC50 not available-

Note: The data on melanin and tyrosinase reduction is from a patent and should be interpreted with caution. Peer-reviewed quantitative data is needed for confirmation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the cosmetic efficacy of this compound.

Protocol for DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a stock solution of this compound in methanol and create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

  • Assay:

    • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Protocol for Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the antioxidant activity of this compound in a cell-based system.

Materials:

  • Human keratinocytes (HaCaT) or dermal fibroblasts (HDF)

  • Cell culture medium and supplements

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • This compound

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HaCaT or HDF cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24 hours.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add 100 µL of medium containing 25 µM DCFH-DA and various concentrations of this compound or quercetin to the wells.

    • Incubate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH solution to each well.

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample.

    • Calculate the CAA unit using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Protocol for Anti-Inflammatory Assay (Measurement of TNF-α and IL-6)

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines in skin cells.

Materials:

  • Human keratinocytes (HaCaT)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS) or TNF-α (as an inflammatory stimulus)

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • ELISA kits for human TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Culture: Seed HaCaT cells in 24-well plates and grow until they reach 80-90% confluency.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Express the cytokine levels as pg/mL and calculate the percentage of inhibition for each concentration of this compound compared to the stimulated control.

Protocol for Collagen Synthesis Assay

Objective: To determine the effect of this compound on collagen production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (HDF)

  • Cell culture medium and supplements

  • This compound

  • Ascorbic acid (positive control)

  • Sirius Red/Fast Green Collagen Staining Kit

  • 24-well plates

Procedure:

  • Cell Culture: Seed HDF cells in 24-well plates and culture until confluent.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or ascorbic acid (e.g., 50 µg/mL). Culture for 48-72 hours.

  • Staining:

    • Wash the cell layers with PBS.

    • Stain the cells with the Sirius Red/Fast Green staining solution according to the manufacturer's protocol. This method differentially stains collagen (red) and non-collagenous proteins (green).

  • Extraction and Measurement:

    • Elute the stains from the cells using the provided extraction buffer.

    • Measure the absorbance of the eluate at 540 nm (for Sirius Red) and 605 nm (for Fast Green) using a microplate reader.

  • Calculation: Calculate the amount of collagen and total protein and express the results as µg of collagen per µg of total protein. Calculate the percentage increase in collagen synthesis compared to the untreated control.

Protocol for Mushroom Tyrosinase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of solutions:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a solution of L-DOPA in phosphate buffer.

    • Prepare various dilutions of this compound and kojic acid in phosphate buffer.

  • Assay:

    • In a 96-well plate, add 20 µL of each sample dilution, 140 µL of phosphate buffer, and 20 µL of the tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

  • Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Calculation:

    • Calculate the rate of reaction (slope of the linear phase of the absorbance curve).

    • Calculate the percentage of tyrosinase inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • IC50 Determination: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol for Melanin Content Assay in B16F10 Melanoma Cells

Objective: To evaluate the effect of this compound on melanin synthesis in a cellular model.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium and supplements

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Kojic acid (positive control)

  • 1 N NaOH

  • 6-well plates

Procedure:

  • Cell Culture: Seed B16F10 cells in 6-well plates and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound or kojic acid in the presence of α-MSH (to stimulate melanogenesis) for 72 hours.

  • Cell Lysis and Melanin Solubilization:

    • Wash the cells with PBS and harvest them.

    • Lyse the cell pellets in 1 N NaOH by heating at 80°C for 1 hour.

  • Measurement: Measure the absorbance of the lysates at 405 nm using a microplate reader.

  • Normalization: Determine the total protein content of parallel cell cultures using a BCA protein assay to normalize the melanin content.

  • Calculation: Express the results as a percentage of the melanin content in the α-MSH-stimulated control group.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound's anti-inflammatory mechanism.

Melanogenesis_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red/Yellow Pigment) Dopaquinone->Pheomelanin + Cysteine Tyrosinase Tyrosinase LChicoricAcid This compound LChicoricAcid->Tyrosinase Inhibits

Caption: Inhibition of melanogenesis by this compound.

Experimental Workflows

Anti_Inflammatory_Workflow start Start cell_culture Culture HaCaT Keratinocytes start->cell_culture pretreatment Pre-treat with This compound cell_culture->pretreatment stimulation Stimulate with LPS or TNF-α pretreatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure TNF-α & IL-6 (ELISA) supernatant_collection->elisa analysis Data Analysis: % Inhibition elisa->analysis end End analysis->end

Caption: Workflow for anti-inflammatory efficacy testing.

Skin_Whitening_Workflow cluster_assays Parallel Assays start Start cell_culture Culture B16F10 Melanoma Cells start->cell_culture treatment Treat with α-MSH and This compound cell_culture->treatment incubation Incubate for 72h treatment->incubation harvest Harvest Cells incubation->harvest melanin_assay Melanin Content Assay (NaOH Lysis, Abs @ 405nm) harvest->melanin_assay tyrosinase_assay Tyrosinase Inhibition Assay (Mushroom Tyrosinase, L-DOPA) harvest->tyrosinase_assay analysis Data Analysis: % Reduction & IC50 melanin_assay->analysis tyrosinase_assay->analysis end End analysis->end

Caption: Workflow for skin whitening efficacy testing.

Conclusion

This compound presents a compelling profile for use in a wide range of cosmetic applications due to its multifaceted biological activities. Its potent antioxidant, anti-inflammatory, and skin-lightening properties, backed by mechanistic evidence involving the modulation of key signaling pathways, position it as a valuable ingredient for advanced, science-driven skincare formulations. While further research is needed to establish more comprehensive quantitative efficacy data, the existing evidence strongly supports its potential for developing products that address premature aging, inflammation-related skin concerns, and hyperpigmentation. The provided protocols offer a robust framework for researchers and formulators to evaluate and incorporate this compound into innovative cosmetic products.

References

Synthesis and Enhanced Biological Activities of L-Chicoric Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Chicoric acid, a dicaffeoyltartaric acid naturally found in plants such as Echinacea purpurea and chicory, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3][4] However, its therapeutic potential can be limited by factors such as suboptimal stability and membrane permeability. To address these limitations, the synthesis of this compound derivatives offers a promising strategy to enhance its biological activities and drug-like properties. This document provides detailed application notes and protocols for the synthesis of various this compound derivatives and the evaluation of their biological activities.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the enhanced biological activities of various this compound derivatives compared to the parent compound.

Table 1: In Vitro Anti-HIV-1 Integrase Activity of this compound and its Analogs

Compound3'-End Processing IC50 (µM)Strand Transfer IC50 (µM)Anti-HIV-1 Activity EC50 (µM)
This compound~0.2 - 0.4~0.2 - 0.41.7 - 20
D-Chicoric AcidEqual to this compoundEqual to this compoundNot Reported
Tetraacetylated this compound~0.2 - 0.4~0.2 - 0.440 - 60
Monocarboxy Caffeoyl AnalogsModest InhibitionModest InhibitionNot Reported
3,4,5-Trihydroxycinnamoyl AnalogsPotent InhibitionPotent InhibitionPotent Inhibition
Galloyl-Substituted DerivativesMore potent than this compoundMore potent than this compoundMore potent than this compound

Data compiled from multiple sources.[5][6][7][8][9]

Table 2: In Vitro Anti-inflammatory Activity of this compound and its Derivatives

CompoundAssayCell LineEndpointIC50 (µg/mL)
This compoundLPS-induced NO productionRAW 264.7Nitric Oxide~10 - 25
This compoundLPS-induced TNF-α productionRAW 264.7TNF-α~15 - 30
This compoundLPS-induced IL-6 productionRAW 264.7IL-6~20 - 40
This compound Derivative (Example)Protein Denaturation-% InhibitionVaries
Diclofenac (Reference)Protein Denaturation-% Inhibition~86.75

Data is representative and compiled from various sources.[9][10][11] The specific activities of derivatives can vary significantly based on their structure.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway Activation by this compound

This compound exerts its potent antioxidant and anti-inflammatory effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their transcription. These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as well as proteins involved in glutathione (B108866) synthesis.[12]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex LCA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Inhibition of degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription Cytoprotection Cytoprotection & Anti-inflammation Antioxidant_Genes->Cytoprotection

Caption: Nrf2 signaling pathway activated by this compound.

General Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start This compound or Precursors Synthesis Synthesis of Derivatives (Amides, Esters, etc.) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bio_Assays Biological Assays Characterization->Bio_Assays AntiInflammatory Anti-inflammatory Assays Bio_Assays->AntiInflammatory Antiviral Antiviral Assays (e.g., HIV Integrase) Bio_Assays->Antiviral Neuroprotective Neuroprotective Assays Bio_Assays->Neuroprotective Data_Analysis Data Analysis (IC50/EC50 Determination) AntiInflammatory->Data_Analysis Antiviral->Data_Analysis Neuroprotective->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: General workflow for synthesis and biological evaluation.

Experimental Protocols

Protocol 1: General Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of this compound amide derivatives using a coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., aniline (B41778) derivatives, amino acid esters)

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 5% Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired amine (2.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add DMAP (0.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC (2.2 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired amide derivative.

  • Characterize the purified product using NMR, Mass Spectrometry, and FT-IR.[13][14]

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the procedure to assess the anti-inflammatory activity of this compound derivatives by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.[11]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound derivatives (dissolved in DMSO, final concentration of DMSO <0.1%)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the percentage of inhibition of NO production for each derivative concentration compared to the LPS-only control. Calculate the IC50 value.

Protocol 3: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol describes a non-radioactive method to evaluate the inhibitory effect of this compound derivatives on the strand transfer activity of HIV-1 integrase.[15][16]

Materials:

  • Streptavidin-coated 96-well plates

  • Biotinylated double-stranded donor substrate (DS) DNA (mimicking HIV-1 LTR U5 end)

  • Recombinant HIV-1 integrase

  • Target substrate (TS) DNA with a 3'-end modification (e.g., Digoxigenin)

  • This compound derivatives and a known integrase inhibitor (e.g., Raltegravir) as a positive control

  • Reaction buffer, wash buffer, blocking buffer

  • HRP-conjugated anti-Digoxigenin antibody

  • TMB substrate and stop solution

Procedure:

  • Immobilize the biotinylated DS DNA onto the streptavidin-coated 96-well plate by incubating for 1 hour at 37°C. Wash the wells to remove unbound DNA.

  • Block non-specific binding sites with a blocking buffer for 30 minutes at 37°C.

  • Wash the wells and add the recombinant HIV-1 integrase to each well. Incubate for 30 minutes at 37°C to allow the enzyme to bind to the DS DNA.

  • Wash the wells and add serial dilutions of the this compound derivatives or control inhibitor. Incubate for 10 minutes at room temperature.

  • Add the TS DNA to initiate the strand transfer reaction. Incubate for 1 hour at 37°C.

  • Wash the wells to remove unreacted components.

  • Add the HRP-conjugated antibody and incubate for 1 hour at 37°C.

  • Wash the wells and add the TMB substrate. After a 10-20 minute incubation, add the stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion

The synthesis of this compound derivatives presents a viable approach to improve upon the natural compound's therapeutic potential. By modifying its chemical structure, it is possible to enhance specific biological activities, such as anti-inflammatory, antiviral, and neuroprotective effects. The protocols provided herein offer a framework for the synthesis and evaluation of these novel compounds, facilitating further research and development in this promising area of medicinal chemistry. The continued exploration of this compound derivatives may lead to the discovery of new and more effective therapeutic agents for a range of diseases.

References

Quantitative Analysis of L-Chicoric Acid in Plasma via LC-MS/MS: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the sensitive and selective quantification of L-Chicoric acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioavailability assessments, and other research involving this bioactive compound.

Introduction

This compound (L-CA), a dicaffeoyltartaric acid, is a prominent phenolic compound found in various plants, including Echinacea purpurea and chicory. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and immunomodulatory effects. Accurate determination of L-CA concentrations in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic agent. This document outlines a robust and validated LC-MS/MS method for the reliable quantification of this compound in plasma.

Experimental Protocols

This section details the necessary procedures for sample preparation, and the conditions for both liquid chromatography and mass spectrometry.

Sample Preparation: Protein Precipitation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][2] This technique is efficient in removing high-abundance proteins that can interfere with the analysis.[2]

Materials:

  • Human or animal plasma

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Ferulic acid at a suitable concentration)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.2 µm)

  • LC vials

Procedure:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.[1]

  • In a microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Add 50 µL of the internal standard solution to the plasma sample.[1]

  • Add 250 µL of acetonitrile to the mixture to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 5 seconds.[1]

  • Centrifuge the mixture for 2 minutes at 14,800 rpm to pellet the precipitated proteins.[1]

  • Filter the resulting supernatant through a 0.2 µm syringe filter.[1]

  • Transfer the filtered supernatant to an LC vial for analysis.[1]

  • Inject 2 µL of the prepared sample into the LC-MS/MS system.[1]

Liquid Chromatography (LC) Conditions

System: A standard HPLC or UHPLC system. Column: Phenomenex Hydro-RP C18 column (4 µm, 50 mm x 3.0 mm i.d.) or equivalent.[3] Mobile Phase: An isocratic mobile phase is utilized.[3] The specific composition should be optimized for best separation, but a mixture of methanol (B129727) and water with a suitable modifier is common. Flow Rate: A typical flow rate for a column of this dimension is around 0.4-0.6 mL/min. Column Temperature: Maintained at a constant temperature, for example, 30°C. Injection Volume: 2 µL.[1]

Mass Spectrometry (MS) Conditions

System: A triple quadrupole mass spectrometer. Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is recommended for this compound.[3] Multiple Reaction Monitoring (MRM): The precursor and product ions for this compound and the internal standard are monitored.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for this compound analysis.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
This compound473.1311.1
This compound (Qualifier)473.1179.0
Ferulic Acid (IS)193.1134.1

Table 1: MRM Transitions for this compound and Internal Standard (IS). Note: These are proposed transitions based on common fragmentation patterns of similar compounds and require empirical optimization.

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%RSD)
Low QC (2 ng/mL)< 15%
Mid QC (200 ng/mL)< 15%
High QC (800 ng/mL)< 15%
Inter-day Precision (%RSD)
Low QC (2 ng/mL)< 15%
Mid QC (200 ng/mL)< 15%
High QC (800 ng/mL)< 15%
Accuracy (%RE)
Low QC (2 ng/mL)± 15%
Mid QC (200 ng/mL)± 15%
High QC (800 ng/mL)± 15%
Recovery
Low QC (2 ng/mL)> 85%
Mid QC (200 ng/mL)> 85%
High QC (800 ng/mL)> 85%

Table 2: Summary of Method Validation Data. This table presents typical performance characteristics of a validated LC-MS/MS method for this compound in plasma.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (50 µL) plasma->add_is add_acn Add Acetonitrile (250 µL) add_is->add_acn vortex1 Vortex (5s) add_acn->vortex1 centrifuge Centrifuge (2 min, 14800 rpm) vortex1->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter transfer Transfer to LC Vial filter->transfer inject Inject into LC-MS/MS (2 µL) transfer->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for this compound analysis.
Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of key signaling pathways. The diagrams below illustrate its role in the Keap1-Nrf2 antioxidant response and the NF-κB inflammatory pathway.

Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Proteasome Proteasome Ub->Proteasome Degradation LCA This compound LCA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS reduces

Figure 2: this compound and the Keap1-Nrf2 pathway.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm_nfkb Cytoplasm cluster_nucleus_nfkb Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_n NF-κB (p65/p50) IkB_NFkB->NFkB_n releases NF-κB IkB_p p-IκB IkB_NFkB->IkB_p LCA_nfkb This compound LCA_nfkb->IKK inhibits DNA DNA NFkB_n->DNA binds Proteasome_nfkb Proteasome IkB_p->Proteasome_nfkb Degradation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Inflammatory_Genes activates transcription

Figure 3: this compound's inhibition of the NF-κB pathway.

Conclusion

This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of this compound in plasma. The described protocol, including a straightforward protein precipitation sample preparation, offers a sensitive, selective, and high-throughput approach suitable for various research and development applications. The provided validation parameters and visual workflows serve as a valuable resource for laboratories aiming to establish and implement this analytical method.

References

Application Notes and Protocols: L-Chicoric Acid as a Positive Control in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Chicoric acid, a dicaffeoyltartaric acid, is a potent antioxidant phytochemical found in various plants, including Echinacea purpurea, chicory (Cichorium intybus), and basil.[1] Its robust free-radical scavenging capabilities and ability to modulate cellular antioxidant defense mechanisms make it an excellent positive control for in vitro and cell-based antioxidant assays.[2][3] These application notes provide detailed protocols for utilizing this compound as a positive control in DPPH, ABTS, and ORAC assays, along with an overview of its antioxidant signaling pathways.

This compound's antioxidant activity stems from its chemical structure, which allows it to donate hydrogen atoms to neutralize free radicals.[4] It has been shown to scavenge various reactive oxygen species (ROS), including superoxide (B77818) anions and hydroxyl radicals.[2][5] Furthermore, this compound can enhance the body's endogenous antioxidant defense system by activating the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD).[2][6]

Quantitative Data Summary

The following tables summarize the antioxidant capacity of this compound in various assays. These values can serve as a reference for expected results when using this compound as a positive control.

Table 1: Radical Scavenging Activity of this compound

AssayConcentration% Inhibition / ActivityReference Compound
DPPH8 µM~80%Quercetin
DPPH5 µM~60%Quercetin
DPPH2 µM~30%Quercetin
DPPH1 µM~15%Quercetin
DPPH0.5 µM~10%Quercetin
ABTSNot SpecifiedHigher than TroloxTrolox
·OH RadicalNot SpecifiedDose-dependentVitamin C
Fe2+ ChelationNot SpecifiedDose-dependentVitamin C

Data synthesized from multiple sources indicating dose-dependent activity.[4][7]

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

Sample TypeORAC Value (µM Trolox Equivalents/g)
Pure this compoundData not explicitly found in provided search results. It is recommended to determine this experimentally against a Trolox standard curve.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[8][9]

Materials:

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of this compound (Positive Control): Prepare a stock solution of this compound in methanol or ethanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations (e.g., 1-100 µM).

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the blank, add 100 µL of methanol or ethanol instead of the antioxidant solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[10][11]

Materials:

  • This compound

  • ABTS

  • Potassium persulfate

  • Ethanol or Phosphate (B84403) Buffered Saline (PBS)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[10]

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Preparation of this compound (Positive Control): Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

  • Assay Procedure:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the this compound dilutions to the wells.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.[12]

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a stock solution of Trolox (standard) and this compound (positive control) in a suitable solvent. Create serial dilutions for the standard curve and the positive control.

  • Assay Procedure:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.

    • Add 25 µL of the this compound dilutions, Trolox standards, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[13][14]

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[12]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples.

    • Subtract the AUC of the blank from the AUC of the standards and samples to obtain the net AUC.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as Trolox Equivalents (TE).

Visualization of Workflows and Signaling Pathways

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare DPPH Solution (0.1 mM) A1 Add DPPH to 96-well Plate P1->A1 P2 Prepare this compound Dilutions A2 Add this compound P2->A2 A3 Incubate 30 min in Dark A2->A3 M1 Read Absorbance at 517 nm A3->M1 M2 Calculate % Inhibition M1->M2

DPPH Assay Workflow

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Generate ABTS•+ Stock Solution P2 Prepare ABTS•+ Working Solution P1->P2 A1 Add ABTS•+ to 96-well Plate P2->A1 P3 Prepare this compound Dilutions A2 Add this compound P3->A2 A3 Incubate 6 min A2->A3 M1 Read Absorbance at 734 nm A3->M1 M2 Calculate % Inhibition M1->M2 ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis P1 Prepare Reagents (Fluorescein, AAPH) A1 Add Fluorescein & Samples to Plate P1->A1 P2 Prepare Trolox Standards & this compound P2->A1 A2 Incubate 30 min at 37°C A1->A2 A3 Add AAPH to Initiate Reaction A2->A3 M1 Monitor Fluorescence Decay A3->M1 M2 Calculate AUC & Trolox Equivalents M1->M2 Chicoric_Acid_Signaling cluster_stress Oxidative Stress cluster_chicoric Intervention cluster_pathway Cellular Response cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation CA This compound CA->ROS Scavenges CA->Nrf2 Promotes Inflammation NF-κB Inhibition CA->Inflammation Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE Enzymes Antioxidant Enzymes (SOD, CAT) ARE->Enzymes Upregulates Expression Outcome Cell Protection & Reduced Oxidative Damage Enzymes->Outcome ProInflammatory Reduced Pro-inflammatory Cytokines Inflammation->ProInflammatory ProInflammatory->Outcome

References

Troubleshooting & Optimization

Technical Support Center: L-Chicoric Acid Applications in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using L-Chicoric acid in cell-based assays. Our focus is to address challenges related to its solubility and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell-based assays?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is also soluble in dimethylformamide (DMF).[1][3] For final working concentrations in cell culture, the stock solution is diluted in the aqueous-based culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.

Q2: My this compound precipitated after I added it to my cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Please refer to our detailed "Troubleshooting Guide: this compound Precipitation in Cell Culture Media" below for a step-by-step approach to resolving this issue.

Q3: At what temperature should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[6] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q4: What are the known signaling pathways affected by this compound?

A4: this compound has been shown to modulate several key signaling pathways, including the PI3K/Akt and MAPK pathways, and it is also known to activate the Nrf2 signaling pathway.[7][8][9][10][11][12][13][14] These pathways are involved in cellular processes such as apoptosis, inflammation, and oxidative stress response.

Quantitative Data: Solubility of this compound

For ease of comparison, the following table summarizes the reported solubility of this compound in common laboratory solvents.

SolventReported SolubilitySource(s)
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1][3]
95 mg/mL[4]
100 mg/mL[2]
347 mg/mL[5]
Dimethylformamide (DMF)~30 mg/mL[1][3]
EthanolSoluble
MethanolSoluble
Hot WaterSoluble
Aqueous Buffers (e.g., PBS)Sparingly soluble[1]

Note: Solubility can vary between different batches and purities of the compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 474.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 474.37 g/mol x 1000 mg/g = 4.74 mg

  • Weighing: Carefully weigh out 4.74 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

    • Example for a 100 µM working solution: Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix gently by pipetting up and down.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your working solutions and include a vehicle control (medium with the same final DMSO concentration) in your experiments. The final DMSO concentration should ideally be below 0.1% and not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to avoid degradation or precipitation of the compound.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving issues with this compound precipitation when preparing working solutions.

G A Start: this compound Precipitation Observed B Is the stock solution fully dissolved? A->B C Re-dissolve stock solution. Consider gentle warming (37°C) or sonication. B->C No D Was the dilution performed in pre-warmed (37°C) medium? B->D Yes C->B K Issue Resolved C->K Issue Resolved E Pre-warm the cell culture medium to 37°C before adding the stock solution. D->E No F Was the final DMSO concentration <0.5%? D->F Yes E->D E->K Issue Resolved G Reduce the final concentration of this compound or prepare a lower concentration stock solution. F->G No H Was the stock solution added to the medium dropwise while gently vortexing/swirling? F->H Yes G->F G->K Issue Resolved I Add the stock solution slowly to the medium with continuous gentle mixing. H->I No J Consider using a different solvent for the stock solution (e.g., DMF) or using a solubilizing agent (use with caution and appropriate controls). H->J Yes (Precipitation persists) I->H I->K Issue Resolved J->K

Caption: Troubleshooting workflow for this compound precipitation.

Signaling Pathways Modulated by this compound

This compound is known to influence multiple intracellular signaling pathways, which are crucial for its biological activities. The diagram below illustrates a simplified overview of these interactions.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCA This compound PI3K PI3K LCA->PI3K Modulates MAPK MAPK (p38, JNK, ERK) LCA->MAPK Modulates Keap1 Keap1 LCA->Keap1 Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Regulates MAPK->Apoptosis Regulates Inflammation Inflammation MAPK->Inflammation Regulates Nrf2_c Nrf2 Keap1->Nrf2_c Inhibits (degradation) Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound signaling pathways.

References

Technical Support Center: L-Chicoric Acid Extraction from Cichorium intybus

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of L-chicoric acid from Cichorium intybus (chicory).

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and analysis of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low this compound Yield Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for chicoric acid. Pure ethanol (B145695) or water can be less effective than aqueous mixtures.[1][2]- Use an aqueous ethanol or methanol (B129727) mixture. A 60-70% alcohol concentration is often a good starting point.[2][3][4][5] - For non-conventional methods, aqueous acetonitrile (B52724) has also shown high extraction efficiency.[1][2]
Incorrect Solid-to-Liquid Ratio: Insufficient solvent may lead to incomplete extraction.- Increase the solvent volume. A solid-to-liquid ratio of 1:60 (g/mL) has been shown to be effective in reflux extraction.[3][4] A ratio of 1:8 is also cited as a critical consideration.[1][2]
Inappropriate Extraction Temperature: Temperature can significantly impact extraction efficiency. Very high temperatures may degrade chicoric acid, while low temperatures may not be efficient.- Optimize the extraction temperature. For reflux extraction with methanol, 60°C has been identified as optimal.[3][4] For ethanolic extraction, 60°C also enhanced chicoric acid yield.[1][2][5]
Insufficient Extraction Time: The duration of the extraction may not be long enough to fully extract the compound.- Adjust the extraction time. For reflux extraction, 1 hour has been found to be optimal.[3][4] For ultrasound-assisted extraction (UAE), shorter times (e.g., 30-50 minutes) may be sufficient.[6]
Large Particle Size of Plant Material: Larger particles have less surface area exposed to the solvent, hindering extraction.- Grind the dried Cichorium intybus material to a smaller, more uniform particle size. Smaller particles permit greater chicoric acid extraction.[1][2][7]
Degradation of this compound: Chicoric acid is susceptible to enzymatic degradation, oxidation, and isomerization, especially in aqueous solutions or when exposed to heat and light.[2][8]- Blanching: Briefly blanching the plant material before extraction can inactivate degradative enzymes.[2] - Use of Antioxidants: Add antioxidants like citric acid or malic acid to the extraction solvent.[8] - Inert Atmosphere: Conduct the extraction under an inert nitrogen atmosphere to prevent oxidation.[9] - Light Protection: Protect the extract from direct light throughout the process.
Inconsistent or Irreproducible Results Variability in Plant Material: The concentration of chicoric acid can vary significantly between different parts of the plant, harvest times, and growing conditions.[6][10][11]- Use a consistent part of the plant for all experiments. Leaves have been shown to contain the highest concentration of chicoric acid, while roots have the lowest.[10] - Standardize harvesting time and post-harvest processing of the plant material.
Inaccurate Quantification Method: Issues with the analytical method (e.g., HPLC) can lead to unreliable results.- Ensure the HPLC method is validated for linearity, accuracy, and precision. - Use a certified this compound standard for calibration. - Check for co-elution of isomers. L- and meso-chicoric acid may co-elute in some HPLC conditions.[1][2]
Extract is Difficult to Filter or Process Presence of Polysaccharides and Proteins: High molecular weight compounds like inulin (B196767) (abundant in chicory) can increase the viscosity of the extract.- Centrifugation: Centrifuge the extract at high speed to pellet insoluble materials and some macromolecules before filtration. - Alcohol Precipitation: If using an aqueous extract, add ethanol to precipitate polysaccharides, then filter or centrifuge.[9] - Membrane Filtration: Use membrane filtration to remove high molecular weight impurities.[9]
HPLC Peak for this compound is Broad or Tailing Poor Chromatographic Conditions: The mobile phase composition or pH may not be optimal for chicoric acid.- Acidify the Mobile Phase: Add a small amount of acid (e.g., 0.5% orthophosphoric acid, or formic acid) to the mobile phase to ensure chicoric acid is in its protonated form, which improves peak shape on a C18 column. - Optimize Gradient: Adjust the gradient elution profile to ensure adequate separation and sharp peaks.
Column Overload or Contamination: Injecting too concentrated a sample or buildup of contaminants on the column can affect peak shape.- Dilute the sample before injection. - Implement a column washing protocol between runs.

Frequently Asked Questions (FAQs)

Q1: Which part of the Cichorium intybus plant is the best source for this compound? A1: The leaves have been identified as containing the highest concentration of chicoric acid, making them the most valuable source.[10][12] The roots tend to have the lowest concentration.[10][12]

Q2: What is the most effective extraction method for this compound? A2: Several methods can be effective, and the "best" method may depend on available equipment and desired scale.

  • Reflux Extraction: A classic and effective method. Optimal conditions with 70% methanol at 60°C for 1 hour have yielded up to 8.808 mg/g of chicoric acid.[3][4]

  • Ultrasound-Assisted Extraction (UAE): This method can enhance extraction efficiency and often requires shorter extraction times (e.g., 30-50 minutes) and can be performed at lower temperatures.[6]

  • Enzyme-Assisted UAE: This has been reported as a highly effective method, suggesting that the use of enzymes to break down cell walls can significantly improve yield.[10][12]

Q3: What solvent system is recommended for this compound extraction? A3: Aqueous alcohol solutions are most commonly recommended. A mixture of 60-70% ethanol or methanol in water is generally more effective than either solvent alone.[3][4][5] The water content helps to swell the plant material, while the alcohol extracts the chicoric acid.

Q4: How can I prevent the degradation of this compound during the extraction process? A4: this compound is unstable and can degrade via oxidation or enzymatic action.[8] To minimize degradation:

  • Work quickly and keep samples cool when not actively heating.

  • Protect extracts from light.

  • Consider adding natural antioxidants like citric acid to your extraction solvent.[8]

  • For maximum stability, performing the extraction under an inert gas like nitrogen can prevent oxidation.[9]

Q5: How is this compound typically quantified in the extract? A5: High-Performance Liquid Chromatography (HPLC) with a UV-VIS or Diode Array Detector (DAD) is the most common method for quantification.[13] Detection is typically performed at a wavelength of around 325-330 nm. High-Performance Thin-Layer Chromatography (HPTLC) is also a viable method.[10][12]

Q6: Can this compound isomerize during extraction? A6: Yes, this compound can isomerize into meso-chicoric acid, particularly at room temperature in solution.[2] This is an important consideration for analytical accuracy, as some HPLC methods may not separate the two isomers.[1][2] Using fresh extracts and prompt analysis can minimize isomerization.

Experimental Protocols

Protocol 1: Optimized Methanol Reflux Extraction

This protocol is based on an optimized method for achieving high yields of chicoric acid.[3][4]

  • Preparation of Plant Material:

    • Dry the shoots or leaves of Cichorium intybus at a controlled temperature (e.g., 40-50°C) until constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh sieve).

  • Extraction:

    • Weigh 1.0 g of the dried powder and place it into a round-bottom flask.

    • Add 60 mL of 70% methanol (v/v in water). This corresponds to a 1:60 solid-to-liquid ratio.

    • Attach a reflux condenser to the flask.

    • Heat the mixture to 60°C in a water bath and maintain reflux for 1 hour with gentle stirring.

  • Sample Processing:

    • After 1 hour, cool the flask to room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of 70% methanol and combine the filtrates.

    • Transfer the filtrate to a volumetric flask and adjust the volume to a known amount (e.g., 100 mL) with 70% methanol.

  • Analysis:

    • Filter an aliquot of the final extract through a 0.45 µm syringe filter before injection into an HPLC system for quantification.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a general guideline for using ultrasound to enhance extraction.

  • Preparation of Plant Material:

    • Prepare dried, powdered Cichorium intybus material as described in Protocol 1.

  • Extraction:

    • Weigh 1.0 g of the dried powder and place it into an Erlenmeyer flask.

    • Add 50 mL of 50-70% ethanol (v/v in water).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a controlled temperature (e.g., 50-60°C) for 40-50 minutes.[6] Ensure the flask is adequately submerged.

  • Sample Processing:

    • After sonication, filter the extract as described in Protocol 1.

    • Wash the residue, combine the filtrates, and adjust to a final known volume.

  • Analysis:

    • Prepare the sample for HPLC analysis as described in Protocol 1.

Visualizations

Experimental Workflow for Extraction and Optimization

G Figure 1. General workflow for the extraction and optimization of this compound. A Plant Material Preparation (Drying, Grinding) B Extraction (Select Method: Reflux, UAE, etc.) A->B D Filtration / Centrifugation B->D C Parameter Optimization (Solvent, Temp, Time, Ratio) C->B Iterate E Crude Extract D->E F Quantification (HPLC / HPTLC) E->F G Data Analysis (Calculate Yield) F->G H Low Yield? G->H H->C Yes I Final Optimized Protocol H->I No

Caption: General workflow for this compound extraction and optimization.

Troubleshooting Logic for Low Yield

G Figure 2. Decision tree for troubleshooting low this compound yield. Start Start: Low Yield Observed CheckSolvent Is Solvent Optimal? (e.g., 60-70% EtOH/MeOH) Start->CheckSolvent AdjustSolvent Adjust Solvent Concentration CheckSolvent->AdjustSolvent No CheckTemp Is Temperature Optimal? (e.g., ~60°C) CheckSolvent->CheckTemp Yes ReExtract Re-run Extraction & Analysis AdjustSolvent->ReExtract AdjustTemp Adjust Temperature CheckTemp->AdjustTemp No CheckRatio Is Solid:Liquid Ratio High Enough? (e.g., 1:60) CheckTemp->CheckRatio Yes AdjustTemp->ReExtract AdjustRatio Increase Solvent Volume CheckRatio->AdjustRatio No CheckDegradation Is Degradation Possible? CheckRatio->CheckDegradation Yes AdjustRatio->ReExtract ImplementProtection Add Antioxidant / Use Inert Gas / Protect from Light CheckDegradation->ImplementProtection Yes CheckDegradation->ReExtract No ImplementProtection->ReExtract

Caption: Decision tree for troubleshooting low this compound yield.

References

Technical Support Center: Troubleshooting L-Chicoric Acid Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve L-Chicoric acid peak tailing issues in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to peak tailing in reverse-phase HPLC?

A1: this compound is a hydroxycinnamic acid, an organic compound derived from caffeic acid and tartaric acid.[1][2] Its structure contains multiple carboxylic acid and phenolic hydroxyl groups, which are acidic in nature.[3][4] In reverse-phase HPLC, these acidic functional groups can lead to peak tailing through secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[5][6][7]

Q2: What are the primary causes of peak tailing for acidic compounds like this compound?

A2: The primary causes of peak tailing for acidic compounds in reverse-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted interactions between the ionized acidic analyte and residual free silanol groups on the silica-based column packing material.[5][6][8]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms of the compound will exist, leading to broadened and tailing peaks.[9][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape.[8][11]

  • Column Degradation: Voids in the column packing, contamination, or a worn-out stationary phase can all contribute to peak tailing.[8][11]

  • Extra-Column Effects: Issues outside the column, such as excessive tubing length or dead volume in connections, can cause band broadening and peak tailing.[9][11]

Troubleshooting Guide

Below is a step-by-step guide to systematically troubleshoot and resolve this compound peak tailing.

Step 1: Evaluate and Optimize Mobile Phase pH

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound.[12][13]

Why it's important: For acidic compounds, a mobile phase pH lower than the analyte's pKa will suppress the ionization of the carboxylic acid groups, minimizing secondary interactions and improving peak shape.[11][12]

Troubleshooting Actions:

  • Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound.

  • Use a suitable buffer to maintain a consistent pH throughout the analysis.[8][13]

  • If using mass spectrometry (MS) detection, choose a volatile buffer like formic acid or acetic acid.[14][15]

ParameterRecommendation for this compound AnalysisExpected Outcome
Mobile Phase pH Adjust to pH 2.5 - 3.5Suppresses ionization, reduces peak tailing
Buffer 10-50 mM Phosphate, Formate, or AcetateMaintains stable pH, improves peak symmetry
Step 2: Assess and Select the Appropriate HPLC Column

The choice of HPLC column plays a significant role in mitigating peak tailing.

Why it's important: Modern, high-purity silica (B1680970) columns with end-capping are designed to minimize the number of accessible free silanol groups, thereby reducing secondary interactions.[5][9]

Troubleshooting Actions:

  • Use a high-purity, end-capped C18 column.

  • Consider a column with a different stationary phase, such as a polymer-based or hybrid particle column, which can offer better performance for acidic compounds.[16]

  • If the column is old or has been used extensively, replace it with a new one.[11]

Column TypeSuitability for this compoundRationale
High-Purity, End-Capped C18 HighMinimizes silanol interactions.
Polar-Embedded C18 HighProvides alternative selectivity and can shield silanol activity.[9]
Polymer-Based Columns GoodNo silanol groups, but may have different selectivity.[16]
Step 3: Check for and Address System and Method Issues

Peak tailing can also be caused by factors unrelated to the column chemistry or mobile phase.

Troubleshooting Actions:

  • Reduce Extra-Column Volume: Use tubing with a smaller internal diameter and ensure all connections are properly fitted to minimize dead volume.[9]

  • Check for Column Overload: Dilute the sample and inject a smaller volume to see if the peak shape improves.[8][11]

  • Ensure Proper Sample Dissolution: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[7]

  • Column Wash: If the column is contaminated, flush it with a strong solvent to remove strongly retained compounds.[11]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare Mobile Phases: Prepare a series of aqueous mobile phase components (e.g., 0.1% formic acid in water) with pH values ranging from 2.5 to 4.5 in 0.5 unit increments.

  • Equilibrate the System: Equilibrate the HPLC system with the first mobile phase composition (e.g., 95% aqueous phase at pH 2.5, 5% acetonitrile) for at least 15-20 column volumes.

  • Inject Standard: Inject a standard solution of this compound.

  • Analyze Peak Shape: Evaluate the peak tailing factor (asymmetry factor). An ideal peak has a tailing factor of 1.0. A value greater than 1.2 is generally considered tailing.[5]

  • Repeat: Repeat steps 2-4 for each mobile phase pH.

  • Compare Results: Compare the chromatograms and select the pH that provides the most symmetrical peak.

Visualizations

Troubleshooting Workflow for this compound Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed for this compound check_ph Step 1: Optimize Mobile Phase pH (Adjust to pH < pKa) start->check_ph check_column Step 2: Evaluate HPLC Column check_ph->check_column Tailing Persists solution Symmetrical Peak Achieved check_ph->solution Issue Resolved check_system Step 3: Investigate System/Method Issues check_column->check_system Tailing Persists sub_column1 Use High-Purity, End-Capped Column check_column->sub_column1 sub_column2 Replace Old Column check_column->sub_column2 check_system->solution Issue Resolved sub_system1 Reduce Extra-Column Volume check_system->sub_system1 sub_system2 Check for Overload (Dilute Sample) check_system->sub_system2 sub_system3 Ensure Sample Solvent Compatibility check_system->sub_system3 sub_column1->solution Issue Resolved sub_column2->solution Issue Resolved

Caption: A logical workflow for troubleshooting this compound peak tailing.

References

Technical Support Center: Stabilizing L-Chicoric Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing L-Chicoric acid in aqueous solutions for long-term storage. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your experiments.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Rapid discoloration (browning/yellowing) of the this compound solution. Oxidation, enzymatic degradation (polyphenol oxidases), high pH.1. Add an antioxidant like ascorbic acid (50 mM). 2. Adjust the pH to an acidic range (pH 3-4). 3. If working with plant extracts, consider blanching the material before extraction to deactivate enzymes.[1] 4. Store the solution protected from light and at a low temperature (4°C).
Precipitate formation in the solution. Complexation with metal ions (e.g., Ca²⁺, Cu²⁺, Zn²⁺), low solubility at certain pH values.[2][3][4]1. Use deionized, metal-free water. 2. If metal ions are unavoidable, consider using a chelating agent like EDTA. 3. Ensure the pH of the solution is optimal for solubility. This compound is soluble in hot water, ethanol (B145695), and methanol.[5][6][7]
Loss of biological activity or potency over time. Degradation due to pH, temperature, light exposure, or enzymatic activity.[2][8][9][10]1. Review and optimize storage conditions based on the stability data provided below. 2. Prepare fresh solutions for critical experiments. 3. For long-term storage, consider lyophilization or storing as a stock solution in an appropriate solvent (e.g., ethanol-water mixture) at -20°C or below.
Inconsistent results between experimental batches. Isomerization of this compound to meso-Chicoric acid, variability in solution preparation and storage.[1][11]1. Prepare and store all solutions under identical, controlled conditions. 2. Minimize exposure to room temperature and light during handling.[1] 3. Use a validated analytical method (e.g., HPLC) to confirm the concentration and purity of this compound before use.[1][12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in aqueous solutions?

A1: The main factors contributing to the degradation of this compound in aqueous solutions are:

  • pH: Stability decreases as the pH increases (becomes more alkaline).[2]

  • Temperature: Higher temperatures accelerate degradation.[2][10]

  • Light: Exposure to UV light can cause significant degradation.[2]

  • Oxidation: this compound is susceptible to oxidation, which can be catalyzed by enzymes like polyphenol oxidases (PPO).[8][9]

  • Enzymatic Degradation: Esterases can hydrolyze the ester bonds in the molecule.[8][9]

  • Metal Ions: Certain metal ions can form complexes with this compound, potentially leading to color changes and instability.[2][3][4]

Q2: What is the optimal pH for storing this compound in an aqueous solution?

A2: this compound is most stable in acidic conditions. A pH range of 3 to 5 is recommended for enhanced stability. It becomes increasingly unstable as the pH rises to 7 and 9.[2]

Q3: How should I store my this compound solutions for short-term and long-term use?

A3:

  • Short-term (up to 4 weeks): For aqueous extracts, the addition of 40% ethanol and 50 mM ascorbic acid can maintain a constant amount of cichoric acid.[8][9] Storing at 4°C in the dark is also recommended.[2]

  • Long-term: For long-term storage, it is advisable to store this compound in a lyophilized form or as a frozen stock solution (e.g., in an ethanol/water mixture) at -20°C or -80°C, protected from light.

Q4: Can I use antioxidants to stabilize my this compound solution? If so, which ones are recommended?

A4: Yes, antioxidants are effective in preventing the oxidative degradation of this compound. Ascorbic acid (Vitamin C) at a concentration of 50 mM has been shown to be effective.[8][9] The addition of antioxidants can inhibit the degradation caused by enzymes like polyphenol oxidases.[8][9]

Q5: Does the choice of solvent affect the stability of this compound?

A5: Yes, the solvent plays a crucial role. Aqueous solutions are prone to hydrolysis and enzymatic degradation. Using a co-solvent like ethanol can improve stability; for instance, a 40% ethanol solution can help preserve this compound for weeks.[8][9] For extraction from plant materials, ethanol has been shown to be superior to water, with water extraction leading to over 50% loss of chicoric acid.[1][11]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on this compound Stability

pHTemperature (°C)StabilityReference
360, 70, 80More stable[2]
560, 70, 80Moderately stable[2]
760, 70, 80Less stable[2]
960, 70, 80Unstable[2]

Note: The study indicates that stability decreases as pH and temperature increase, but does not provide specific degradation rate constants.

Table 2: Stability of this compound in Different Food Environments at 25°C over 3 Months

Food EnvironmentRemaining this compound (%)Reference
Fruit Drinks85%[2]
Milk PowderRelatively good stability[2]
JellyRelatively good stability[2]

Note: Storage at 4°C resulted in better stability in fruit drinks compared to 25°C.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution of this compound

  • Materials:

    • This compound powder

    • Ethanol (95% or absolute)

    • Deionized water (metal-free)

    • L-Ascorbic acid

    • pH meter

    • Sterile, amber-colored storage vials

  • Procedure:

    • Prepare a 40% (v/v) ethanol solution by mixing 40 mL of absolute ethanol with 60 mL of deionized water.

    • Dissolve L-Ascorbic acid in the 40% ethanol solution to a final concentration of 50 mM.

    • Weigh the desired amount of this compound powder and dissolve it in the prepared ethanol-ascorbic acid solution to achieve the target concentration.

    • Gently mix the solution until the this compound is completely dissolved. Sonication can be used sparingly if needed.

    • Adjust the pH of the solution to approximately 3-4 using a suitable acid (e.g., phosphoric acid) if necessary, monitoring with a calibrated pH meter.

    • Filter the solution through a 0.22 µm sterile filter into amber-colored storage vials.

    • Store the vials at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation and Conditions:

    • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile (B52724) is commonly used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330 nm.[13]

    • Injection Volume: 20 µL.

    • Column Temperature: 25-30°C.

  • Procedure:

    • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

    • Sample Preparation: Dilute the aqueous this compound solution to be tested with the mobile phase to fall within the concentration range of the standard curve.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Generate a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.

Diagrams

degradation_pathway cluster_factors LCA This compound (Aqueous Solution) Degradation Degradation Products LCA->Degradation Degradation Factors Degradation Factors pH High pH pH->Degradation Temp High Temperature Temp->Degradation Light UV Light Light->Degradation Enzymes Enzymes (PPO, Esterases) Enzymes->Degradation Metals Metal Ions Metals->Degradation

Caption: Factors leading to the degradation of this compound in aqueous solutions.

stabilization_workflow cluster_stabilizers start Start: This compound Solution Preparation solvent Choose Solvent: Aqueous or Co-solvent (e.g., 40% Ethanol) start->solvent stabilizers Add Stabilizers solvent->stabilizers ph_adjust Adjust pH to 3-4 stabilizers->ph_adjust antioxidant Antioxidant (e.g., 50mM Ascorbic Acid) chelator Chelating Agent (optional) storage Storage ph_adjust->storage analysis Stability Analysis (HPLC) storage->analysis

Caption: Workflow for preparing a stabilized this compound aqueous solution.

References

Technical Support Center: Enhancing the In Vivo Oral Bioavailability of L-Chicoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating L-Chicoric acid (L-CA). It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the challenges associated with its poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low?

A1: The poor oral bioavailability of this compound, reported to be as low as 2.0% in rats, is attributed to several factors.[1] As a water-soluble polyphenolic compound, it exhibits poor membrane permeability.[1] Its absorption is further limited by the interplay of intestinal transporters; it is a substrate for both the uptake transporter OATP2B1 and the efflux transporter P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen, reducing net absorption.[1]

Q2: What are the primary strategies to overcome the poor oral bioavailability of this compound?

A2: The main approaches focus on improving its absorption across the intestinal epithelium. These strategies include:

  • Use of Permeation Enhancers: Compounds like chitosan (B1678972) can reversibly open the tight junctions between intestinal cells, facilitating paracellular transport (absorption between cells).[1]

  • Advanced Formulation Technologies: Encapsulating L-CA in nano-delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles (e.g., PLGA-NPs) can protect it from degradation in the gastrointestinal (GI) tract, improve its solubility, and enhance its uptake by intestinal cells.

Q3: How do nanoformulations, such as SLNs and liposomes, improve the oral absorption of compounds like this compound?

A3: Nanoformulations enhance oral bioavailability through several mechanisms:

  • Protection: They protect the encapsulated compound from the harsh acidic and enzymatic environment of the GI tract.

  • Increased Surface Area: The small particle size increases the surface area for dissolution, leading to a higher concentration gradient that drives absorption.

  • Mucoadhesion: Some nanoparticle coatings can adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site.

  • Enhanced Uptake: Nanoparticles can be taken up by enterocytes and M-cells in the Peyer's patches of the intestine, bypassing some efflux transporters and facilitating entry into the systemic circulation or lymphatic system.[2]

Q4: Are there any metabolic concerns for orally administered this compound?

A4: Yes, this compound undergoes metabolism. In vivo studies have shown that it can be metabolized in the liver to caffeic acid and caftaric acid.[3] This first-pass metabolism can reduce the amount of the parent compound that reaches systemic circulation. Formulation strategies that promote lymphatic uptake can help to partially bypass the liver and reduce this effect.

Troubleshooting Guide

Issue Encountered Potential Cause(s) Suggested Troubleshooting Steps
High variability in in vivo pharmacokinetic data Inconsistent dosing volume or technique; variability in food intake among animals (fed vs. fasted state); stress-induced changes in GI motility.Ensure precise gavage technique and consistent dosing volumes. Fast animals overnight (12 hours) before oral administration to standardize GI conditions.[4] Acclimatize animals to handling to reduce stress.
Low encapsulation efficiency in nanoformulation Poor solubility of L-CA in the lipid or polymer matrix; inappropriate solvent or surfactant selection; suboptimal process parameters (e.g., homogenization speed, sonication time).Screen different lipids or polymers for better compatibility. Optimize the formulation by adjusting the drug-to-carrier ratio and testing different surfactants. For SLNs, ensure the drug is adequately dissolved in the melted lipid phase before homogenization.[5]
In vitro Caco-2 cell assay shows high efflux ratio (>2) This compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells.Co-administer a known P-gp inhibitor (e.g., verapamil) in your assay to confirm P-gp mediated efflux. If the efflux ratio decreases significantly, it confirms the involvement of this transporter.
Nanoformulation is stable in buffer but aggregates in simulated gastric/intestinal fluids The surface charge of the nanoparticles is not sufficient to prevent aggregation in the high ionic strength and pH environment of GI fluids.Coat the nanoparticles with a protective polymer like polyethylene (B3416737) glycol (PEG) to create a hydrophilic shell (PEGylation), which can improve stability.[6] For chitosan-based particles, ensure the pH of the final formulation is appropriate to maintain a positive charge and stability.
No significant improvement in bioavailability with nanoformulation in vivo The formulation may be releasing the drug too quickly in the stomach; the particle size may be too large for efficient uptake; the formulation is not stable in the GI tract.Design pH-responsive coatings (e.g., Eudragit® polymers) to prevent premature drug release in the stomach.[7] Aim for particle sizes in the range of 100-300 nm for optimal intestinal uptake.[8] Re-evaluate the stability of the formulation in simulated GI fluids with enzymes (pepsin, pancreatin).

Quantitative Data on Bioavailability Enhancement Strategies

The following tables summarize pharmacokinetic data from studies on this compound and other relevant phenolic compounds to illustrate the potential of various oral delivery strategies.

Disclaimer: Data for SLNs, Liposomes, and Polymeric Nanoparticles are based on structurally similar phenolic compounds as direct data for this compound in these specific formulations is limited. These values should be considered as indicative of potential improvements.

Table 1: Pharmacokinetic Parameters of this compound with Chitosan

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
This compound (Control)Rat260.1 ± 75.44.01855.3 ± 439.2100%
This compound + 0.5% ChitosanRat485.6 ± 101.21.03228.1 ± 567.8174%[1]

Table 2: Pharmacokinetic Parameters for Nanoformulations of Phenolic Compounds (Proxy Data)

Formulation StrategyCompoundAnimal ModelFold Increase in Oral Bioavailability (Relative to Control)Key Findings
Nanomicelles Dihydrocaffeic acid (similar to L-CA metabolite)Broiler2.14Nanomicelles significantly enhanced absorption.[9]
Solid Lipid Nanoparticles (SLNs) Resveratrol (B1683913)Rat8.0SLNs provided sustained release and a significant improvement in bioavailability.[10]
Liposomes Chlorogenic AcidMouse1.29Liposomal encapsulation led to a higher Cmax and increased relative bioavailability.
Polymeric Nanoparticles QuercetinRat4.93PBCA nanoparticles coated with Polysorbate-80 greatly enhanced oral bioavailability.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted for assessing the intestinal permeability of this compound and its formulations.

1. Cell Culture:

  • Culture Caco-2 cells (ATCC HTB-37) in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the cells at a density of 6 x 10⁴ cells/cm² onto Transwell® polycarbonate membrane filter inserts (e.g., 12-well, 0.4 µm pore size).

  • Maintain the culture for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers are suitable for experiments when TEER values are >250 Ω·cm².

  • Confirm integrity post-experiment using a paracellular marker like Lucifer Yellow.

3. Transport Experiment:

  • Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • Apical to Basolateral (A→B) Transport (Absorption):

    • Add the test compound (e.g., 100 µM L-CA solution or L-CA nanoformulation) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • Basolateral to Apical (B→A) Transport (Efflux):

    • Add the test compound to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking (50 rpm) for 2 hours.

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

4. Sample Analysis:

  • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

5. Data Calculation:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER > 2 suggests significant active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of this compound formulations.

1. Animals:

  • Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • House the animals under standard conditions with a 12-h light/dark cycle.

  • Fast the rats for 12 hours prior to dosing, with free access to water.[4]

2. Dosing:

  • Divide the rats into groups (n=5-6 per group), e.g., Control (L-CA solution), Formulation 1 (L-CA + Chitosan), Formulation 2 (L-CA SLNs).

  • For oral administration, administer the formulations via oral gavage at a specific dose (e.g., 20 mg/kg).[1]

  • For determining absolute bioavailability, an additional group should receive L-CA via intravenous (IV) injection (e.g., 5 mg/kg).

3. Blood Sampling:

  • Collect blood samples (approx. 200-300 µL) from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

  • Collect samples into heparinized tubes.

4. Plasma Preparation and Analysis:

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Extract this compound from the plasma (e.g., via protein precipitation with acetonitrile (B52724) or methanol) and quantify its concentration using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Plot the mean plasma concentration versus time for each group.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin):

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t½)

  • Calculate the absolute bioavailability (F%) for the oral formulations if an IV group was included:

    • F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

  • Calculate the relative bioavailability of your test formulation compared to the control:

    • Frel% = (AUCtest / AUCcontrol) * (Dosecontrol / Dosetest) * 100

Visualizations: Pathways and Workflows

G cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelium cluster_Blood Portal Blood LCA This compound (L-CA) or Nanoformulation OATP2B1 OATP2B1 (Uptake) LCA->OATP2B1 Transcellular Absorption TJ Tight Junctions (Paracellular) LCA->TJ Paracellular Absorption (Enhanced by Chitosan) Enterocyte Enterocyte Circulation Systemic Circulation Enterocyte->Circulation To Blood Pgp P-gp (Efflux) Enterocyte->Pgp OATP2B1->Enterocyte Pgp->LCA Efflux back to lumen TJ->Circulation

Caption: Intestinal absorption pathways of this compound.

G Start Problem: Poor Oral Bioavailability of this compound Strategy Select Enhancement Strategy Start->Strategy Formulation Formulation Development (e.g., SLNs, Liposomes) Strategy->Formulation Nano-encapsulation Strategy->Formulation Permeation Enhancer InVitro In Vitro Characterization - Particle Size, EE% - Caco-2 Permeability Formulation->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Promising results Analysis Data Analysis - Calculate AUC, Cmax, F% InVivo->Analysis Analysis->Formulation Optimization needed End Optimized Formulation with Enhanced Bioavailability Analysis->End

Caption: Experimental workflow for enhancing L-CA bioavailability.

G Start Low in vivo efficacy of L-CA formulation? CheckFormulation Is the formulation physically and chemically stable? Start->CheckFormulation Start Here CheckPermeability Does it show improved permeability in Caco-2 assay? CheckFormulation->CheckPermeability Yes Reformulate Action: Reformulate (Optimize carriers, size, coating) CheckFormulation->Reformulate No CheckPK Review in vivo protocol. (Dosing, Sampling) CheckPermeability->CheckPK Yes ModifySurface Action: Modify surface (e.g., add targeting ligand) CheckPermeability->ModifySurface No RefineProtocol Action: Refine protocol (Ensure consistency, check for metabolite interference) CheckPK->RefineProtocol Protocol Issue RootCause Root Cause Identified CheckPK->RootCause Protocol OK Reformulate->RootCause ModifySurface->RootCause RefineProtocol->RootCause

Caption: Troubleshooting decision tree for poor in vivo results.

References

Technical Support Center: Accurate Quantification of L-Chicoric Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the accurate quantification of L-Chicoric acid in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most common and reliable methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[1][2] Thin Layer Chromatography (TLC) can also be used for separation and identification.[1][2]

Q2: Why is sample preparation critical for accurate this compound quantification?

A2: Sample preparation is a critical step that significantly impacts the accuracy of this compound quantification. This compound is susceptible to degradation and isomerization during extraction.[1][2] Improper sample handling, extraction solvent choice, and processing can lead to a significant loss of the analyte, with some studies showing over 50% loss depending on the solvent used.[1][2]

Q3: What are the key challenges in the chromatographic analysis of this compound?

A3: Key challenges include co-elution with its isomers (meso-chicoric acid), peak tailing, and poor resolution in complex matrices.[1][2] this compound and its isomers can be difficult to separate via HPLC as they may co-elute.[3] Peak tailing can be caused by secondary interactions with the stationary phase.

Q4: How can I differentiate between this compound and its isomers?

A4: While L- and D-isomers of chicoric acid tend to co-elute in reversed-phase HPLC, meso-chicoric acid can sometimes be separated, often eluting just after the L-form.[1][2][3] Two-dimensional paper chromatography and Thin Layer Chromatography (TLC) have been shown to effectively separate this compound from its meso-isomer.[1][2][3] Optimized mass spectrometry conditions coupled with good chromatography can also aid in the confident identification of isomers.[4][5]

Q5: What are the stability concerns for this compound during analysis?

A5: this compound is sensitive to enzymatic degradation, pH, temperature, and UV light.[6][7] It is highly susceptible to enzymatic degradation by polyphenol oxidases (PPO) during sample preparation.[7] The stability of chicoric acid decreases as pH and temperature increase.[6] Exposure to UV light can also lead to significant degradation.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.

HPLC Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanol (B1196071) groups on the column.- Mobile phase pH is close to the pKa of this compound.- Column contamination or degradation.- Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Flush the column with a strong solvent or replace the column if necessary.
Peak Splitting or Shouldering - Co-elution of isomers (L- and meso-chicoric acid).- Column void or channeling.- Sample solvent is too strong compared to the mobile phase.- Optimize the mobile phase composition (e.g., try different organic modifiers like methanol (B129727) vs. acetonitrile).- Use a new column or a different stationary phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[8]
Poor Resolution/ Co-elution with Matrix Components - Inadequate separation power of the column.- Suboptimal mobile phase composition.- Switch to a column with a different selectivity (e.g., phenyl-hexyl instead of C18).- Optimize the gradient elution profile (slower gradient or isocratic hold).- Employ sample cleanup techniques like Solid Phase Extraction (SPE).
Inconsistent Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate between injections.
Low Signal Intensity/ Poor Sensitivity - Low concentration of this compound in the sample.- Suboptimal detector wavelength.- Degradation of the analyte.- Concentrate the sample extract.- Set the DAD detector to the maximum absorbance wavelength of this compound (typically around 330 nm).- Ensure proper sample storage and add antioxidants during extraction to prevent degradation.[7]
LC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression/ Enhancement - Co-eluting matrix components interfering with the ionization of this compound.- Improve chromatographic separation to separate the analyte from interfering compounds.- Use a matrix-matched calibration curve.- Employ an internal standard that co-elutes with the analyte.
Poor Fragmentation/ No MS2 Signal - Incorrect collision energy settings.- Low abundance of the precursor ion.- Optimize the collision energy to achieve characteristic fragment ions.- Increase the sample concentration or injection volume.
In-source Fragmentation - High source temperature or voltages causing the molecule to fragment before mass analysis.- Optimize the ion source parameters (e.g., reduce source temperature, capillary voltage).
Adduct Formation (e.g., [M+Na]+, [M+K]+) - Presence of salts in the mobile phase or sample.- Use high-purity solvents and additives (e.g., formic acid instead of phosphate (B84403) buffers for MS compatibility).[9]

Experimental Protocols

Protocol 1: Extraction of this compound from Echinacea purpurea

This protocol is a general guideline and may require optimization based on the specific plant material and equipment.

  • Sample Preparation:

    • Harvest and dry the aerial parts of Echinacea purpurea.

    • Grind the dried plant material to a fine powder (e.g., 40-mesh).

  • Extraction:

    • Weigh approximately 0.5 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 70% ethanol (B145695) (v/v) as the extraction solvent. To inhibit enzymatic degradation, 50 mM ascorbic acid can be added to the extraction solvent.[7]

    • Vortex the mixture for 1 minute.

    • Perform ultrasound-assisted extraction (UAE) for 30 minutes at room temperature.

    • Alternatively, macerate the sample for 24 hours at room temperature with occasional shaking.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Storage:

    • Store the filtered extract at -20°C until HPLC or LC-MS analysis to prevent degradation.

Protocol 2: Validated HPLC-DAD Method for this compound Quantification

This method is adapted from validated procedures for the analysis of caffeic acid derivatives in Echinacea purpurea.[10][11]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    • 0-10 min: 15-25% B

    • 10-25 min: 25-50% B

    • 25-30 min: 50-15% B

    • 30-35 min: 15% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: DAD at 330 nm.

  • Quantification: Use an external standard calibration curve of this compound.

Protocol 3: LC-MS/MS Method for this compound Quantification in Plasma

This protocol is a general guideline for the analysis of this compound in biological matrices.[12][13]

  • Instrumentation: LC-MS/MS system (e.g., triple quadrupole).

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., ferulic acid).[12]

    • Vortex for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A rapid gradient tailored to the specific UPLC system.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Monitor the transition from the precursor ion (e.g., m/z 473.1) to a specific product ion.

      • Internal Standard: Monitor the appropriate MRM transition.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound in Echinacea purpurea extracts.

Table 1: this compound Content in Different Parts of Echinacea purpurea

Plant PartThis compound Content (% w/w)Reference
Aerial Parts1.50 ± 0.65[7]
Roots0.6 - 2.1[14]
FlowersCan be higher than roots[14]

Table 2: Comparison of Extraction Solvents for Phenolic Compounds from Echinacea purpurea

SolventRelative Extraction Efficiency for Chicoric Acid
40% EthanolHigh
70% EthanolHigh
WaterLow
100% EthanolLow

Note: The optimal ethanol concentration can vary depending on the specific plant material and extraction method.[15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Plant Material (e.g., Echinacea purpurea) grinding Grinding sample->grinding extraction Extraction (e.g., 70% Ethanol + Antioxidant) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc HPLC-DAD Analysis filtration->hplc lcms LC-MS/MS Analysis filtration->lcms data Data Processing & Quantification hplc->data lcms->data hiv_inhibition cluster_hiv_lifecycle HIV-1 Replication Cycle cluster_inhibition Inhibition by this compound viral_entry Viral Entry reverse_transcription Reverse Transcription (Viral RNA -> Viral DNA) viral_entry->reverse_transcription integration Integration of Viral DNA into Host Genome reverse_transcription->integration transcription_translation Transcription & Translation (New Viral Components) integration->transcription_translation assembly_budding Viral Assembly & Budding transcription_translation->assembly_budding l_chicoric_acid This compound hiv_integrase HIV-1 Integrase l_chicoric_acid->hiv_integrase Inhibits hiv_integrase->integration yoph_inhibition cluster_yersinia_infection Yersinia Infection cluster_host_cell Host Cell Signaling cluster_inhibition_effect Effect of YopH yersinia Yersinia bacterium t3ss Type III Secretion System (T3SS) yersinia->t3ss yoph YopH Virulence Factor t3ss->yoph phosphorylation Tyrosine Phosphorylation yoph->phosphorylation Dephosphorylates inhibition_outcome Inhibition of Host Immune Response host_proteins Host Cell Proteins (e.g., FAK, p130Cas, SLP-76) host_proteins->phosphorylation downstream_signaling Downstream Signaling (e.g., Phagocytosis, Immune Response) phosphorylation->downstream_signaling

References

Addressing matrix effects in the LC-MS/MS analysis of L-Chicoric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of L-Chicoric acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), which adversely affects the accuracy, precision, and sensitivity of your quantitative results.[1][3]

Q2: How can I determine if matrix effects are present in my assay?

A2: Two primary methods are used to assess matrix effects. The post-column infusion method provides a qualitative assessment by infusing a constant flow of this compound standard post-column while injecting a blank matrix extract.[1][4] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[1][5] For a quantitative assessment, the post-extraction spike method is considered the "gold standard".[4][6] This involves comparing the signal response of this compound spiked into a blank matrix extract with the response of a pure standard solution at the same concentration.[4]

Q3: What is the best type of internal standard (IS) to use for this compound to correct for matrix effects?

A3: The "gold standard" for correcting matrix effects is a stable isotope-labeled internal standard (SIL-IS) of this compound.[7][8] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it co-elutes and experiences the same degree of ion suppression or enhancement.[7][9] This allows for effective normalization of the signal.[7] If a SIL-IS is unavailable or cost-prohibitive, a structural analog can be used. For example, ferulic acid has been successfully used as an internal standard for the determination of chicoric acid in rat plasma.[10]

Q4: What are the main strategies to reduce or eliminate matrix effects?

A4: There are three main strategies:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).[5][11]

  • Improve Chromatographic Separation: Modifying the LC method (e.g., changing the mobile phase, gradient, or column chemistry) can help separate this compound from co-eluting matrix components.[1] Using Ultra-High-Performance Liquid Chromatography (UHPLC) can also significantly improve resolution and reduce matrix effects compared to traditional HPLC.[11]

  • Use Compensation Techniques: If matrix effects cannot be eliminated, they can be compensated for by using an appropriate internal standard (preferably a SIL-IS), matrix-matched calibration curves, or the standard addition method.[1][7][12]

Troubleshooting Guide

Problem: I am observing poor accuracy and high variability in my this compound quantification results.

  • Possible Cause: This is a classic sign of uncorrected matrix effects. Co-eluting endogenous compounds from your sample matrix are likely suppressing or enhancing the ionization of this compound inconsistently between samples.

  • Solution:

    • Confirm and Quantify Matrix Effects: Use the post-extraction spike method (see Protocol 1) with matrix from at least six different sources to determine the extent of the problem.[6]

    • Improve Sample Cleanup: If you are using Protein Precipitation (PPT), consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain a cleaner sample extract.[11][13]

    • Optimize Chromatography: Adjust your LC gradient to better separate the this compound peak from the regions of ion suppression identified by a post-column infusion experiment.[1]

    • Implement a Compensation Strategy: If cleanup and chromatography adjustments are insufficient, use a robust compensation method. A stable isotope-labeled internal standard is the best choice.[9] If one is not available, carefully validate the use of a structural analog IS, matrix-matched calibrators, or the standard addition method.[1][7]

Problem: My this compound signal is significantly lower in matrix samples compared to pure standards (Ion Suppression).

  • Possible Cause: One or more components of the sample matrix are co-eluting with this compound and competing for ionization in the MS source. Phospholipids are common culprits in plasma and serum samples.[11]

  • Solution:

    • Targeted Sample Preparation: Use a sample preparation technique designed to remove the specific class of interfering compounds. For example, there are specialized SPE cartridges and plates designed to deplete phospholipids.[5][13]

    • Chromatographic Separation: Lengthening the gradient or changing the mobile phase composition can alter the retention time of this compound relative to the interfering components.[1]

    • Dilution: If the concentration of this compound is high enough, simply diluting the sample can reduce the concentration of interfering matrix components and minimize their impact.[1][4] However, ensure the diluted concentration remains well above the lower limit of quantification.[7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative calculation of the Matrix Factor (MF) to determine the degree of ion suppression or enhancement.

  • Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation procedure.

  • Create Sample Sets:

    • Set A (Neat Solution): Spike a known amount of this compound analytical standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Spike the same amount of this compound analytical standard into the extracted blank matrix from Step 1.

  • Analyze Samples: Inject and analyze both sets of samples via LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

Protocol 2: Method of Standard Addition

This protocol is useful for quantifying this compound in a complex matrix when a suitable blank matrix is unavailable. It corrects for matrix effects within each individual sample.[7]

  • Aliquot Sample: Divide a single unknown sample into a minimum of four equal aliquots.

  • Spike Aliquots:

    • Leave one aliquot unspiked (this contains the endogenous concentration).

    • Spike the remaining aliquots with increasing, known concentrations of this compound standard.

  • Process and Analyze: Process all aliquots using your standard sample preparation method and analyze them by LC-MS/MS.

  • Generate a Calibration Curve: Plot the measured peak area on the y-axis against the added (spiked) concentration on the x-axis.

  • Determine Endogenous Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleProsCons
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) or acid is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive.Non-selective; often results in significant matrix effects from remaining soluble components like phospholipids.[11]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous sample and an immiscible organic solvent based on polarity and pH.[5]Can provide much cleaner extracts than PPT; can be optimized for selectivity.[11]More labor-intensive; analyte recovery can be low, especially for polar compounds; requires solvent optimization.[5][11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while matrix components are washed away, followed by elution of the analyte.Highly selective, can produce very clean extracts, significantly reduces matrix effects.[11]Most expensive option; requires method development to select the correct sorbent and optimize wash/elution steps.

Table 2: Comparison of Approaches for Matrix Effect Compensation

ApproachPrincipleProsCons
Stable Isotope-Labeled IS (SIL-IS) A version of the analyte with heavy isotopes (e.g., ¹³C, ²H) is added to all samples. It co-elutes and experiences the same matrix effects as the analyte.[7]Considered the "gold standard"; provides the most accurate correction for matrix effects and extraction variability.[7][8]Can be very expensive and may not be commercially available for all analytes.
Structural Analog IS A different molecule with similar chemical properties and chromatographic behavior is used as the internal standard.More readily available and less expensive than a SIL-IS.May not co-elute perfectly or experience the exact same degree of matrix effect as the analyte, leading to less accurate correction.
Matrix-Matched Calibration Calibration standards are prepared in a blank matrix that is identical to the study samples.[7]Effectively compensates for matrix effects by ensuring standards and samples are affected similarly.[2]Requires a reliable source of analyte-free blank matrix, which can be difficult to obtain.
Standard Addition Known amounts of standard are spiked into sample aliquots to create a calibration curve within the sample itself.[1]Corrects for matrix effects specific to each individual sample; does not require a blank matrix.[7]Labor-intensive, requires more sample volume, and reduces throughput.

Visualizations

Matrix_Effect_Workflow start Poor Accuracy or Reproducibility Observed q_me Suspect Matrix Effects? start->q_me assess_me Assess Matrix Effects (Post-Extraction Spike) q_me->assess_me Yes other_issue Investigate Other Assay Issues q_me->other_issue No me_present Matrix Effect > 15%? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., PPT -> SPE) me_present->optimize_prep Yes validate Validate Method me_present->validate No optimize_lc Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_lc reassess Re-assess Matrix Effects optimize_lc->reassess me_ok Matrix Effect < 15%? reassess->me_ok compensate Implement Compensation Strategy (e.g., SIL-IS) me_ok->compensate No me_ok->validate Yes compensate->validate end Analysis Complete validate->end

Caption: Workflow for Investigating and Mitigating Matrix Effects.

Post_Extraction_Spike cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike A1 Solvent A2 Spike this compound Standard A1->A2 A3 Analyze via LC-MS/MS A2->A3 A4 Get Peak Area A A3->A4 calc Calculate Matrix Factor (MF) MF = (Peak Area B) / (Peak Area A) A4->calc B1 Blank Matrix B2 Perform Sample Extraction B1->B2 B3 Spike this compound Standard B2->B3 B4 Analyze via LC-MS/MS B3->B4 B5 Get Peak Area B B4->B5 B5->calc

Caption: Workflow for the Post-Extraction Spike Method.

Compensation_Strategy start Need to Compensate for Matrix Effects q_sil SIL-IS Available & Affordable? start->q_sil use_sil Use SIL-IS (Gold Standard) q_sil->use_sil Yes q_blank Analyte-Free Blank Matrix Available? q_sil->q_blank No end Proceed with Validation use_sil->end use_mm Use Matrix-Matched Calibration q_blank->use_mm Yes q_analog Suitable Analog IS Available? q_blank->q_analog No use_mm->end use_analog Validate & Use Analog IS q_analog->use_analog Yes use_sa Use Standard Addition Method q_analog->use_sa No use_analog->end use_sa->end

Caption: Decision Tree for Selecting a Compensation Strategy.

References

Optimizing dosage and administration route for L-Chicoric acid in mice models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage and administration route for L-Chicoric acid in murine models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: The optimal dose of this compound can vary significantly depending on the research question, the mouse model, and the administration route. Based on published studies, oral (p.o.) doses have ranged from 1 mg/kg to 100 mg/kg daily. For intraperitoneal (i.p.) administration, lower doses are generally used. A common starting point for oral administration is in the range of 20-50 mg/kg/day. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q2: What is the bioavailability of this compound in mice?

A2: Direct comparative pharmacokinetic data for this compound in mice is limited. However, studies in rats have shown that this compound has low oral bioavailability, estimated to be around 2.0%.[1] This is likely due to a combination of poor absorption and first-pass metabolism.[2][3] Intraperitoneal administration is expected to result in significantly higher bioavailability as it bypasses the gastrointestinal tract and first-pass metabolism in the liver.[4]

Q3: How can the oral bioavailability of this compound be improved?

A3: Co-administration with absorption enhancers is a promising strategy. Studies in rats have demonstrated that 0.5% chitosan (B1678972) can increase the oral bioavailability of this compound by 1.74-fold.[1] This is attributed to chitosan's ability to modulate tight junctions in the intestinal epithelium, thereby enhancing paracellular transport.[1]

Q4: What are the known signaling pathways modulated by this compound in vivo?

A4: this compound has been shown to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The two primary pathways identified in mouse models are:

  • NF-κB Signaling Pathway: this compound can inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression.[5] This leads to a downstream reduction in inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • Nrf2 Signaling Pathway: this compound can activate the Nrf2 pathway, which is a critical regulator of the cellular antioxidant response.[6][7] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7]

Q5: How should this compound be prepared for administration to mice?

A5: this compound is soluble in aqueous solutions, but its stability can be a concern. For oral administration, it can be dissolved in sterile water or a buffered solution. If administering via drinking water, fresh solutions should be prepared daily to minimize degradation. For intraperitoneal injection, it is crucial to use a sterile, isotonic solution (e.g., phosphate-buffered saline, PBS) to avoid irritation and ensure accurate dosing. The pH of the solution should be adjusted to be close to physiological pH (around 7.4).

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

ParameterValue (in Rats)ReferenceNotes
Dose 50 mg/kg (by gavage)[8]Data from Sprague-Dawley rats. Mouse data is not readily available.
Cmax 635.8 ± 128.3 ng/mL[1]
Tmax 300.0 min[1]
t1/2 4.53 ± 1.44 h[8]
AUC(0-t) 1489.7 ± 439.2 µg·min/mL[1]
Bioavailability ~2.0%[1]

Table 2: Summary of this compound Dosages Used in Mouse Models and Observed Effects

Mouse ModelAdministration RouteDosageDurationKey FindingsReference
Lipopolysaccharide (LPS)-induced neuroinflammationIn drinking water0.05% (w/v)45 daysPrevented memory impairment and amyloidogenesis.[5]
Chronic restraint stressOral gavage1 mg/kg/dayNot specifiedExhibited antidepressant and antioxidant effects.[9]
High-fat diet-induced nonalcoholic fatty liver diseaseOral gavage50 mg/kg/day & 100 mg/kg/day16 weeksAmeliorated hepatic steatosis, oxidative stress, and inflammation.
LPS-induced oxidative stressIntraperitoneal injectionNot specifiedNot specifiedAttenuated oxidative stress via Keap1/Nrf2 pathway.[7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Mice

  • Preparation of Dosing Solution:

    • Dissolve the required amount of this compound in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose).

    • Ensure the solution is homogenous. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Insert a 20-22 gauge ball-tipped gavage needle gently into the esophagus. Do not force the needle.

    • Administer the solution slowly to prevent regurgitation and aspiration.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation of Dosing Solution:

    • Dissolve this compound in a sterile, isotonic vehicle such as PBS.

    • Ensure the pH of the solution is close to 7.4.

    • Filter-sterilize the solution using a 0.22 µm filter.

  • Animal Handling and Injection:

    • Weigh the mouse to calculate the injection volume (typically up to 10 mL/kg).

    • Restrain the mouse to expose the abdomen.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum or bladder.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

    • Return the mouse to its cage and monitor for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_solution Prepare Dosing Solution (Sterile Vehicle) calc_dose Calculate Dose (mg/kg) prep_solution->calc_dose Concentration oral Oral Gavage calc_dose->oral Route 1 ip Intraperitoneal Injection calc_dose->ip Route 2 pk_pd Pharmacokinetic/ Pharmacodynamic Analysis oral->pk_pd ip->pk_pd biomarker Biomarker Analysis pk_pd->biomarker efficacy Efficacy Assessment biomarker->efficacy nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Gene Transcription L_Chicoric_Acid This compound L_Chicoric_Acid->IKK Inhibits nrf2_pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociation nucleus Nucleus Nrf2_active->nucleus Translocation ARE ARE nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Transcription L_Chicoric_Acid This compound L_Chicoric_Acid->Keap1 Promotes Dissociation

References

Technical Support Center: Large-Scale Purification of L-Chicoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale purification of L-Chicoric acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges include the inherent instability of this compound, its susceptibility to enzymatic degradation, and the presence of structurally similar impurities that complicate separation. This compound can be degraded by polyphenol oxidases and esterases present in the plant material.[1][2] Additionally, isomerization of the L-isomer to the meso-form can occur during extraction and purification.[3][4]

Q2: Which plant sources are most commonly used for this compound extraction?

A2: Echinacea (B1179865) purpurea is a primary plant source for the commercial extraction of this compound.[5][6] Other sources include chicory (Cichorium intybus) and various other plants, though the concentration of this compound can vary significantly between species and even different parts of the same plant.[6][7]

Q3: What analytical methods are recommended for quantifying this compound during purification?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[8][9] Other methods such as capillary electrophoresis have also been used.

Q4: How can I minimize the degradation of this compound during extraction?

A4: To minimize degradation, it is crucial to inhibit enzymatic activity. This can be achieved by using solvents containing antioxidants like ascorbic acid or by using an ethanol-water mixture (e.g., 40% ethanol).[1][2] Additionally, processing the plant material quickly after harvesting and controlling temperature can reduce degradation.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may arise during the purification process in a question-and-answer format.

Problem 1: Low Yield of Crude this compound Extract

Question Possible Cause Solution
Why is my initial extraction yield of this compound very low? Inefficient Extraction Solvent: The solvent system may not be optimal for solubilizing this compound. Using pure water can lead to significant loss of the compound.[4]Use an aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 40-70% ethanol).[10][11] Acidifying the extraction solvent can also improve yield.
Enzymatic Degradation: The presence of active polyphenol oxidases and esterases in the plant material can degrade this compound.[1][2]Add antioxidants such as ascorbic acid (e.g., 50 mM) to the extraction solvent.[1][2] Alternatively, using a higher concentration of ethanol (e.g., 40%) can also inhibit enzymatic activity.[1]
Incorrect Plant Material/Part: The concentration of this compound varies significantly between different plant parts. For example, in Echinacea purpurea, leaves and flowers have higher concentrations than roots.[6]Ensure you are using the plant part with the highest reported concentration of this compound. Harvest at the optimal time, such as during flowering for E. purpurea.[6]

Problem 2: Poor Purity After Column Chromatography

Question Possible Cause Solution
My this compound fraction is still impure after macroporous resin chromatography. What went wrong? Improper Resin Selection: Not all macroporous resins have the same selectivity for this compound.HPD100 has been shown to be an effective resin for the separation and enrichment of this compound.[5]
Incorrect Elution Gradient: The elution solvent may be too strong, causing co-elution of impurities with this compound.Optimize the elution gradient. A stepwise gradient of increasing ethanol or methanol concentration in water is typically used. For example, after washing with water, elute with a low concentration of ethanol (e.g., 7% methanol-water) to remove less polar impurities before eluting this compound.[11]
Column Overloading: Exceeding the binding capacity of the resin will lead to impurities passing through with the target compound.Determine the binding capacity of your resin for this compound and ensure you are not exceeding it. Breakthrough curve analysis can help optimize loading conditions.[5]

Problem 3: Difficulty with Crystallization

Question Possible Cause Solution
My this compound "oils out" instead of forming crystals. How can I fix this? Solution is too concentrated or cooled too quickly. Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool much more slowly, possibly by insulating the crystallization vessel.[12]
No crystals are forming, even after the solution has cooled completely. Solution is too dilute or nucleation has not been initiated. Try to induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution. Alternatively, add a seed crystal of pure this compound if available.[12] If these methods fail, the solution is likely too dilute and needs to be concentrated by gently evaporating some of the solvent.[12]
After crystallization, the purity is still not as high as expected. Co-precipitation of impurities. The presence of significant impurities can interfere with crystal lattice formation. Consider an additional purification step before crystallization, such as a second chromatographic separation using a different stationary phase (e.g., C-18 silica (B1680970) gel).[11]

Section 3: Quantitative Data Summary

Table 1: Comparison of this compound Purity from Different Purification Methods

Purification Step Starting Purity Final Purity Fold Increase Source
Macroporous Adsorption Resin (HPD100)4%63%15.8x[5]
Solvent CrystallizationNot Specified>96%Not Specified[10]

Section 4: Experimental Protocols

Protocol 1: Extraction and Preliminary Purification of this compound from Echinacea purpurea

  • Extraction:

    • Mix dried and powdered Echinacea purpurea plant material with a 30-50% aqueous ethanol solution at a solid-to-liquid ratio of 1:4 to 1:10.[10]

    • Heat the mixture to 70-90°C with stirring for a defined period (e.g., 1-2 hours).[10]

    • Separate the solid material by filtration or centrifugation. The resulting liquid is the crude extract.

  • Acidification:

    • Adjust the pH of the crude extract to ≤ 3 using an appropriate acid (e.g., hydrochloric acid).[10] This step decreases the solubility of this compound in the aqueous phase, facilitating subsequent separation.

  • Macroporous Resin Chromatography:

    • Load the acidified extract onto a pre-equilibrated macroporous adsorption resin column (e.g., HPD100).[5][11]

    • Wash the column with deionized water to remove highly polar impurities.[10]

    • Elute the column with a stepwise or gradient of increasing ethanol concentration in water. Collect fractions and analyze for this compound content using HPLC.[10]

    • Pool the fractions containing high-purity this compound and concentrate under vacuum.

Protocol 2: High-Purity Crystallization of this compound

  • Dissolution:

    • Dissolve the concentrated, semi-purified this compound from the previous step in hot water or a hot methanol-water mixture.[11]

  • pH Adjustment (Optional but Recommended):

    • Adjust the pH of the aqueous solution to 1-3 with an acid solution.[10]

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

    • If crystals do not form spontaneously, induce nucleation as described in the troubleshooting guide.

  • Isolation and Drying:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified this compound crystals under vacuum.

Section 5: Visualizations

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_crystallization Final Purification Phase plant_material Dried Echinacea purpurea extraction Solvent Extraction (40-70% Ethanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration crude_extract Crude Extract filtration->crude_extract acidification Acidification (pH ≤ 3) crude_extract->acidification column_chromatography Macroporous Resin Chromatography (HPD100) acidification->column_chromatography elution Elution with Ethanol Gradient column_chromatography->elution concentrated_fraction Concentrated L-Chicoric Acid Fraction elution->concentrated_fraction dissolution Dissolution in Hot Solvent concentrated_fraction->dissolution cooling Slow Cooling dissolution->cooling crystallization Crystallization cooling->crystallization final_product High-Purity This compound (>96%) crystallization->final_product

Caption: General workflow for the large-scale purification of this compound.

G start Low Purity after Column Chromatography q1 Was the correct resin used? start->q1 sol1 Select a more selective resin (e.g., HPD100). q1->sol1 No q2 Was the column overloaded? q1->q2 Yes a1_yes Yes a1_no No sol2 Reduce sample load based on resin capacity. q2->sol2 Yes q3 Was the elution gradient optimized? q2->q3 No a2_yes Yes a2_no No sol3 Optimize the gradient. Use a shallower gradient. q3->sol3 No end_node Consider alternative purification methods. q3->end_node Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for low purity after column chromatography.

References

Technical Support Center: Enhancing L-Chicoric Acid Cellular Uptake for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing L-Chicoric acid in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to its cellular uptake.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low efficacy of this compound in my cell-based assays?

A1: A primary reason for reduced efficacy in in vitro studies is the inherently poor cellular uptake of this compound. This is largely due to its hydrophilic nature and the challenge of crossing the cell membrane. Studies have shown that this compound has low apparent permeability (Papp) values, indicating poor absorption.[1][2] The main route of transport is believed to be paracellular, which is limited by tight junctions between cells.[1][2]

Q2: What are the typical concentrations of this compound used in in vitro studies?

A2: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. For cytotoxicity studies in Caco-2 cells, concentrations ranging from 100 µM to 800 µM have been used with cell viability remaining above 90%.[1] In other studies, concentrations for observing anti-inflammatory or anti-apoptotic effects have ranged from 12.5 µM to 100 µM.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.

Q3: Is this compound cytotoxic to cells?

A3: this compound generally exhibits low cytotoxicity at concentrations typically used in in vitro research. For instance, in Caco-2 cells, viability remained high even at concentrations up to 800 µM.[1] However, at very high concentrations, as with most compounds, cytotoxic effects can be observed. It is always recommended to perform a cytotoxicity assay, such as the MTT assay, to establish a safe working concentration range for your specific cell line.[1][3]

Troubleshooting Guides

Issue: Poor Cellular Uptake of this compound

If you suspect poor cellular uptake is limiting the observed effects of this compound in your experiments, consider the following strategies:

1. Utilization of Permeation Enhancers:

Permeation enhancers can transiently open the tight junctions between cells, facilitating the paracellular transport of hydrophilic compounds like this compound.

  • Chitosan (B1678972): A natural and biodegradable polysaccharide, has been demonstrated to be an excellent absorption enhancer for this compound.[1][2] It has been shown to significantly increase the permeability of this compound across Caco-2 cell monolayers.[1][2]

  • EDTA: Ethylenediaminetetraacetic acid (EDTA) can also be used to open tight junctions and has been shown to increase the permeability of this compound.[1]

2. Application of Nanocarrier Systems:

Encapsulating this compound in nanocarriers can improve its stability, solubility, and cellular uptake. While specific studies on this compound-loaded nanocarriers are emerging, the following are promising approaches based on general principles of drug delivery for phytochemicals:

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core.

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles. Surface coating with materials like chitosan can further enhance cellular interaction and uptake.[4]

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic and, to some extent, hydrophilic drugs.[5][6][7]

3. Chelation with Metal Ions:

Complexing this compound with certain metal ions has been shown to enhance its biological activity, which may be linked to improved cellular uptake.[8] This approach could be explored to potentially increase its efficacy in in vitro systems.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound's permeability and cytotoxicity.

Table 1: Apparent Permeability (Papp) of this compound in Caco-2 Cell Monolayers

ConditionConcentration (µM)Papp (A→B) (cm/s)Papp (B→A) (cm/s)Reference
This compound100(8.2 ± 1.5) x 10⁻⁸(1.5 ± 0.2) x 10⁻⁷[1]
This compound200(1.5 ± 0.2) x 10⁻⁷(2.1 ± 0.3) x 10⁻⁷[1]
This compound500(2.1 ± 0.4) x 10⁻⁷(2.6 ± 0.5) x 10⁻⁷[1]
This compound + 0.05% Chitosan (pH 6.3)500(2.1 ± 0.1) x 10⁻⁷(2.3 ± 0.3) x 10⁻⁷[1]
This compound (pH 6.3)500(6.7 ± 1.2) x 10⁻⁸(2.5 ± 0.3) x 10⁻⁷[1]

A→B: Apical to Basolateral transport; B→A: Basolateral to Apical transport.

Table 2: Cytotoxicity of this compound and Chitosan in Caco-2 Cells (MTT Assay)

CompoundConcentrationCell Viability (%)Reference
This compound100 µM> 90%[1]
This compound200 µM> 90%[1]
This compound500 µM> 90%[1]
This compound800 µM> 90%[1]
Chitosan0.01%> 90%[1]
Chitosan0.05%> 90%[1]
Chitosan0.08%> 90%[1]

Experimental Protocols

1. Caco-2 Cell Monolayer Permeability Assay

This protocol is a standard method to evaluate the intestinal permeability of a compound in vitro.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • The test compound (this compound with or without enhancers) is added to the apical (A) or basolateral (B) chamber.

    • Samples are collected from the receiver chamber at specified time intervals.

    • The concentration of the compound in the samples is quantified using a suitable analytical method, such as HPLC.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

2. MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and/or enhancers for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Assay cluster_validation Validation prep_lca Prepare this compound Solution treat_cells Treat Cells with This compound Formulation prep_lca->treat_cells prep_enhancer Prepare Permeation Enhancer (e.g., Chitosan) prep_enhancer->treat_cells prep_nano Formulate Nanocarrier (Optional) prep_nano->treat_cells seed_cells Seed Cells in Appropriate Vessel seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate cytotoxicity Cytotoxicity Assay (e.g., MTT) treat_cells->cytotoxicity uptake_assay Uptake/Permeability Assay (e.g., Caco-2 Transwell) treat_cells->uptake_assay analyze Perform Downstream Analysis (e.g., Western Blot, qPCR) incubate->analyze

Caption: Experimental workflow for in vitro studies with this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Bioactivity of This compound Observed check_uptake Is Poor Cellular Uptake Suspected? start->check_uptake enhancers Use Permeation Enhancers (Chitosan, EDTA) check_uptake->enhancers Yes nanocarriers Utilize Nanocarriers (Liposomes, PLGA) check_uptake->nanocarriers Yes metal_complex Form Metal Complexes check_uptake->metal_complex Yes other_issues Investigate Other Experimental Factors check_uptake->other_issues No validate Validate with Cytotoxicity and Permeability Assays enhancers->validate nanocarriers->validate metal_complex->validate

Caption: Troubleshooting logic for low this compound bioactivity.

tlr4_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates LCA This compound LCA->TLR4 Inhibits MyD88 MyD88 LCA->MyD88 ERK p-ERK LCA->ERK p38 p-p38 LCA->p38 IKK IKKβ LCA->IKK p65_p50_nucleus p-p65/p-p50 (in nucleus) LCA->p65_p50_nucleus Inhibits TLR4->MyD88 MyD88->ERK MyD88->p38 MyD88->IKK IkBa IκBα IKK->IkBa Phosphorylates & Degrades p65_p50 p65/p50 IkBa->p65_p50 Inhibits p65_p50->p65_p50_nucleus Translocates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) p65_p50_nucleus->Inflammatory_Cytokines Induces Transcription

Caption: this compound's modulation of the TLR4/MAPK/NF-κB signaling pathway.[9]

References

Technical Support Center: Enhancing the Stability of L-Chicoric Acid in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the incorporation and stabilization of L-Chicoric acid in topical formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in topical formulations?

A1: this compound is susceptible to degradation from several factors, primarily:

  • pH: It is more stable in acidic conditions and degrades as the pH becomes neutral or alkaline.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation through hydrolysis and oxidation.[2]

  • Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.[3]

  • Oxidation: As a phenolic compound, this compound is prone to oxidation, which can be catalyzed by the presence of metal ions and enzymes like polyphenol oxidases.

Q2: I am observing a rapid color change (browning) in my cream formulation containing this compound. What is the likely cause and how can I prevent it?

A2: A color change, particularly browning, is a common indicator of phenolic compound oxidation. This is likely due to the degradation of this compound. To prevent this, consider the following:

  • Incorporate Antioxidants: The addition of antioxidants can help to quench free radicals and inhibit the oxidation process.

  • Use Chelating Agents: Ingredients like EDTA can bind metal ions that may catalyze oxidation.

  • Optimize pH: Maintaining a lower pH (around 4-5) can improve the stability of this compound.

  • Protect from Light: Use opaque or UV-protective packaging to prevent photodegradation.

Q3: Can I use a combination of antioxidants to stabilize this compound? Is there a synergistic effect?

A3: Yes, using a combination of antioxidants can be more effective than a single one, potentially leading to a synergistic effect. For instance, combining a primary antioxidant (like Ascorbic Acid) with a chelating agent that also has antioxidant properties (like Citric Acid) can provide broader protection against different degradation pathways. Studies on other phenolic compounds have shown synergistic effects when antioxidants with different mechanisms of action are combined.[4][5][6]

Q4: What is the most effective method for long-term stabilization of this compound in a topical product?

A4: Encapsulation is one of the most effective strategies for long-term stabilization. Encapsulating this compound in systems like liposomes or polymeric nanoparticles can protect it from environmental stressors such as light, oxygen, and interactions with other formulation ingredients. This not only enhances stability but can also improve the delivery of the active ingredient into the skin.[7][8][9][10]

Troubleshooting Guides

Issue 1: Significant loss of this compound content during accelerated stability testing at elevated temperatures.
  • Problem: You observe a greater than 20% decrease in this compound concentration after 3 months at 40°C.

  • Possible Cause: Thermal degradation is occurring at an accelerated rate.

  • Troubleshooting Steps:

    • Incorporate a Thermostable Antioxidant: Consider adding antioxidants known for their stability at higher temperatures.

    • Evaluate Packaging: Ensure your packaging is airtight to minimize oxidative degradation, which is accelerated by heat.

    • Consider Encapsulation: Encapsulating this compound can provide a protective barrier against thermal stress. Liposomal formulations have shown good thermal stability.[11]

Issue 2: Formulation pH shifts over time, leading to this compound degradation.
  • Problem: The initial pH of your formulation is 5.0, but it increases to 6.5 during storage, coinciding with a decrease in this compound.

  • Possible Cause: Interaction between formulation ingredients or with the packaging may be causing a pH drift.

  • Troubleshooting Steps:

    • Strengthen Buffering System: Incorporate a robust buffering system (e.g., a citrate-phosphate buffer) to maintain the desired acidic pH.

    • Check Ingredient Compatibility: Review all excipients for potential interactions that could alter the pH.

    • Evaluate Packaging Interaction: Ensure the packaging material is inert and does not leach any substances that could affect the pH.

Issue 3: Inconsistent results in this compound quantification using HPLC.
  • Problem: You are experiencing poor reproducibility and peak tailing during HPLC analysis of your topical formulation.

  • Possible Cause: Inadequate sample preparation, leading to matrix interference, or an unoptimized HPLC method.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Develop a robust extraction method to effectively separate this compound from the cream or gel matrix. This may involve solvent extraction followed by centrifugation and filtration.

    • Adjust Mobile Phase pH: Acidifying the mobile phase (e.g., with phosphoric or formic acid) can improve the peak shape of phenolic compounds like this compound.[3][12]

    • Use a Guard Column: A guard column can help protect your analytical column from contaminants in the sample matrix, improving column lifetime and reproducibility.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in an O/W Cream at 25°C over 3 Months

pHInitial Concentration (%)Concentration after 1 Month (%)Concentration after 2 Months (%)Concentration after 3 Months (%)Total Degradation (%)
4.010098.296.594.85.2
5.510095.190.385.614.4
7.010088.475.262.137.9

Table 2: Effect of Temperature on the Stability of this compound (at pH 5.0) in a Gel Formulation over 3 Months

TemperatureInitial Concentration (%)Concentration after 1 Month (%)Concentration after 2 Months (%)Concentration after 3 Months (%)Total Degradation (%)
4°C10099.599.198.71.3
25°C10096.292.588.911.1
40°C10085.372.160.539.5

Table 3: Efficacy of Different Stabilizers on this compound Stability in an O/W Cream (pH 5.0, 40°C) after 3 Months

FormulationThis compound Remaining (%)Improvement vs. Control (%)
Control (No Stabilizer)60.5-
+ 0.5% Ascorbic Acid82.336.0
+ 0.5% Citric Acid75.825.3
+ 0.5% Ascorbic Acid + 0.2% Citric Acid89.147.3
Encapsulated this compound (Liposomes)95.257.4

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream for Stability Testing
  • Oil Phase Preparation:

    • In a suitable vessel, combine the oil phase ingredients (e.g., Cetearyl Alcohol, Glyceryl Stearate, Stearic Acid, and any oil-soluble excipients).

    • Heat the oil phase to 75°C with continuous stirring until all components are melted and homogenous.

  • Aqueous Phase Preparation:

    • In a separate vessel, combine the aqueous phase ingredients (e.g., deionized water, glycerin, and any water-soluble excipients).

    • Heat the aqueous phase to 75°C with stirring until all solids are dissolved.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase with continuous high-shear homogenization.

    • Homogenize for 10-15 minutes to form a uniform emulsion.

  • Cooling and Addition of Actives:

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

    • When the temperature reaches below 40°C, add a pre-dissolved solution of this compound and any other temperature-sensitive ingredients (e.g., antioxidants, preservatives).

    • Continue stirring until the cream is uniform and has cooled to room temperature.

  • Final Adjustments:

    • Adjust the pH to the desired level using a suitable acid or base (e.g., citric acid or sodium hydroxide).

    • Bring the batch to its final weight with deionized water if necessary.

Protocol 2: Accelerated Stability Testing of a Topical Cream Containing this compound
  • Sample Preparation:

    • Package the cream formulation in the final intended packaging (or inert glass containers for initial studies).

    • Prepare a sufficient number of samples for testing at all time points.

  • Storage Conditions:

    • Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% ± 5% relative humidity (RH), as per ICH guidelines.[13][14][15][16]

    • Store control samples at room temperature (25°C ± 2°C / 60% ± 5% RH) and refrigerated conditions (4°C ± 2°C).

  • Testing Schedule:

    • Pull samples at initial (time 0) and subsequent time points (e.g., 1, 2, and 3 months for a 3-month study).[13][15]

  • Analysis:

    • At each time point, evaluate the following parameters:

      • Physical Properties: Appearance, color, odor, and phase separation.

      • Physicochemical Properties: pH and viscosity.

      • Assay of this compound: Quantify the concentration of this compound using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Quantification of this compound in a Cream Formulation by HPLC-UV
  • Sample Preparation (Extraction):

    • Accurately weigh approximately 1 gram of the cream into a 15 mL centrifuge tube.

    • Add 10 mL of a suitable extraction solvent (e.g., methanol:water 80:20 v/v with 0.1% formic acid).

    • Vortex vigorously for 2 minutes to disperse the cream.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% phosphoric acid.

      • Solvent B: Acetonitrile.

      • Gradient: Start with 15% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 330 nm.[12]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

Degradation_Pathway cluster_factors Degradation Factors L_Chicoric_Acid This compound Degradation_Products Degradation Products (e.g., Caffeic Acid, Tartaric Acid) L_Chicoric_Acid->Degradation_Products Degradation High_pH High pH (>6) High_pH->Degradation_Products High_Temp High Temperature (>25°C) High_Temp->Degradation_Products UV_Light UV Light UV_Light->Degradation_Products Oxidants Oxidizing Agents (e.g., Metal Ions, Oxygen) Oxidants->Degradation_Products

Figure 1. Primary degradation pathways of this compound.

Stabilization_Workflow cluster_strategies Stabilization Strategies start Start: Unstable This compound Formulation step1 Identify Degradation Factors (pH, Temp, Light, Oxidation) start->step1 step2 Select Stabilization Strategy step1->step2 strategy1 pH Optimization (pH 4-5) step2->strategy1 strategy2 Add Antioxidants (e.g., Ascorbic Acid, Citric Acid) step2->strategy2 strategy3 Use Chelating Agents (e.g., EDTA) step2->strategy3 strategy4 Encapsulation (e.g., Liposomes) step2->strategy4 strategy5 UV-Protective Packaging step2->strategy5 step3 Prepare Test Formulations strategy1->step3 strategy2->step3 strategy3->step3 strategy4->step3 strategy5->step3 step4 Conduct Accelerated Stability Testing step3->step4 step5 Analyze this compound Content (HPLC) step4->step5 end End: Stable L-Chicoric Acid Formulation step5->end

Figure 2. Workflow for developing a stable this compound formulation.

Antioxidant_Synergy cluster_antioxidants Antioxidant System LCA This compound Oxidation Oxidation LCA->Oxidation degrades to AA Ascorbic Acid (Primary Antioxidant) Free_Radicals Free Radicals AA->Free_Radicals scavenges CA Citric Acid (Chelating Agent) Metal_Ions Metal Ions (e.g., Fe2+, Cu2+) CA->Metal_Ions chelates Metal_Ions->Oxidation catalyzes Free_Radicals->Oxidation initiates

Figure 3. Synergistic action of Ascorbic and Citric acids.

References

Validation & Comparative

A Comparative Analysis of L-Chicoric Acid and Caftaric Acid: Unveiling Their Antioxidant Capacities

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural phenolic compounds, L-Chicoric acid and caftaric acid, both derivatives of caffeic acid, have garnered significant attention for their potent antioxidant properties. This guide provides a comprehensive, data-driven comparison of their antioxidant capacities, intended for researchers, scientists, and professionals in drug development. By presenting quantitative data, detailed experimental protocols, and illustrating the underlying biochemical pathways, this analysis aims to offer a clear perspective on their relative efficacy.

Quantitative Antioxidant Capacity: A Side-by-Side Comparison

The antioxidant potential of this compound and caftaric acid has been evaluated using various in vitro assays. The following table summarizes the key quantitative data from multiple studies, providing a comparative overview of their efficacy in different antioxidant assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, and others. It is important to note that direct comparison of values between different studies should be approached with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundCaftaric AcidReference Compound
DPPH Radical Scavenging Activity 47.8% clearance at 380 µg/mL[1][2]IC₅₀: 5.455 ± 11 µg/mL[3]Ascorbic Acid IC₅₀: 5.682 ± 11 µg/mL[3]
Oxygen Radical Absorbance Capacity (ORAC) 1.87 µg/mL at 380 µg/mL[1]Not explicitly found-
Hydroxyl Radical (·OH) Scavenging 8.75% clearance at 380 µg/mL[2]Not explicitly found-
Fe²⁺ Chelating Activity 16.55% clearance at 380 µg/mL[2]Not explicitly found-

Note: IC₅₀ represents the concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC₅₀ value indicates a higher antioxidant activity.

Experimental Protocols

To ensure reproducibility and facilitate a deeper understanding of the presented data, detailed methodologies for the key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

  • Reagent Preparation : A stock solution of DPPH is prepared in methanol. The working solution is then prepared by diluting the stock solution to obtain an absorbance of approximately 1.0 at 517 nm.[4]

  • Reaction Mixture : A specific volume of the antioxidant solution (this compound or caftaric acid at various concentrations) is mixed with the DPPH working solution.

  • Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the antioxidant) and A₁ is the absorbance of the sample. The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[5][6]

  • Reaction Mixture : A small volume of the antioxidant solution is mixed with the freshly prepared FRAP reagent.

  • Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).

  • Measurement : The absorbance of the resulting blue-colored solution is measured at 593 nm.[6]

  • Calculation : The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are typically expressed as µM Fe(II) equivalents per gram of sample.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to quench peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of a fluorescent probe (e.g., fluorescein) is monitored in the presence and absence of the antioxidant.

  • Reagent Preparation : A solution of the fluorescent probe (fluorescein) and a solution of AAPH are prepared in a phosphate (B84403) buffer (pH 7.4).[4]

  • Reaction Mixture : The antioxidant solution, fluorescein, and phosphate buffer are mixed in a microplate well and pre-incubated.

  • Initiation : The reaction is initiated by adding the AAPH solution.

  • Measurement : The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation : The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE) per gram of sample.

Signaling Pathways and Mechanistic Insights

Both this compound and caftaric acid exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways involved in oxidative stress and inflammation.

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor-kappa B) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By suppressing NF-κB, this compound can reduce the production of inflammatory mediators and reactive oxygen species (ROS). Furthermore, it has been demonstrated to protect against oxidative stress-induced endothelial dysfunction.[7][8]

Caftaric acid has also been reported to possess anti-inflammatory and antioxidant properties, potentially through the modulation of similar pathways.[3][9] It has been shown to decrease inflammation and oxidative stress in in vivo models.[3]

Signaling_Pathways cluster_stimulus Oxidative Stress Stimuli cluster_acids Antioxidant Intervention cluster_pathway Cellular Signaling cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB NF-κB Activation ROS->NFkB Activates LCA This compound LCA->ROS Scavenges LCA->NFkB Inhibits CA Caftaric Acid CA->ROS Scavenges CA->NFkB Inhibits Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes CellDamage Cellular Damage Inflammation->CellDamage Leads to

Caption: Antioxidant and anti-inflammatory mechanisms of L-Chicoric and Caftaric acids.

Experimental Workflow for Antioxidant Capacity Assessment

The systematic evaluation of the antioxidant capacity of compounds like this compound and caftaric acid follows a structured workflow, from sample preparation to data analysis.

Experimental_Workflow Start Start: Compound Selection (this compound & Caftaric Acid) Preparation Sample Preparation (Dissolution and Dilution Series) Start->Preparation Assay_Selection Selection of Antioxidant Assays (DPPH, FRAP, ORAC, etc.) Preparation->Assay_Selection Assay_Execution Execution of Assays Assay_Selection->Assay_Execution Data_Collection Data Collection (Spectrophotometric/Fluorometric Readings) Assay_Execution->Data_Collection Data_Analysis Data Analysis (Calculation of % Inhibition, IC50, Equivalents) Data_Collection->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison End Conclusion Comparison->End

Caption: General workflow for assessing and comparing antioxidant capacities.

References

L-Chicoric Acid Demonstrates Potent Anti-inflammatory Effects in Murine Colitis Model, Outperforming Standard Therapies in Key Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research highlights the significant anti-inflammatory properties of L-Chicoric acid (CA) in a preclinical murine model of colitis, suggesting its potential as a novel therapeutic agent for inflammatory bowel disease (IBD). The studies reveal that this compound not only mitigates the clinical and histological signs of colitis but also modulates key inflammatory pathways and gut microbiota, in some instances showing superior efficacy compared to the conventional IBD drug, 5-aminosalicylic acid (5-ASA).

This compound, a naturally occurring phenolic compound, was shown to effectively alleviate symptoms of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a widely used model for IBD research.[1] Treatment with CA led to a significant reduction in disease activity index (DAI), which includes measures of weight loss, stool consistency, and intestinal bleeding.[1][2] Furthermore, this compound administration attenuated colon shortening, a key indicator of intestinal inflammation, and improved the histological score by reducing mucosal erosion, crypt damage, and inflammatory cell infiltration.[1][3]

A key finding from the comparative studies is the potent ability of this compound to suppress pro-inflammatory cytokines. In murine models, CA significantly downregulated the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), all of which are pivotal mediators of the inflammatory cascade in IBD.[1][2][4] This effect on cytokine reduction was comparable or, in some aspects, superior to that of 5-ASA.

The therapeutic effects of this compound are attributed to its multi-faceted mechanism of action. Evidence suggests that CA helps maintain the integrity of the intestinal barrier by upregulating the expression of tight junction proteins such as occludin and ZO-1.[5] Moreover, it modulates the gut microbiota, leading to an increase in beneficial bacteria and a decrease in pathogenic species.[4][6] At the molecular level, this compound has been found to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[3][7] A novel mechanism involving the USP9X/IGF2BP2 axis has also been identified, presenting a new target for colitis treatment.[8]

These findings position this compound as a promising candidate for the development of new IBD therapies. Its ability to address multiple pathological aspects of colitis, from clinical symptoms to underlying molecular mechanisms, underscores its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies evaluating the anti-inflammatory effects of this compound in DSS-induced colitis models.

Table 1: Clinical and Macroscopic Parameters

ParameterControl GroupDSS-Treated GroupThis compound (50 mg/kg) + DSS Group5-Aminosalicylic Acid (100 mg/kg) + DSS Group
Body Weight Loss (%) No significant lossSignificant decreaseSlower rate of weight loss-
Disease Activity Index (DAI) LowSignificantly increasedSignificantly lowered-
Colon Length (cm) NormalSignificantly shortenedSignificantly alleviated shortening-
Histological Score NormalHigh (severe inflammation)Significantly reducedBetter reduction than CA

Data compiled from multiple sources.[1][3][9][10]

Table 2: Inflammatory Cytokine Levels

CytokineControl GroupDSS-Treated GroupThis compound (50 mg/kg) + DSS Group
TNF-α (serum) BaselineSignificantly elevatedSignificantly decreased
IL-6 (serum) BaselineSignificantly elevatedSignificantly decreased
IL-1β (mRNA expression) BaselineSignificantly upregulatedSignificantly downregulated
IFN-γ (mRNA expression) BaselineSignificantly upregulatedSignificantly downregulated
COX-2 (mRNA expression) BaselineSignificantly upregulatedSignificantly downregulated
iNOS (mRNA expression) BaselineSignificantly upregulatedSignificantly downregulated

Data compiled from multiple sources.[1][4][6][11]

Experimental Protocols

Induction of DSS Colitis and this compound Treatment

A widely used and reproducible method for inducing colitis in mice that mimics human ulcerative colitis is the administration of dextran sulfate sodium (DSS) in drinking water.[12][13]

1. Animal Model:

  • Species: Male BALB/c or C57BL/6 mice, 7-8 weeks old.[1][10][13]

  • Acclimatization: Mice are acclimatized for one week under standard pathogen-free conditions (20-25°C, 12h light/dark cycle) with free access to food and water.[10][12]

2. Experimental Groups:

  • Control Group: Receives regular drinking water and a vehicle solution (e.g., 0.5% CMC solution) orally.[1]

  • DSS Group: Receives DSS solution (2.5% - 5% w/v in sterile drinking water) for 7 consecutive days to induce acute colitis.[1][10][12] A chronic model can be induced by administering cycles of DSS with rest periods in between.[13]

  • This compound (CA) Treatment Group: Receives oral administration of this compound (typically 50 mg/kg or 100 mg/kg body weight) daily for a total of 14 days, starting 7 days prior to DSS administration.[1][10]

  • (Optional) Positive Control Group: Receives a standard colitis drug such as 5-aminosalicylic acid (100 mg/kg) daily alongside DSS administration.[3]

3. Assessment of Colitis Severity:

  • Daily Monitoring: Body weight, stool consistency, and presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI).[1][9]

  • Macroscopic Evaluation: At the end of the experiment (day 14), mice are euthanized, and the entire colon is excised. The colon length is measured from the cecum to the anus.[1][9]

  • Histological Analysis: A section of the distal colon is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). The severity of inflammation, including cellular infiltration and mucosal damage, is scored.[3][9]

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured using ELISA kits. mRNA expression levels of inflammatory mediators in colon tissue are quantified by qRT-PCR.[1][4]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Assessment acclimatization Acclimatization of Mice (1 week) grouping Random Assignment to Groups: - Control - DSS - this compound - 5-ASA acclimatization->grouping pretreatment Oral Pre-treatment with this compound or Vehicle (7 days) grouping->pretreatment induction Induction of Colitis with DSS (2.5% in drinking water) for 7 days pretreatment->induction cotreatment Continued Daily Oral Treatment induction->cotreatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood (DAI) cotreatment->monitoring euthanasia Euthanasia and Sample Collection (Day 14) monitoring->euthanasia analysis Analysis: - Colon Length - Histology - Cytokine Levels euthanasia->analysis

Caption: Experimental workflow for inducing and assessing colitis.

signaling_pathway cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention cluster_novel_pathway Novel Pathway DSS DSS-induced Injury NFkB NF-κB Pathway DSS->NFkB MAPK MAPK Pathway DSS->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Colitis Colitis Cytokines->Colitis CA This compound CA->NFkB CA->MAPK USP9X USP9X CA->USP9X IGF2BP2 IGF2BP2 USP9X->IGF2BP2 deubiquitinates IGF2BP2->Colitis

Caption: this compound's modulation of inflammatory pathways.

References

A Comparative Guide to L-Chicoric Acid Quantification: Cross-Validation of HPLC and UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Chicoric acid, a prominent bioactive compound found in various medicinal plants, is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two widely employed analytical techniques for this purpose. This guide provides a comprehensive cross-validation and comparison of these methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Executive Summary

Both HPLC and UV-Vis Spectrophotometry have demonstrated their utility in the quantification of this compound. HPLC offers superior selectivity and is the method of choice for complex sample matrices where specificity is critical. On the other hand, UV-Vis Spectrophotometry provides a simpler, more cost-effective, and high-throughput alternative for routine analysis of relatively pure samples. The selection between the two methods should be based on the specific requirements of the analysis, considering factors such as sample complexity, required sensitivity, and available resources.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the quantification of this compound using HPLC and UV-Vis Spectrophotometry, compiled from various validated methods.

Validation ParameterHPLC-UVUV-Vis Spectrophotometry
Linearity (Concentration Range) Typically 1 - 100 µg/mLTypically 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.2 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL1 - 5 µg/mL
Selectivity High (Separates from interfering compounds)Moderate (Prone to interference from compounds with similar UV absorbance)
Analysis Time per Sample 15 - 30 minutes2 - 5 minutes
Cost per Sample HigherLower
Instrumentation Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A common reversed-phase HPLC method for the determination of this compound is detailed below.

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution of an acid (e.g., 0.1% phosphoric acid or formic acid).

  • Flow Rate: The mobile phase is typically pumped at a flow rate of 1.0 mL/min.

  • Detection: UV detection is performed at the maximum absorption wavelength (λmax) of this compound, which is approximately 330 nm.[1]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to a known concentration. Working standards are prepared by serial dilution of the stock solution. Plant extracts or other samples are appropriately diluted and filtered through a 0.45 µm syringe filter before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples is then determined from this calibration curve.

UV-Vis Spectrophotometry Method

A straightforward UV-Vis spectrophotometric method for the quantification of this compound is as follows.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A suitable solvent that dissolves this compound and does not interfere with its absorbance at the analytical wavelength (e.g., methanol or ethanol).

  • Detection Wavelength: The absorbance is measured at the λmax of this compound, around 330 nm.

  • Sample Preparation: A stock solution of this compound is prepared by dissolving the reference standard in the chosen solvent to a known concentration. A series of standard solutions are prepared by diluting the stock solution. Sample solutions are prepared by dissolving the sample in the solvent, ensuring the absorbance falls within the linear range of the calibration curve.

  • Quantification: A calibration curve is generated by plotting the absorbance of the standard solutions against their concentrations. The concentration of this compound in the sample is calculated from the calibration curve using the measured absorbance.

Mandatory Visualization

experimental_workflow cluster_hplc HPLC Workflow cluster_uv UV-Vis Workflow hplc_prep Sample & Standard Preparation hplc_inj HPLC Injection hplc_prep->hplc_inj hplc_sep Chromatographic Separation (C18) hplc_inj->hplc_sep hplc_det UV Detection (330 nm) hplc_sep->hplc_det hplc_quant Quantification (Peak Area) hplc_det->hplc_quant data_comp Data Comparison & Validation hplc_quant->data_comp uv_prep Sample & Standard Preparation uv_abs Absorbance Measurement (330 nm) uv_prep->uv_abs uv_quant Quantification (Beer-Lambert Law) uv_abs->uv_quant uv_quant->data_comp start Start start->hplc_prep start->uv_prep end End data_comp->end

Caption: Experimental workflows for HPLC and UV-Vis spectrophotometry.

logical_comparison cluster_hplc_attr HPLC Attributes cluster_uv_attr UV-Vis Attributes method Analytical Method for This compound Quantification hplc HPLC method->hplc uv_vis UV-Vis Spectrophotometry method->uv_vis hplc_select High Selectivity hplc->hplc_select hplc_sens High Sensitivity hplc->hplc_sens hplc_complex Complex Samples hplc->hplc_complex hplc_cost Higher Cost & Time hplc->hplc_cost uv_simple Simplicity & Speed uv_vis->uv_simple uv_cost Lower Cost uv_vis->uv_cost uv_pure Pure/Simple Samples uv_vis->uv_pure uv_interfere Potential Interference uv_vis->uv_interfere

Caption: Logical comparison of HPLC and UV-Vis spectrophotometry.

References

L-Chicoric Acid Versus Rosmarinic Acid: A Comparative Guide to Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral properties of two prominent phenolic compounds, L-chicoric acid and rosmarinic acid. Both are naturally occurring derivatives of caffeic acid and have garnered significant attention for their broad-spectrum biological activities.[1][2] This document synthesizes experimental data to compare their performance, mechanisms of action, and potential as antiviral agents.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of this compound and rosmarinic acid has been evaluated against a range of viruses. The following tables summarize the available quantitative data, including the half-maximal effective concentration (EC₅₀), half-maximal inhibitory concentration (IC₅₀), and half-maximal cytotoxic concentration (CC₅₀).

Note: Direct comparison of values should be approached with caution, as experimental conditions (e.g., cell lines, virus strains, assay methods) can vary significantly between studies.

Table 1: Antiviral Activity of this compound

Virus TargetAssay TypeCell LineEfficacy MetricValue (µM)Source
HIV-1Antiviral AssayMT-4EC₅₀1.7 - 20[3]
HIV-1Antiviral AssayMT-4IC₅₀40 - 60[3]
HIV-1 (NL4-3)Replication Assay---ED₅₀~0.2 - 0.4[4]
HIV-1 (NL4-3)Integrase InhibitionBiochemicalIC₅₀~0.2 - 0.4[4]

Table 2: Antiviral Activity of Rosmarinic Acid

Virus TargetAssay TypeCell LineEfficacy MetricValue (µM)Source
Influenza A (H1N1pdm09)Cytopathic EffectMDCKEC₅₀7.60 - 70.57[5]
Influenza NeuraminidaseInhibition AssayBiochemicalIC₅₀0.40[6]
Chikungunya Virus (CHIKV)Replication Assay293T---Inhibited at 60 µM[7]
Chikungunya Virus (CHIKV)Cytotoxicity Assay293TCC₅₀>250[7]
Herpes Simplex Virus-1 (HSV-1)Plaque ReductionVero---55% inhibition at 30 µg/mL[8][9]
Herpes Simplex Virus-2 (HSV-2)Plaque ReductionVero---65% inhibition at 40 µg/mL[8][9]
Zika Virus (ZIKV)Plaque ReductionHFF-1IC₅₀56.25 µg/mL[10]
Zika Virus (ZIKV)Cytotoxicity AssayHFF-1CC₅₀120.2 µg/mL[10]

Mechanisms of Antiviral Action

This compound and rosmarinic acid inhibit viral replication through distinct, though occasionally overlapping, mechanisms.

This compound

This compound is most renowned for its potent inhibition of Human Immunodeficiency Virus (HIV-1) integrase .[11][12][13] This enzyme is crucial for integrating the viral DNA into the host cell's genome, a critical step for viral replication.[13] By targeting integrase, this compound prevents this integration.[1][13] Resistance to this compound has been mapped to a single amino acid change in the integrase enzyme, confirming it as the primary target.[4]

Beyond HIV, this compound has been shown to inhibit key proteases of other viruses, such as Dengue virus, Hepatitis C virus (HCV), and SARS-CoV-2.[1] For influenza virus, its mechanism is thought to involve targeting host proteins like Ubiquitin C (UBC) and UBA52, thereby interfering with the viral life cycle.[1][14][15]

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Integrase Host DNA Host DNA Integration->Host DNA Provirus Provirus This compound This compound This compound->Integration Inhibits

Fig. 1: this compound inhibiting HIV-1 integrase.
Rosmarinic Acid

Rosmarinic acid exhibits a broader range of antiviral mechanisms. Against influenza virus , it interferes with viral entry and replication by downregulating host signaling pathways, specifically the GSK3β and Akt pathways.[16] It has also been identified as a potent inhibitor of influenza neuraminidase, an enzyme essential for the release of new virus particles from infected cells.[6]

For Enterovirus A71 (EV-A71) , rosmarinic acid inhibits the early stages of infection by targeting the viral particle directly, which interferes with its interaction with host cell receptors like P-selectin glycoprotein (B1211001) ligand-1 (PSGL1) and heparan sulfate.[17] Studies on Chikungunya virus (CHIKV) suggest that rosmarinic acid may exert its effect by modulating the IL-17 signaling pathway in the host.[7] Against Herpes Simplex Virus (HSV) , extracts rich in rosmarinic acid have been shown to inhibit plaque formation, suggesting interference with viral replication or spread.[8][9][18]

Rosmarinic_Acid_Influenza_Inhibition cluster_host Host Cell Host_Receptor Host Cell Receptor Akt Akt Host_Receptor->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Viral_Replication Viral Replication GSK3b->Viral_Replication Facilitates Influenza_Virus Influenza Virus Influenza_Virus->Host_Receptor Entry Rosmarinic_Acid Rosmarinic_Acid Rosmarinic_Acid->Akt Downregulates Rosmarinic_Acid->GSK3b Downregulates

Fig. 2: Rosmarinic acid modulation of host pathways.

Experimental Protocols

The following methodologies are representative of the key experiments used to evaluate the antiviral efficacy of this compound and rosmarinic acid.

Cell Viability / Cytotoxicity Assay (MTT or CCK-8 Assay)

This assay is crucial for determining the concentration at which a compound becomes toxic to the host cells (CC₅₀), ensuring that observed antiviral effects are not simply due to cell death.

  • Objective: To measure the cytotoxicity of the test compound.

  • Procedure:

    • Cell Seeding: Host cells (e.g., Vero, MDCK, 293T) are seeded in 96-well plates at a specific density (e.g., 5 x 10⁴ cells/well).[19]

    • Incubation: Cells are incubated for 24 hours to allow for attachment.

    • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or rosmarinic acid).

    • Incubation: The plates are incubated for a period that mimics the antiviral assay duration (e.g., 48-96 hours).[7][10]

    • Reagent Addition: A reagent like MTT or CCK-8 is added to each well.[19][20] Viable cells metabolize the reagent, causing a color change.

    • Measurement: After a final incubation period (1-4 hours), the absorbance is measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[20]

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The CC₅₀ value is determined by plotting viability against compound concentration.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of viral plaques.

  • Objective: To determine the concentration of a compound that inhibits viral plaque formation by 50% (IC₅₀).

  • Procedure:

    • Cell Monolayer: A confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) is prepared in multi-well plates.

    • Virus Treatment: A known titer of the virus is pre-incubated with various concentrations of the test compound for a set time (e.g., 1 hour).[10]

    • Infection: The cell monolayer is washed, and the virus-compound mixture is added to infect the cells for an adsorption period (e.g., 1 hour).

    • Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing the test compound to restrict viral spread to adjacent cells.

    • Incubation: Plates are incubated for several days until visible plaques (zones of dead cells) form in the control wells.

    • Staining: The cells are fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones.[7]

    • Quantification: The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque inhibition is calculated relative to the virus control. The IC₅₀ is determined from the dose-response curve.

Plaque_Reduction_Workflow A 1. Seed host cells in multi-well plate B 2. Incubate to form a confluent monolayer A->B D 4. Infect cell monolayer with virus-compound mixture B->D C 3. Pre-incubate virus with different compound concentrations C->D E 5. Remove inoculum and add semi-solid overlay with compound D->E F 6. Incubate for 2-5 days for plaque formation E->F G 7. Fix and stain cells with crystal violet F->G H 8. Count plaques and calculate % inhibition G->H

Fig. 3: Workflow for a Plaque Reduction Assay.
Enzyme Inhibition Assay (e.g., HIV-1 Integrase, Influenza Neuraminidase)

This biochemical assay directly measures the effect of a compound on the activity of a specific viral enzyme.

  • Objective: To determine the IC₅₀ of a compound against a purified viral enzyme.

  • Procedure:

    • Reaction Setup: A reaction mixture is prepared containing the purified recombinant enzyme (e.g., HIV-1 integrase), its specific substrate (e.g., oligonucleotide DNA), and necessary cofactors in a buffer solution.

    • Inhibitor Addition: The test compound is added to the mixture at various concentrations.

    • Reaction Initiation: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.

    • Detection: The product of the enzymatic reaction is detected and quantified. For influenza neuraminidase, a fluorogenic substrate like MUNANA is often used.[6] For HIV integrase, strand transfer products can be quantified.

  • Data Analysis: Enzyme activity is calculated as a percentage of the activity in the no-inhibitor control. The IC₅₀ is determined from the dose-response curve.

Conclusion

Both this compound and rosmarinic acid are promising natural compounds with significant antiviral properties.

  • This compound demonstrates potent and specific activity, particularly as an HIV-1 integrase inhibitor .[4][13] Its mechanism is well-defined, making it an excellent candidate for targeted antiviral development, especially in combination therapies.[21] Its activity against proteases of other viruses also warrants further investigation.[1]

  • Rosmarinic Acid displays a broader spectrum of antiviral activity and employs more diverse mechanisms. It can interfere with viral entry, replication, and egress by targeting both viral components and host cell signaling pathways.[6][16][17] This multi-target action could be advantageous in overcoming viral resistance.

References

L-Chicoric Acid Demonstrates Potent Hyaluronidase Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – New comparative data highlights the significant inhibitory effect of L-Chicoric acid on hyaluronidase (B3051955) activity, positioning it as a noteworthy candidate for further investigation in pharmaceutical and cosmetic applications. This guide provides a detailed comparison of this compound with other known hyaluronidase inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. By breaking down hyaluronic acid, these enzymes increase tissue permeability and are involved in various physiological and pathological processes, including inflammation, tumor progression, and the aging of skin.[1][2] The inhibition of hyaluronidase is a key target for therapeutic interventions aimed at mitigating these processes.

Comparative Inhibitory Activity of Hyaluronidase Inhibitors

This compound, a derivative of caffeic acid, has been identified as a potent inhibitor of human hyaluronidase 1 (Hyal-1). Experimental data indicates an IC50 value of 171 µM for this compound, demonstrating its efficacy in neutralizing hyaluronidase activity. The table below presents a comparative summary of the half-maximal inhibitory concentrations (IC50) for this compound and other selected natural compounds.

InhibitorIC50 (µM)Source Organism/Type of HyaluronidaseReference
This compound 171 Human Hyal-1
Rosmarinic acid24.3 (µg/mL)Bovine Testicular Hyaluronidase[3]
Protocatechuic acid107.6 (µg/mL)Bovine Testicular Hyaluronidase[3]
Ferulic acid396.1 (µg/mL)Bovine Testicular Hyaluronidase[3]
Chlorogenic acid162.4 (µg/mL)Bovine Testicular Hyaluronidase[3]
Luteolin67.38 (µg/mL)Not Specified[4]
Apigenin-Bovine Testicular Hyaluronidase[3]
Kaempferol-Bovine Testicular Hyaluronidase[3]
Quercetin568.87 (µg/mL)Not Specified[5]
Gallic Acid521.30 (µg/mL)Not Specified[5]
Tannic Acid0.14 (mg/mL)Not Specified[6]

Disclaimer: The IC50 values presented in this table are compiled from various studies. Direct comparison should be made with caution as experimental conditions such as the source of hyaluronidase and assay methodology may vary between studies.

Experimental Protocols

The following protocols outline the methodologies for assessing hyaluronidase inhibition.

Hyaluronidase Inhibition Assay (Turbidimetric Method)

This method is based on the principle that the amount of unhydrolyzed hyaluronic acid can be measured by the turbidity it forms with a reagent.

  • Reagent Preparation :

    • Hyaluronidase solution (e.g., from bovine testes) in a suitable buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 3.5).

    • Hyaluronic acid solution (substrate) in the same buffer.

    • Inhibitor solutions (e.g., this compound) at various concentrations.

    • Stop reagent (e.g., a solution that forms turbidity with hyaluronic acid).

  • Assay Procedure :

    • Pre-incubate the hyaluronidase enzyme with the inhibitor solution (or buffer for control) for a specific time at 37°C.

    • Initiate the enzymatic reaction by adding the hyaluronic acid solution.

    • Incubate the reaction mixture for a defined period at 37°C.

    • Stop the reaction by adding the stop reagent.

    • Measure the turbidity of the solution using a spectrophotometer at a specific wavelength (e.g., 600 nm).

  • Calculation :

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Hyaluronidase Inhibition Assay (Colorimetric Method - Morgan-Elson)

This method quantifies the N-acetyl-D-glucosamine (NAG) released from hyaluronic acid by the action of hyaluronidase.

  • Reagent Preparation :

    • Similar enzyme, substrate, and inhibitor solutions as the turbidimetric method.

    • Potassium tetraborate (B1243019) solution.

    • p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent).

  • Assay Procedure :

    • Follow the same pre-incubation and incubation steps as the turbidimetric method.

    • Stop the enzymatic reaction by adding potassium tetraborate solution and heating.

    • Add DMAB solution and incubate to allow color development.

    • Measure the absorbance of the colored product at a specific wavelength (e.g., 585 nm).

  • Calculation :

    • The amount of released NAG is proportional to the absorbance.

    • The percentage of inhibition and IC50 value are calculated similarly to the turbidimetric method.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the biological context of hyaluronidase inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) preincubation Pre-incubate Enzyme with Inhibitor reagents->preincubation reaction Initiate Reaction with Substrate preincubation->reaction incubation Incubate at 37°C reaction->incubation stop Stop Reaction incubation->stop measure Measure Absorbance/ Turbidity stop->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Experimental workflow for determining hyaluronidase inhibition.

Hyaluronidase degrades hyaluronic acid into smaller fragments, which can then interact with cell surface receptors like CD44 and RHAMM (Receptor for Hyaluronan-Mediated Motility). This interaction triggers downstream signaling cascades that influence various cellular processes.[7][8][9][10] Inhibitors like this compound prevent the initial degradation of hyaluronic acid, thereby blocking the activation of these pathways.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling HA High Molecular Weight Hyaluronic Acid (HA) Hyaluronidase Hyaluronidase HA->Hyaluronidase Degradation HA_fragments Low Molecular Weight HA Fragments Hyaluronidase->HA_fragments Catalyzes LCA This compound (Inhibitor) LCA->Hyaluronidase Inhibits CD44 CD44 Receptor HA_fragments->CD44 Binds & Activates RHAMM RHAMM Receptor HA_fragments->RHAMM Binds & Activates Signaling Downstream Signaling (e.g., RhoGTPases, PI3K/AKT) CD44->Signaling RHAMM->Signaling Cellular_Response Cellular Responses (Inflammation, Proliferation, Migration) Signaling->Cellular_Response

Caption: Hyaluronidase-mediated signaling pathway and its inhibition.

Conclusion

The data presented in this guide underscores the potential of this compound as a potent inhibitor of hyaluronidase. Its efficacy, comparable to other well-known inhibitors, warrants further investigation for its application in therapeutic and cosmetic formulations aimed at mitigating conditions associated with excessive hyaluronidase activity. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this field.

References

Comparative study of L-Chicoric acid content in different Echinacea species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the phytochemical composition of medicinal plants is paramount. This guide provides a comparative study of L-Chicoric acid content in different Echinacea species, supported by experimental data and detailed methodologies.

Echinacea, a genus of herbaceous flowering plants in the daisy family, is widely recognized for its medicinal properties, particularly its immune-stimulating effects. Among the various bioactive compounds found in Echinacea, this compound, a caffeic acid derivative, is of significant interest due to its reported antiviral, antioxidant, and anti-inflammatory activities. However, the concentration of this key phytochemical varies considerably among different Echinacea species. This guide focuses on a comparative analysis of this compound content in three prominent species: Echinacea purpurea, Echinacea angustifolia, and Echinacea pallida.

Quantitative Comparison of this compound Content

The this compound content across different Echinacea species and plant parts is summarized in the table below. Data has been compiled from various studies employing High-Performance Liquid Chromatography (HPLC) for quantification.

Echinacea SpeciesPlant PartThis compound Content (% w/w)Reference
Echinacea purpureaRoots (Summer)2.27[1]
Echinacea purpureaRoots (Autumn)1.68[1]
Echinacea purpureaAerial Parts (Summer)2.02[1]
Echinacea purpureaAerial Parts (Autumn)0.52[1]
Echinacea purpureaRoots0.6 - 2.1[2]
Echinacea purpureaAerial Parts1.5 ± 0.65[3][4]
Echinacea angustifoliaRootsMinor component[5]
Echinacea pallidaRootsMinor component[5]

It is evident that Echinacea purpurea contains the highest concentration of this compound, particularly in its roots and aerial parts during the summer.[1][5] In contrast, Echinacea angustifolia and Echinacea pallida contain significantly lower levels of this compound, with echinacoside (B191147) being their predominant phenolic compound.[5]

Experimental Protocols

The quantification of this compound in Echinacea species is predominantly achieved through reversed-phase high-performance liquid chromatography (RP-HPLC). The following is a generalized experimental protocol based on methodologies described in the cited literature.[3][4][6][7]

Sample Preparation and Extraction
  • Plant Material : Dried and powdered plant material (roots or aerial parts) is used for extraction.

  • Extraction Solvent : A mixture of methanol (B129727) and water (typically 70:30 v/v) is a commonly used solvent for extracting phenolic compounds, including this compound.[4]

  • Extraction Procedure :

    • A known weight of the powdered plant material is mixed with the extraction solvent.

    • The mixture is subjected to ultrasonication for a specified period (e.g., 5 minutes) to enhance extraction efficiency.[4]

    • The resulting extract is filtered to remove solid plant debris.

HPLC Analysis
  • Chromatographic System : A standard HPLC system equipped with a UV detector is employed.

  • Stationary Phase : A C18 reversed-phase column is typically used for the separation of phenolic compounds.

  • Mobile Phase : A gradient elution is often used, consisting of two solvents:

    • Solvent A: Acidified water (e.g., with formic acid or phosphoric acid).

    • Solvent B: Acetonitrile or methanol. The gradient program is optimized to achieve good separation of this compound from other compounds in the extract.

  • Detection : The UV detector is set at a wavelength where this compound exhibits maximum absorbance, typically around 330 nm.

  • Quantification : The concentration of this compound in the sample is determined by comparing its peak area with that of a certified reference standard of this compound. An internal standard, such as naringenin, may be used to improve the accuracy and precision of the quantification.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in Echinacea samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Echinacea Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., 70% Methanol) plant_material->extraction filtration Filtration extraction->filtration hplc HPLC Separation (C18 Column) filtration->hplc Filtered Extract detection UV Detection (330 nm) hplc->detection quantification Quantification (vs. Standard) detection->quantification result Result quantification->result This compound Concentration

Caption: Experimental workflow for this compound quantification in Echinacea.

Biosynthesis of this compound

Recent studies have begun to elucidate the biosynthetic pathway of this compound in Echinacea purpurea. This process involves enzymes from both the BAHD acyltransferase and serine carboxypeptidase-like (SCPL) families. The pathway highlights the enzymatic conversion of precursor molecules to form this compound, distinguishing it from the biosynthesis of related compounds in other plant species.[8]

Biosynthesis_Pathway Caffeoyl_CoA Caffeoyl-CoA Caftaric_Acid L-Caftaric Acid Caffeoyl_CoA->Caftaric_Acid Tartaric_Acid L-Tartaric Acid Tartaric_Acid->Caftaric_Acid Chicoric_Acid This compound Caftaric_Acid->Chicoric_Acid EpHTT EpHTT (BAHD Acyltransferase) Chlorogenic_Acid Chlorogenic Acid Chlorogenic_Acid->Chicoric_Acid EpCAS EpCAS (SCPL Acyltransferase)

References

A Comparative Guide to the In Vivo Neuroprotective Effects of L-Chicoric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo neuroprotective performance of L-Chicoric acid (CA) against other neuroprotective agents. It is designed to be a valuable resource for researchers and professionals in the field of neurodegenerative disease, offering a summary of experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.

I. Performance Comparison of Neuroprotective Agents

The following tables summarize the quantitative data from in vivo studies on this compound and its alternatives in various animal models of neurodegenerative diseases.

Table 1: Neuroprotective Effects in the MPTP-Induced Mouse Model of Parkinson's Disease
CompoundDosageTreatment DurationKey Behavioral OutcomesKey Biochemical/Cellular Outcomes
This compound Not specifiedPretreatmentImproved motor function in pole and traction tests[1]- Prevented dopaminergic neuronal loss- Inhibited glial activation- Increased striatal dopamine (B1211576), 5-HT, and BDNF levels- Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-17, IFN-γ)- Increased anti-inflammatory cytokine (TGF-β)[1][2][3][4][5]
L-DOPA 8 mg/kg/day2 daysAmeliorated behavioral deficits in pole, balance beam, and rotarod tests[6][7]- Increased tyrosine hydroxylase (TH) levels in striatum and substantia nigra- Suppressed NLRP3 inflammasome activation[6][7]
Resveratrol (B1683913) 20 mg/kg (i.v.) or 100 mg/kg/day (gavage)Not specified / 33 days- Improved motor coordination- Attenuated motor impairments[8][9]- Limited the decline of tyrosine hydroxylase-immunoreactivity- Reduced glial activation and levels of IL-1β, IL-6, and TNF-α- Increased striatal dopamine levels[5][8][10][11]
Curcumin 1 mg/kg or 2 mg/kg7 days post-MPTPBlocked and ameliorated motor activity reduction- Restored dopamine levels to 84.8-87.3% of control- Restored striatal tyrosine hydroxylase to 60.9-75.1% of control[12]
EGCG (Green Tea Extract) Not specifiedNot specifiedRestored impaired motor function in the pole test[13]- Protected tyrosine hydroxylase-positive cells- Reduced serum levels of TNF-α and IL-6[13]
Table 2: Neuroprotective Effects in Models of Alzheimer's Disease and Cognitive Impairment
CompoundAnimal ModelDosageTreatment DurationKey Outcomes
This compound 5xFAD mice (AD model)Not specifiedNot specified- Reduced Aβ1-42 levels and β-amyloid plaques- Increased expression of synaptic function markers (L1CAM, PSD-95, synaptophysin)[14][15]
This compound D-galactose-induced cognitive impairment (mice)100 mg/kg/day8 weeks- Ameliorated cognitive deficits in Y-maze and Morris water maze tests- Reduced levels of inflammatory mediators (TNF-α, IL-1β, MDA)- Increased activity of antioxidant enzymes (CAT, GSH)[16][17]
This compound LPS-induced amyloidogenesis and memory impairment (mice)Not specifiedNot specified- Mitigated memory impairment in Y-maze and Morris water maze tests- Inhibited the NF-κB signaling pathway[7][18][19]
Table 3: Neuroprotective Effects in a Model of Cerebral Ischemia-Reperfusion Injury
CompoundAnimal ModelDosageKey Outcomes
This compound MCAO-induced cerebral ischemia-reperfusion (rats)1, 10, 100 mg/kg- Reduced neurological deficits and infarct volume- Suppressed ROS production and inflammation (reduced TNF-α, IL-1β)- Inhibited upregulation of NO and PGE2- Suppressed COX-2, p38-MAPK, and c-Jun expression[20]

II. Detailed Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model

This protocol is a widely used method to induce a reliable mouse model of Parkinson's disease using the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[1][2]

  • Animals: Male C57BL/6 mice are typically used due to their susceptibility to MPTP.

  • MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP. For a subacute model, mice are injected with MPTP (e.g., 30 mg/kg) once daily for 5 consecutive days.[21] Another regimen consists of four injections of MPTP (e.g., 14-18 mg/kg per dose) at 2-hour intervals over an 8-hour period in a single day.[2]

  • Safety Precautions: MPTP is a hazardous substance and requires strict safety protocols, including proper personal protective equipment and handling procedures.[1][2]

  • Post-Injection Period: Behavioral and neurochemical assessments are typically performed from 7 to 21 days after the last MPTP injection to allow for the stabilization of the dopaminergic lesion.[2]

Behavioral Assessments

The pole test is used to evaluate bradykinesia and motor coordination.[18][22][23]

  • Apparatus: A vertical wooden or metal pole (approximately 50-60 cm long, 1 cm in diameter) with a rough surface is placed in the animal's home cage.[19][24]

  • Procedure: The mouse is placed head-upward on the top of the pole. The time it takes for the mouse to turn around to face downward (T-turn time) and the total time to descend to the base of the pole are recorded.[18][22][23]

  • Training: Mice are typically trained for 2-3 days prior to the actual test day.[19][24]

The traction test assesses muscle strength and equilibrium.

  • Apparatus: A horizontal rope or wire is suspended between two supports.

  • Procedure: The mouse is suspended by its forepaws on the rope. The time the mouse is able to hold onto the rope is measured. A scoring system can also be used to evaluate the animal's performance.

Biochemical and Molecular Assays

Enzyme-Linked Immunosorbent Assay (ELISA) is a quantitative method to measure the concentration of specific proteins.

  • Sample Preparation: Brain tissue (e.g., striatum) is dissected, homogenized in an appropriate buffer, and centrifuged to collect the supernatant.

  • Procedure: Commercially available ELISA kits for dopamine and Brain-Derived Neurotrophic Factor (BDNF) are used according to the manufacturer's instructions.[25][26][27] This typically involves adding the sample to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate to produce a colorimetric reaction. The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

Western blotting is used to detect and quantify the expression of specific proteins.

  • Protein Extraction: Nuclear and cytoplasmic proteins are extracted from brain tissue using specialized lysis buffers.[28]

  • Gel Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., NF-κB p65, Nrf2) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is captured and quantified using an imaging system.[29][30][31]

III. Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound.

G cluster_0 Inflammatory Stimuli (e.g., MPTP, Aβ) cluster_1 This compound Intervention cluster_2 Intracellular Signaling cluster_3 Neuroinflammation & Neurodegeneration TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 CA This compound CA->MyD88 Inhibits NFkB NF-κB CA->NFkB Inhibits MyD88->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: this compound's Anti-inflammatory Pathway.

G cluster_0 Oxidative Stress cluster_1 This compound Intervention cluster_2 Antioxidant Response Pathway cluster_3 Cellular Protection OxidativeStress Oxidative Stress (e.g., D-galactose) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 CA This compound CA->Keap1_Nrf2 Promotes Nrf2 Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE Nrf2->ARE Translocates to Nucleus and binds to ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, CAT, GSH) ARE->AntioxidantEnzymes Upregulates Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection

Caption: this compound's Antioxidant Pathway.

G cluster_0 Experimental Workflow AnimalModel Induction of Neurodegenerative Model (e.g., MPTP injection) Treatment Treatment with This compound or Vehicle AnimalModel->Treatment Behavioral Behavioral Testing (e.g., Pole Test) Treatment->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochemical DataAnalysis Data Analysis and Interpretation Biochemical->DataAnalysis

Caption: In Vivo Neuroprotection Experimental Workflow.

References

Revolutionizing L-Chicoric Acid Delivery: A Comparative Analysis of Bioavailability-Enhancing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the comparative bioavailability of novel L-Chicoric acid formulations reveals significant potential for enhanced therapeutic efficacy. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of current advancements, supported by experimental data, to inform future research and development.

This compound, a prominent phenolic compound found in plants such as Echinacea purpurea, has garnered considerable interest for its diverse biological activities, including antioxidant, anti-inflammatory, and antiviral properties. However, its therapeutic application has been hampered by low oral bioavailability. Recent pharmaceutical research has focused on developing advanced formulations to overcome this limitation. This report details and compares the pharmacokinetic profiles of different this compound formulations, providing critical data for the scientific community.

Enhancing Bioavailability: A Head-to-Head Comparison

Studies have demonstrated that specialized formulations can significantly improve the absorption and systemic availability of this compound compared to standard aqueous suspensions. Below is a summary of key pharmacokinetic parameters from preclinical studies.

Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations

FormulationAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Standard this compound Sprague-Dawley Rats20 mg/kg (oral)439.2 ± 1232.02503.7 ± 456.3100[1]
This compound with 0.5% Chitosan (B1678972) Sprague-Dawley Rats20 mg/kg (oral)1021.5 ± 265.41.04356.4 ± 879.2174[1]
Dihydrocaffeic acid grafted chitosan self-assembled nanomicelles (DA-g-CS/CA) BroilersNot Specified2.6-fold increase vs. standardNot SpecifiedNot Specified214[2][3]

Note: Direct comparison between the chitosan and nanomicelle formulations should be made with caution due to the different animal models used in the studies.

The data clearly indicates that formulation strategies play a crucial role in the bioavailability of this compound. The addition of chitosan, a natural polysaccharide, resulted in a 1.74-fold increase in bioavailability in rats.[1] Even more pronounced effects were observed with dihydrocaffeic acid grafted chitosan self-assembled nanomicelles, which led to a 2.6-fold increase in the maximum plasma concentration (Cmax) and a 214% relative bioavailability in broilers.[2][3]

Delving into the Experimental Design

To ensure the reproducibility and validation of these findings, it is essential to understand the methodologies employed in these pivotal studies.

Protocol for Chitosan Formulation Bioavailability Study in Rats[1]
  • Subjects: Male Sprague-Dawley rats.

  • Formulations:

    • Control Group: this compound dissolved in water.

    • Test Group: this compound dissolved in a 0.5% chitosan solution.

  • Dosage and Administration: A single oral gavage dose of 20 mg/kg of this compound was administered to each group.

  • Blood Sampling: Blood samples were collected from the jugular vein at predetermined time points post-administration.

  • Analytical Method: Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: Key parameters including Cmax, Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) were calculated from the plasma concentration-time profiles.

Visualizing the Path to Improved Absorption

To better illustrate the mechanisms and workflows involved, the following diagrams are provided.

experimental_workflow cluster_preparation Formulation Preparation cluster_administration Animal Study cluster_analysis Sample Analysis & Data Processing cluster_results Results prep_control Standard this compound in Water admin Oral Gavage to Sprague-Dawley Rats (20 mg/kg) prep_control->admin prep_test This compound in 0.5% Chitosan prep_test->admin sampling Serial Blood Sampling admin->sampling hplc HPLC Analysis of Plasma Samples sampling->hplc pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) hplc->pk_analysis comparison Comparison of Bioavailability pk_analysis->comparison

Caption: Experimental workflow for the comparative bioavailability study.

The enhanced bioavailability with chitosan is attributed to its ability to open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ca This compound receptor Receptor Interaction ca->receptor ros ROS Generation ca->ros Induction pi3k PI3K/Akt Pathway receptor->pi3k Activation mapk MAPK Pathway receptor->mapk Modulation apoptosis Apoptosis pi3k->apoptosis inflammation Anti-inflammatory Response pi3k->inflammation mapk->apoptosis mapk->inflammation ros->pi3k ros->mapk

Caption: Simplified signaling pathways influenced by this compound.

Future Directions and Unexplored Territories

While chitosan-based formulations have shown considerable promise, the exploration of other advanced delivery systems for this compound, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and phytosomes, remains a nascent field. There is a notable absence of published in vivo pharmacokinetic data for this compound utilizing these technologies. Given the success of these platforms in enhancing the bioavailability of other poorly soluble compounds, they represent a significant opportunity for further research and development in maximizing the therapeutic potential of this compound.

This comparative guide underscores the critical importance of formulation science in unlocking the full potential of promising natural compounds like this compound. The data presented herein provides a solid foundation for researchers to build upon, paving the way for the development of next-generation this compound therapeutics with enhanced bioavailability and clinical efficacy.

References

L-Chicoric Acid: A Validated Biomarker for Ensuring the Quality of Echinacea Supplements

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of L-Chicoric acid with other potential biomarkers for the quality control of Echinacea-based products, supported by experimental data and detailed analytical protocols.

The therapeutic efficacy of herbal supplements is intrinsically linked to the quality and consistency of their phytochemical composition. For Echinacea, a popular genus of herbaceous flowering plants in the daisy family, ensuring product quality is paramount. This compound has emerged as a key biomarker for the standardization of Echinacea supplements, primarily due to its significant concentration in medicinally used species and its recognized biological activity. This guide provides a comprehensive comparison of this compound with alternative biomarkers, presenting supporting data and detailed experimental methodologies for their validation.

Comparison of Key Biomarkers for Echinacea Quality

The quality of Echinacea supplements can be assessed by quantifying specific chemical markers. While this compound is a prominent marker for Echinacea purpurea, other compounds are characteristic of different species and also contribute to the overall bioactivity. A comparative overview of these biomarkers is essential for comprehensive quality control.

BiomarkerPredominant Echinacea SpeciesTypical Concentration Range (% dry weight)Key BioactivitiesRationale for Use as a Biomarker
This compound E. purpureaRoots: 1.68 - 2.27% Aerial parts: 0.52 - 2.02%[1]Immunomodulatory, antioxidant, anti-inflammatory, antiviral[2]High concentration in E. purpurea, well-documented bioactivity, and susceptibility to degradation, making it an indicator of proper handling and processing.[3][4]
Caftaric Acid E. purpureaRoots: 0.35 - 0.40% Aerial parts: 0.18 - 0.82%[1]Antioxidant, anti-inflammatory[5]Consistently present alongside chicoric acid in E. purpurea. The ratio of caftaric to chicoric acid can help distinguish between plant parts.
Echinacoside E. angustifolia, E. pallidaE. angustifolia roots: ~1.04% E. pallida roots: ~0.34%[1]Immunomodulatory, antioxidant, neuroprotective[6]Primary marker for E. angustifolia and E. pallida. Its presence or absence can be used for species identification.
Alkamides E. purpurea, E. angustifoliaVaries significantly among species and plant parts. For example, in E. purpurea roots, total alkamides can range from 5.02 to 27.67 mg/g.[3]Immunomodulatory, anti-inflammatory[7][8]Contribute to the characteristic tingling sensation of high-quality Echinacea. A validated HPLC method allows for simultaneous analysis with chicoric acid.[9][10]
Cynarin E. angustifoliaE. angustifolia roots: ~0.12%[1]Antioxidant, hepatoprotectiveA characteristic, though minor, component of E. angustifolia.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique employed for this purpose.

Protocol 1: Simultaneous Quantification of this compound and Alkamides in Echinacea purpurea

This method is adapted from validated procedures for the simultaneous analysis of hydrophilic (chicoric acid) and lipophilic (alkamides) compounds.[9][10]

1. Sample Preparation:

  • Accurately weigh approximately 400 mg of dried and powdered Echinacea plant material.

  • Extract with 10.0 mL of a 70:30 (v/v) methanol/water solution containing a known concentration of an internal standard (e.g., naringenin).

  • Sonicate the mixture for 15 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-15 min: 20-60% B

    • 15-20 min: 60-80% B

    • 20-25 min: 80% B

    • 25-30 min: 80-20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 330 nm for chicoric acid and 260 nm for alkamides.

  • Injection Volume: 20 µL.

3. Validation Parameters:

  • Linearity: Establish a calibration curve with at least five concentrations of certified reference standards for chicoric acid and the specific alkamides of interest.

  • Accuracy: Determined by recovery studies of spiked samples.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) analyses.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Dried Echinacea Material weigh Weighing start->weigh extract Solvent Extraction weigh->extract sonicate Sonication extract->sonicate centrifuge Centrifugation & Filtration sonicate->centrifuge hplc HPLC System centrifuge->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Quality Report quantification->report

Caption: Experimental workflow for biomarker validation in Echinacea.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IκB IκB IKK->IκB Phosphorylates & Degrades NFkB_inactive NF-κB (inactive) NFkB_p65_p50 p65/p50 NFkB_inactive->NFkB_p65_p50 Releases NFkB_active NF-κB (active) NFkB_p65_p50->NFkB_active Translocates DNA DNA NFkB_active->DNA Binds Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Transcription ChicoricAcid This compound ChicoricAcid->TLR4 Modulates

Caption: Immunomodulatory signaling pathway influenced by this compound.

Conclusion

The validation of this compound as a primary biomarker for Echinacea purpurea supplements is well-supported by scientific evidence. Its consistent presence in significant quantities and its established immunomodulatory and antioxidant activities make it a reliable indicator of product quality. However, for a comprehensive quality assessment, especially for products containing other Echinacea species, a multi-biomarker approach is recommended. The simultaneous quantification of this compound, caftaric acid, echinacoside, and alkamides provides a more complete phytochemical profile, ensuring both the identity and the potential efficacy of the Echinacea supplement. The implementation of validated analytical methods, such as the HPLC protocol detailed above, is essential for manufacturers to guarantee the consistency and quality of their products, thereby building trust with researchers, clinicians, and consumers.

References

A Head-to-Head Comparison of L-Chicoric Acid and Other Phenolic Acids in Inhibiting LDL Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of L-Chicoric acid and other prominent phenolic acids in the inhibition of Low-Density Lipoprotein (LDL) oxidation, a critical event in the pathogenesis of atherosclerosis. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers in cardiovascular disease and drug discovery.

Introduction to LDL Oxidation and the Role of Phenolic Acids

The oxidative modification of LDL is a key initiating step in the development of atherosclerosis. Oxidized LDL (oxLDL) is taken up by macrophages in the arterial wall, leading to the formation of foam cells and the subsequent development of atherosclerotic plaques. Phenolic acids, a class of plant secondary metabolites, have garnered significant attention for their antioxidant properties and their potential to inhibit LDL oxidation. This guide focuses on a comparative analysis of this compound against other well-studied phenolic acids, providing a quantitative and methodological overview of their anti-atherosclerotic potential.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibition of LDL oxidation by this compound and other selected phenolic acids. The data is compiled from various in vitro studies, and it is important to note that experimental conditions may vary between studies.

Phenolic AcidAssay TypeConcentration% InhibitionIC50 (µM)Reference
This compound oxLDL-induced ROS generation in HUVECs12.5-100 µMDose-dependent decreaseNot explicitly stated[1][2][3][4]
Caffeic AcidCu²⁺-induced LDL oxidation (TBARS)5 µMComplete protectionNot explicitly stated[3]
Caffeic AcidCell-mediated LDL oxidation100 µMPartial reductionNot explicitly stated[4]
Ferulic AcidCu²⁺-induced LDL oxidation5 µMLess effective than caffeic acidNot explicitly stated[3]
Rosmarinic AcidCu²⁺-induced LDL oxidation (MDA formation)100-400 µM31.8 - 50.3%Not explicitly stated
Chlorogenic AcidCu²⁺-induced LDL oxidation0.5 µMInhibited initiation phaseNot explicitly stated[5]

Note: The lack of standardized reporting and direct comparative studies necessitates careful interpretation of the data. The efficacy of these compounds can be influenced by the specific experimental model and the metrics used for evaluation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of phenolic acids' ability to inhibit LDL oxidation.

Copper-Mediated In Vitro LDL Oxidation Assay

This is the most common method to assess the susceptibility of LDL to oxidation and the efficacy of antioxidant compounds.

a. Isolation of LDL: Human LDL is typically isolated from fresh plasma of healthy, normolipidemic volunteers by sequential ultracentrifugation.

b. Oxidation Induction: The isolated LDL is dialyzed against phosphate-buffered saline (PBS) to remove EDTA. Oxidation is then initiated by the addition of a copper (II) sulfate (B86663) (CuSO₄) solution (typically 5-10 µM final concentration).

c. Incubation with Phenolic Acids: The LDL and CuSO₄ mixture is incubated in the presence and absence (control) of various concentrations of the test phenolic acids.

d. Monitoring Oxidation: The progression of LDL oxidation is monitored over time by measuring the formation of conjugated dienes or thiobarbituric acid reactive substances (TBARS).

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

  • To a sample of the oxidized LDL solution, add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).

  • Heat the mixture at 95°C for a specified time (e.g., 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.[6]

  • Cool the samples and centrifuge to pellet any precipitate.

  • Measure the absorbance of the supernatant at 532 nm.[6]

  • The concentration of TBARS is calculated using a standard curve of malondialdehyde. The percentage inhibition is determined by comparing the TBARS formation in the presence of the phenolic acid to the control.

Conjugated Diene Formation Assay

This method monitors the initial phase of lipid peroxidation by measuring the formation of conjugated dienes, which absorb light at 234 nm.

Protocol:

  • The oxidation of LDL is carried out in a spectrophotometer cuvette.

  • The absorbance at 234 nm is monitored continuously or at regular intervals over several hours.[7][8]

  • The lag phase, which represents the time required for the endogenous antioxidants in LDL to be consumed, is determined from the absorbance versus time plot.

  • The inhibitory effect of the phenolic acid is quantified by the extension of the lag phase compared to the control.

Mandatory Visualizations

Signaling Pathway of LDL Oxidation

LDL_Oxidation_Pathway cluster_LDL LDL Particle LDL Native LDL PUFA Polyunsaturated Fatty Acids (PUFA) Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Initiation (e.g., Cu²⁺) Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Lipid_Peroxyl_Radical + O₂ Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + LH Oxidized_LDL Oxidized LDL (oxLDL) Lipid_Peroxyl_Radical->Oxidized_LDL Lipid_Hydroperoxide->Lipid_Peroxyl_Radical Propagation Lipid_Hydroperoxide->Oxidized_LDL Macrophage Macrophage Oxidized_LDL->Macrophage Uptake Phenolic_Acid Phenolic Acid (ArOH) Phenolic_Acid->Lipid_Peroxyl_Radical H• donation (Inhibition) Phenoxyl_Radical Phenoxyl Radical (ArO•) Foam_Cell Foam Cell Macrophage->Foam_Cell Atherosclerosis Atherosclerosis Foam_Cell->Atherosclerosis

Caption: Mechanism of LDL oxidation and its inhibition by phenolic acids.

Experimental Workflow for Assessing LDL Oxidation Inhibition

Experimental_Workflow start Start isolate_ldl Isolate LDL from Human Plasma start->isolate_ldl prepare_reagents Prepare Phenolic Acid Solutions & Copper Sulfate (CuSO₄) start->prepare_reagents setup_reaction Incubate LDL with Phenolic Acid and CuSO₄ isolate_ldl->setup_reaction control_reaction Incubate LDL with CuSO₄ (Control) isolate_ldl->control_reaction prepare_reagents->setup_reaction prepare_reagents->control_reaction monitor_oxidation Monitor Oxidation (TBARS or Conjugated Dienes) setup_reaction->monitor_oxidation control_reaction->monitor_oxidation data_analysis Data Analysis: Calculate % Inhibition or IC₅₀ monitor_oxidation->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating LDL oxidation inhibition.

References

Replicating Published Findings on the Immunomodulatory Properties of L-Chicoric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of L-Chicoric acid against other well-known immunomodulatory agents. The information presented is based on published experimental data, with detailed methodologies provided to facilitate replication and further research.

Comparative Analysis of Immunomodulatory Activity

This compound has demonstrated significant immunomodulatory effects, primarily characterized by its anti-inflammatory and antioxidant properties. This section compares its performance with other compounds based on key markers of immune response.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to effectively reduce the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). It also inhibits the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the comparative efficacy of this compound and other immunomodulators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for studying inflammation.

CompoundConcentrationTNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Nitric Oxide (NO) Inhibition (%)Reference
This compound 50 µM65725885[1]
Caffeic Acid50 µM55604570[2]
Chlorogenic Acid50 µM58655075[2][3]
N-Acetylcysteine (NAC)10 mM5055Not Reported60[4][5]

Note: The data presented are approximate values compiled from multiple studies and are intended for comparative purposes. The exact inhibition percentages can vary based on experimental conditions.

Enhancement of Phagocytic Activity

This compound has been observed to enhance the phagocytic capacity of macrophages, a critical function of the innate immune system.[6] Studies using RAW 264.7 macrophages have demonstrated that treatment with this compound increases the engulfment of foreign particles.[7]

CompoundConcentrationIncrease in Phagocytosis (%)Reference
This compound 25 µM40[6]

Note: Quantitative data on the direct comparison of phagocytic enhancement by the other listed compounds under identical experimental conditions is limited.

Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for key immunomodulatory assays are provided below.

Cell Culture

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[8]

Measurement of Cytokine Production (ELISA)
  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Stimulation: Pre-treat the cells with various concentrations of this compound or other test compounds for 2 hours. Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce cytokine production.[9][10]

  • Supernatant Collection: After incubation, centrifuge the plate at 1500 rpm for 10 minutes and collect the cell-free supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with the capture antibody for the specific cytokine (e.g., anti-mouse TNF-α, IL-6, or IL-1β) overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

    • Wash the plate three times.

    • Add 100 µL of the collected cell culture supernatants and standard solutions of the cytokine to the wells and incubate for 2 hours at room temperature.

    • Wash the plate five times.

    • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate seven times.

    • Add TMB substrate solution and incubate until a color develops.

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the cytokine concentrations in the samples by comparing the absorbance values to the standard curve.[11][12][13]

Measurement of Nitric Oxide Production (Griess Assay)
  • Sample Collection: Collect the cell culture supernatants as described in the ELISA protocol.

  • Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Assay Procedure:

    • Add 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite (B80452) concentration, which is a stable product of NO, by comparing the absorbance to a sodium nitrite standard curve.[14][15][16][17][18]

Western Blot for NF-κB Activation
  • Cell Lysis and Protein Extraction: After cell treatment and stimulation, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[19][20]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the p65 subunit of NF-κB (p-p65) or total p65 overnight at 4°C. A primary antibody against a housekeeping protein like β-actin should also be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image. Densitometry analysis can be performed to quantify the protein expression levels.[21]

Macrophage Phagocytosis Assay
  • Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.[8]

  • Treatment: Treat the cells with this compound or other compounds for 24 hours.

  • Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or latex beads) to the cells and incubate for 1-2 hours to allow for phagocytosis.[22][23][24][25][26]

  • Washing and Staining:

    • Wash the cells three times with cold PBS to remove non-phagocytosed particles.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the cell nuclei with DAPI.

  • Imaging and Quantification:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the phagocytic activity by counting the number of fluorescent particles per cell or by measuring the total fluorescence intensity per cell using image analysis software.[7]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses. It achieves this by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65  Phosphorylation  of IκBα p65_nuc p65/p50 (Nuclear Translocation) IkBa_p65->p65_nuc  IκBα Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) p65_nuc->Pro_inflammatory_Genes L_Chicoric_Acid This compound L_Chicoric_Acid->IKK Inhibition

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt and MAPK Signaling Pathways

This compound also modulates the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in regulating inflammation and cell survival. By influencing these pathways, this compound can further control the expression of inflammatory mediators.

PI3K_MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) PI3K PI3K Stimulus->PI3K MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK Akt Akt PI3K->Akt NFkB_activation NF-κB Activation Akt->NFkB_activation MAPK->NFkB_activation Inflammatory_Response Inflammatory Response NFkB_activation->Inflammatory_Response L_Chicoric_Acid This compound L_Chicoric_Acid->PI3K Inhibition L_Chicoric_Acid->MAPK Inhibition

Caption: this compound modulates PI3K/Akt and MAPK pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the immunomodulatory effects of a test compound in vitro.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7) Treatment 2. Treatment (Test Compound + LPS) Cell_Culture->Treatment Supernatant_Collection 3. Collect Supernatant Treatment->Supernatant_Collection Cell_Lysis 3. Cell Lysis Treatment->Cell_Lysis Phagocytosis_Assay 4c. Phagocytosis Assay Treatment->Phagocytosis_Assay Cytokine_Assay 4a. Cytokine/NO Assay (ELISA/Griess) Supernatant_Collection->Cytokine_Assay Western_Blot 4b. Signaling Pathway Analysis (Western Blot) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis and Comparison Cytokine_Assay->Data_Analysis Western_Blot->Data_Analysis Phagocytosis_Assay->Data_Analysis

Caption: In vitro workflow for immunomodulatory assessment.

References

L-Chicoric Acid and its Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

L-Chicoric acid, a naturally occurring phenolic acid found in plants like chicory and Echinacea, has garnered significant attention from the scientific community for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogues, with a primary focus on its well-documented anti-HIV activity and other notable biological effects. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of Biological Activity

The primary biological target of this compound and its analogues is the HIV-1 integrase (IN), an essential enzyme for viral replication.[1][2] The core structure of this compound, consisting of two caffeoyl moieties linked to a central tartaric acid scaffold, is pivotal for its inhibitory action.[1][2] Modifications to this core structure have led to the development of numerous analogues with altered potency, selectivity, and pharmacokinetic properties.

Anti-HIV-1 Integrase Activity

The inhibitory activity of this compound and its analogues against HIV-1 integrase is typically evaluated through in vitro assays measuring the inhibition of the 3'-end processing and strand transfer reactions.[3] The potency is often expressed as the half-maximal inhibitory concentration (IC50). Furthermore, the anti-HIV activity in cell-based assays is determined by measuring the reduction of viral replication in cell lines like MT-4, with the potency expressed as the half-maximal effective concentration (EC50).[4]

Below is a summary of the reported activities for this compound and selected analogues:

CompoundModificationHIV-1 Integrase IC50 (µM)Anti-HIV EC50 (µM)Cytotoxicity IC50 (µM)Reference
This compound -Submicromolar1.7 - 2040 - 60[4][5]
D-Chicoric Acid Enantiomer of this compoundEqual potency to this compound--[4]
Tetraacetate Esters Blockage of catechol functionalityPotency retained (with at least one carboxyl group)--[4]
Analogues lacking one carboxyl group Removal of a carboxyl group from the central linkerModest inhibition--[3][4]
Analogues with 3,4,5-trihydroxycinnamoyl sidechains Replacement of caffeoyl groupsPotent inhibition--[3]
Galloyl-substituted derivatives Replacement of caffeoyl groupsPotent inhibitionPotent inhibition-[3]
Tetrazole-substituted analogues (e.g., compound 14) Replacement of carboxyl groups with tetrazole rings and trihydroxyphenyl sidechainsSubmicromolarSubmicromolar-[5]

Key Structure-Activity Relationship Insights for Anti-HIV Activity:

  • Two Caffeoyl Moieties are Essential: The presence of two caffeoyl groups is a critical requirement for potent anti-HIV-1 integrase activity.[4]

  • Stereochemistry of the Central Linker: Both L- and D-enantiomers of chicoric acid exhibit comparable inhibitory potency against the purified integrase, suggesting that the stereochemistry of the tartaric acid linker may not be a strict determinant for in vitro activity.[4]

  • Role of Carboxyl Groups: While the removal of one or both carboxylic acid functionalities can lead to a significant loss of potency, some analogues with at least one carboxyl group on the central linker retain activity.[3][4] Replacing carboxyl groups with bioisosteres like tetrazoles has been shown to yield potent inhibitors.[5]

  • Catechol Hydroxyl Groups: Blockage of the catechol hydroxyl groups through conversion to tetraacetate esters does not necessarily abolish activity, indicating that these groups may not be directly involved in essential binding interactions with the enzyme in all cases.[4]

  • Aromatic Side Chains: Modifications to the caffeoyl side chains, such as the introduction of a third hydroxyl group (3,4,5-trihydroxycinnamoyl) or replacement with galloyl groups, can lead to analogues with potent inhibitory activities, in some cases exceeding that of this compound itself.[3]

Modulation of Cellular Signaling Pathways

Beyond its anti-HIV activity, this compound has been shown to modulate several key cellular signaling pathways, contributing to its antioxidant, anti-inflammatory, and anti-obesity effects.

  • PI3K/Akt and MAPK Pathways: In 3T3-L1 preadipocytes, chicoric acid induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent modulation of the PI3K/Akt and MAPK (p38 MAPK, JNK, and ERK1/2) signaling pathways.[6]

  • AMPK Pathway: this compound acts as an antioxidant and stimulates the AMP-activated protein kinase (AMPK) pathway in L6 myotubes. This activation is associated with enhanced antioxidant enzyme activities and increased mitochondrial biogenesis.[7]

  • NF-κB Pathway: Chicoric acid has been shown to prevent systemic inflammation-induced memory impairment and amyloidogenesis by inhibiting the NF-κB transcriptional pathway.[8] It also attenuates lipopolysaccharide-induced oxidative stress by promoting the Keap1/Nrf2 signaling pathway, which in turn regulates the expression of antioxidant enzymes.[9]

Experimental Protocols

HIV-1 Integrase Inhibition Assay (3'-End Processing and Strand Transfer)

Objective: To determine the in vitro inhibitory activity of compounds against the catalytic functions of HIV-1 integrase.

Methodology:

  • Recombinant HIV-1 Integrase: Purified recombinant HIV-1 integrase is used as the enzyme source.

  • DNA Substrates: Oligonucleotide substrates mimicking the viral DNA ends are labeled (e.g., with 32P or a fluorescent tag).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Mg2+ or Mn2+ as a cofactor.

  • Assay Procedure:

    • 3'-End Processing: The integrase enzyme is incubated with the DNA substrate in the presence of varying concentrations of the test compound. The reaction is initiated by the addition of the divalent cation. The enzyme cleaves two nucleotides from the 3' end of the substrate.

    • Strand Transfer: A target DNA is included in the reaction mixture. The processed viral DNA ends are then integrated into the target DNA by the integrase.

  • Analysis: The reaction products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence imaging. The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated.[3]

Cell-Based Anti-HIV Assay

Objective: To evaluate the ability of compounds to inhibit HIV replication in a cellular context.

Methodology:

  • Cell Line: A susceptible human T-cell line, such as MT-4 or CEM, is used.

  • Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1LAI) is used to infect the cells.

  • Assay Procedure:

    • Cells are seeded in microtiter plates and treated with various concentrations of the test compound.

    • The cells are then infected with a known amount of HIV-1.

    • The cultures are incubated for a period of time (e.g., 5 days) to allow for viral replication.

  • Analysis: The extent of viral replication is quantified by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant using an ELISA. The concentration of the compound that reduces viral replication by 50% (EC50) is determined.

  • Cytotoxicity Assay: In parallel, the toxicity of the compounds on the host cells is assessed using methods like the MTT assay to determine the 50% cytotoxic concentration (IC50).[4]

Visualizing Molecular Interactions and Pathways

To better understand the mechanisms of action, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway modulated by this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays recombinant_in Recombinant HIV-1 Integrase reaction_mixture Reaction Mixture recombinant_in->reaction_mixture dna_substrate Labeled DNA Substrate dna_substrate->reaction_mixture test_compound Test Compound test_compound->reaction_mixture gel_electrophoresis Gel Electrophoresis reaction_mixture->gel_electrophoresis Product Separation ic50_determination IC50 Determination gel_electrophoresis->ic50_determination Quantification cell_line Human T-Cell Line (e.g., MT-4) compound_treatment Compound Treatment cell_line->compound_treatment hiv_virus HIV-1 Virus viral_infection Viral Infection hiv_virus->viral_infection compound_treatment->viral_infection p24_elisa p24 ELISA viral_infection->p24_elisa Measure Replication ec50_determination EC50 Determination p24_elisa->ec50_determination Quantification

Caption: A simplified workflow for evaluating the anti-HIV activity of this compound analogues.

signaling_pathway cluster_chicoric_acid This compound Effects cluster_cellular_response Cellular Responses chicoric_acid This compound ros ROS Generation chicoric_acid->ros ampk AMPK Activation chicoric_acid->ampk nfkb NF-κB Inhibition chicoric_acid->nfkb pi3k_akt PI3K/Akt Pathway ros->pi3k_akt mapk MAPK Pathway ros->mapk antioxidant Antioxidant Defense ampk->antioxidant inflammation Inflammation nfkb->inflammation (inhibition) apoptosis Apoptosis pi3k_akt->apoptosis mapk->apoptosis

References

Safety Operating Guide

Safe Disposal of L-Chicoric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of L-Chicoric acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate care. While it is not classified as a hazardous substance under European Union Regulation (EC) No. 1272/2008, some data suggests it may be harmful if swallowed and can cause allergic reactions upon skin contact or inhalation[1][2][3][4].

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear safety glasses with side shields or goggles that conform to European Standard EN 166.[5]

  • Hand Protection: Use protective gloves that have been inspected before use.[6]

  • Skin and Body Protection: Wear long-sleeved clothing to minimize skin exposure.[5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[5] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[5]

  • Ventilation: Ensure there is adequate ventilation in the handling area to avoid the formation and inhalation of dust.[5][6]

II. This compound Disposal Protocol

The disposal of this compound must comply with all applicable federal, regional, and local regulations[5][6]. The waste classification may depend on the specific application for which the product was used[5].

Step 1: Waste Identification and Classification

  • Consult local, regional, and national hazardous waste regulations to determine if your this compound waste requires classification as hazardous.[5]

  • Waste codes should be assigned by the user based on the application of the this compound.[5]

Step 2: Spill Management

  • In case of a spill, avoid creating dust.[1][5]

  • Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][5][6]

  • Ensure the spill area is cleaned thoroughly to remove any residual contamination.[6]

  • Prevent the substance from entering drains or water courses.[1][6]

Step 3: Disposal of Unused or Waste this compound

  • Preferred Method: The recommended disposal method is to engage a licensed hazardous material disposal company.[6] Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Container Management: Use corrosion-resistant, leak-proof containers for storing the waste. Ensure containers are clearly labeled with the contents.[7] Keep waste containers tightly closed when not in use.[8]

Step 4: Disposal of Contaminated Materials

  • Dispose of contaminated packaging and other materials (e.g., gloves, wipes) in the same manner as the this compound waste itself.[6]

  • Do not reuse empty containers.[5]

III. Summary of Chemical and Safety Data

The following table summarizes key data for this compound. Note the absence of specific ecotoxicity data.

PropertyDataReference
Molecular Formula C22 H18 O12[5]
Molecular Weight 474.37 g/mol [5]
Appearance Solid[3]
Chemical Stability Stable under normal conditions.[5]
Incompatible Materials Strong oxidizing agents.[6]
Hazardous Decomposition None under normal use. Thermal decomposition can release irritating gases.[5][6]
Health Hazards Based on available data, classification criteria are not met.[5]
Environmental Hazards No hazards identified. No data is available on ecotoxicity.[5][6]

IV. Visual Guides for Handling and Disposal

The following diagrams illustrate the recommended workflows for the safe handling and disposal of this compound.

L_Chicoric_Acid_Handling_and_Safety cluster_prep Preparation & Handling start Start: Handling This compound ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat start->ppe Step 1 ventilation Ensure Adequate Ventilation ppe->ventilation Step 2 avoid_dust Avoid Dust Formation ventilation->avoid_dust Step 3 incompatibles Keep Away From Strong Oxidizing Agents avoid_dust->incompatibles Step 4 end_handling Proceed with Experiment incompatibles->end_handling

Caption: Workflow for Safe Handling of this compound.

L_Chicoric_Acid_Disposal_Workflow cluster_disposal Disposal Protocol start_disposal Start: Waste L-Chicoric Acid Generated classify_waste Classify Waste According to Local, Regional, and National Regulations start_disposal->classify_waste is_hazardous Is Waste Classified as Hazardous? classify_waste->is_hazardous package_waste Package in Labeled, Sealed Containers is_hazardous->package_waste Yes non_hazardous_disposal Dispose of According to Non-Hazardous Waste Protocols is_hazardous->non_hazardous_disposal No disposal_company Arrange for Pickup by Licensed Hazardous Waste Company package_waste->disposal_company incineration Alternatively, Burn in a Suitable Chemical Incinerator package_waste->incineration end_disposal End: Disposal Complete disposal_company->end_disposal incineration->end_disposal non_hazardous_disposal->end_disposal

Caption: Decision Workflow for this compound Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.